4-Nitrobenzo-15-crown-5
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRBQVYCZCEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209686 | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60835-69-0 | |
| Record name | 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60835-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Nitrobenzo-15-crown-5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzo-15-crown-5 is a functionalized derivative of the macrocyclic polyether benzo-15-crown-5. The introduction of a nitro group onto the benzene ring significantly influences the electronic properties of the crown ether, thereby affecting its cation binding capabilities and potential applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, cation binding characteristics, and detailed experimental protocols for its application in various fields.
Core Properties
This compound is a pale yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4'-Nitrobenzo-15-crown-5 | [1] |
| Synonyms | 2,3-(4-Nitrobenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene | [1] |
| CAS Number | 60835-69-0 | |
| Molecular Formula | C₁₄H₁₉NO₇ | |
| Molecular Weight | 313.30 g/mol | |
| Appearance | Pale yellow solid/crystals or powder | [1][2] |
| Melting Point | 93-97 °C | [1] |
| Purity | ≥98.5% (GC) | [2] |
Synthesis
The primary route for the synthesis of this compound is through the electrophilic nitration of benzo-15-crown-5.
Synthesis of this compound from Benzo-15-crown-5
Experimental Protocol:
This procedure involves the nitration of benzo-15-crown-5 using nitric acid in a suitable solvent system.
-
Reagents and Solvents:
-
Benzo-15-crown-5
-
Nitric acid (58% or 70%)
-
Acetonitrile or a mixture of acetic acid and chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
Dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of acetic acid (18 mL) and chloroform (20 mL).[3]
-
Cool the mixture in an ice bath.
-
Add 70% nitric acid (5 mL) dropwise over 30 minutes with continuous stirring.[3]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[3]
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[3]
-
Separate the organic layer, and extract the aqueous layer with chloroform.[3]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[3]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain a yellow residue.[3]
-
Recrystallize the crude product from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid. The reported yield is 75%.[3]
-
An alternative method involves the nitration of benzo-15-crown-5 with 58% nitric acid in boiling acetonitrile, which has been reported to yield the target product at 99.5%.[1]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ether protons.
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.889 | dd | J(A,C)=8.9, J(A,B)=2.7 |
| Aromatic H | 7.719 | d | J(A,B)=2.7 |
| Aromatic H | 6.883 | d | J(A,C)=8.9 |
| -OCH₂CH₂O- | 4.18 - 4.24 | m | |
| -OCH₂CH₂O- | 3.91 - 3.97 | m | |
| -OCH₂CH₂O- | 3.72 - 3.81 | m |
Note: Data obtained from a 400 MHz spectrum in CDCl₃.[4]
Cation Binding Properties
The defining feature of crown ethers is their ability to selectively bind cations that fit within their central cavity. The 15-crown-5 cavity is known to be particularly suitable for the sodium ion (Na⁺). The presence of the electron-withdrawing nitro group on the benzo moiety is expected to decrease the electron density on the ether oxygen atoms, thereby reducing the binding affinity for cations compared to the parent benzo-15-crown-5.
The stability of complexes between benzo-15-crown-5 and alkali metal cations in acetonitrile has been shown to follow the order: Na⁺ > K⁺ > Rb⁺ > Cs⁺.[7] It is anticipated that this compound would follow a similar trend, albeit with overall lower stability constants.
Applications
The unique properties of this compound make it a valuable compound in several areas of research and development.
Ion-Selective Electrodes (ISEs)
Crown ethers are widely used as ionophores in the membranes of ion-selective electrodes. Given the preference of the 15-crown-5 cavity for Na⁺, this compound can be employed in the construction of sodium-selective electrodes.
Experimental Protocol for PVC-Based Ion-Selective Membrane Preparation:
This protocol outlines a general procedure for preparing a PVC membrane for an ISE.
-
Materials:
-
This compound (ionophore)
-
Poly(vinyl chloride) (PVC)
-
A plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition might be 1-2% ionophore, ~33% PVC, ~65% plasticizer, and a small amount of lipophilic salt.
-
Pour the homogenous solution into a glass ring placed on a clean glass plate.
-
Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
-
Cut a small disc from the membrane to be incorporated into the electrode body.
-
Electrode Assembly and Measurement Workflow:
Solvent Extraction of Metal Ions
This compound can be used as a selective extractant for metal ions in liquid-liquid extraction systems. The crown ether facilitates the transfer of the cation from an aqueous phase to an organic phase.
Experimental Protocol for Cation Extraction:
This protocol describes a general procedure for the solvent extraction of a metal ion.
-
Materials:
-
Aqueous solution containing the metal salt of interest.
-
Organic solvent (e.g., chloroform, nitrobenzene).
-
This compound.
-
-
Procedure:
-
Prepare a solution of this compound in the chosen organic solvent.
-
In a separatory funnel, combine equal volumes of the aqueous metal salt solution and the organic solution of the crown ether.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer.
-
Allow the phases to separate.
-
Collect both the aqueous and organic phases.
-
Determine the concentration of the metal ion in both phases using a suitable analytical technique (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry).
-
Calculate the distribution ratio (D) and the percentage of extraction (%E) to evaluate the efficiency of the process.
-
Precursor for Further Functionalization
The nitro group of this compound can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. This allows for the covalent attachment of the crown ether to other molecules or solid supports, enabling the development of more complex systems such as sensors and functional materials.
Experimental Protocol for the Reduction of this compound:
-
Reagents and Solvents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate (50-60%)
-
1,4-Dioxane
-
-
Procedure:
-
In a round-bottom flask, combine 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Pd/C (0.1 g) in 1,4-dioxane (20 mL).[3]
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (10 mL, 50-60%) dropwise to the refluxing mixture.[3]
-
Continue refluxing for 3 hours.[3]
-
After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.[3]
-
Concentrate the filtrate to dryness to obtain 4'-aminobenzo-15-crown-5 as a light brown viscous solid. The reported yield is 91%.[3]
-
Conclusion
This compound is a valuable derivative of benzo-15-crown-5 with modified electronic properties due to the presence of the nitro group. While this functionalization is expected to reduce its cation binding affinity compared to the parent compound, it opens up avenues for further chemical modifications, making it a key intermediate in the synthesis of more complex ionophores and sensors. The detailed protocols provided in this guide offer a practical foundation for researchers and scientists to utilize this compound in their respective fields of study. Further research is warranted to quantitatively determine the stability constants of its complexes with a broader range of cations to fully elucidate its potential in selective ion recognition.
References
- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]
- 4. This compound(60835-69-0) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminobenzo-15-crown-5 hydrochloride | RUO [benchchem.com]
- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
An In-depth Technical Guide to 4-Nitrobenzo-15-crown-5: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrobenzo-15-crown-5, a key derivative of the macrocyclic polyether benzo-15-crown-5. This document details its chemical structure, physicochemical properties, synthesis, and notable applications, with a focus on its utility in research and development.
Core Physicochemical and Spectroscopic Data
This compound is a crystalline solid, typically appearing as an off-white to yellow powder. Its core structure consists of a benzo-15-crown-5 moiety functionalized with a nitro group on the aromatic ring. This addition significantly influences its electronic properties and solubility.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₁₉NO₇ | [1][2][3] |
| Molecular Weight | 313.30 g/mol | [3][4] |
| Melting Point | 93-97 °C | [1][3][4] |
| Appearance | Off-white to yellow powder/crystals | [1][2] |
| Purity | ≥98.5% (GC/HPLC) | [1][2][3] |
| CAS Number | 60835-69-0 | [1][2] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | A detailed ¹H NMR spectrum is available, showing characteristic shifts for the aromatic and ether protons. |
| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of the distinct carbon environments within the molecule. |
| IR Spectroscopy | IR spectroscopic studies have been performed, providing information on the vibrational modes of the functional groups.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key application are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of benzo-15-crown-5.[5]
Materials:
-
Benzo-15-crown-5
-
58% Nitric Acid
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve benzo-15-crown-5 in acetonitrile.
-
Heat the reaction mixture to boiling.[5]
-
Slowly add 58% nitric acid to the boiling solution.[5]
-
Continue refluxing the reaction mixture for a specified period to ensure complete nitration.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.[3]
Caption: Synthesis workflow for this compound.
Application in Ion-Selective Electrodes
Crown ethers are renowned for their ability to selectively bind cations, making them valuable components in ion-selective electrodes. The following is a generalized protocol for the fabrication of a potassium-selective membrane electrode using a benzo-15-crown-5 derivative.
Materials:
-
This compound (or other benzo-15-crown-5 derivative as the ionophore)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether)
-
Tetrahydrofuran (THF)
-
Graphite electrode
-
Internal reference solution (e.g., KCl)
-
Ag/AgCl reference electrode
Procedure:
-
Membrane Preparation:
-
Dissolve PVC, the plasticizer, and this compound in THF to form a homogenous solution.
-
Pour the solution into a flat, shallow dish and allow the THF to evaporate slowly, resulting in a flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the prepared membrane and affix it to the end of a graphite electrode.
-
Fill the electrode body with an internal reference solution.
-
Insert an Ag/AgCl wire into the internal reference solution to serve as the internal reference electrode.
-
-
Conditioning and Calibration:
-
Condition the assembled electrode by soaking it in a solution of the target ion (e.g., KCl) for several hours.
-
Calibrate the electrode by measuring its potential in a series of standard solutions of known concentrations of the target ion.
-
Caption: Workflow for fabricating an ion-selective electrode.
Applications in Research and Drug Development
This compound and its derivatives are versatile tools with several applications in scientific research and potential relevance to drug development.
-
Ion Selectivity and Sensor Development: The primary application of this compound stems from its ability to selectively bind cations. This property is harnessed in the development of sensors for environmental monitoring, such as detecting heavy metals.
-
Drug Delivery Systems: Crown ethers have been explored for their potential use in drug delivery systems. They can enhance the solubility and bioavailability of certain drugs, potentially improving therapeutic outcomes. The functional groups on the benzo-crown ether can be modified to attach drug molecules or targeting moieties.
-
Synthetic Intermediate: this compound serves as a crucial intermediate in the synthesis of other functionalized crown ethers. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functionalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Synthesis of 4'-Nitrobenzo-15-crown-5
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4'-Nitrobenzo-15-crown-5, a crucial intermediate in the development of specialized ionophores and sensory molecules. The synthesis is typically achieved through a two-step process: the initial formation of Benzo-15-crown-5 via a Williamson ether synthesis, followed by electrophilic nitration. This document outlines detailed experimental protocols, quantitative data, and logical workflows to assist researchers and professionals in the fields of chemistry and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of Benzo-15-crown-5 and its subsequent conversion to 4'-Nitrobenzo-15-crown-5.
Table 1: Synthesis of Benzo-15-crown-5 via Williamson Ether Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | Catechol | [1] |
| Starting Material 2 | Tetraethyleneglycol dichloride | [1] |
| Solvent | n-Butanol | [1] |
| Base | Sodium Hydroxide | [1] |
| Reaction Time | 30 hours | [1] |
| Yield | 62% | [1] |
| Purity (Mass Fraction) | 95% | [1] |
Table 2: Synthesis of 4'-Nitrobenzo-15-crown-5 via Nitration
| Parameter | Value | Reference |
| Starting Material | Benzo-15-crown-5 | [1][2] |
| Nitrating Agent | 58% Nitric Acid or 70% Nitric Acid | [1][2] |
| Solvent System | Acetonitrile or Glacial Acetic Acid/Chloroform | [1][2] |
| Reaction Temperature | Boiling (Acetonitrile) or Room Temp (AcOH/CHCl₃) | [1][2] |
| Reaction Time | Not specified or 24 hours | [1][2] |
| Yield | Not specified | |
| Melting Point | 93-97 °C | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Benzo-15-crown-5 and its subsequent nitration.
Protocol 1: Synthesis of Benzo-15-crown-5
This procedure is based on the Williamson ether synthesis.[1][4]
Materials:
-
Catechol (ortho-dihydroxybenzene)
-
Tetraethyleneglycol dichloride (1,10-dichloro-3,6,9-trioxadecane)
-
Sodium hydroxide
-
n-Butanol
-
Hexane (for recrystallization)
-
Hydrochloric acid (for neutralization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve catechol and sodium hydroxide in n-butanol.
-
Heat the mixture to reflux under an inert atmosphere.
-
Slowly add tetraethyleneglycol dichloride to the reaction mixture over a period of time. The rate of addition can be optimized to improve the yield of the cyclic product.[1]
-
Continue refluxing for 30 hours.[1]
-
After cooling, neutralize the reaction mixture with hydrochloric acid.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extract the residue with a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude Benzo-15-crown-5 by recrystallization from hexane.
Protocol 2: Synthesis of 4'-Nitrobenzo-15-crown-5
This protocol describes the nitration of Benzo-15-crown-5.[1][2]
Materials:
-
Benzo-15-crown-5
-
Glacial acetic acid
-
Chloroform
-
70% Nitric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask, combine 1.5 g (5.6 mmol) of Benzo-15-crown-5, 18 mL of glacial acetic acid, and 20 mL of chloroform.[2]
-
Cool the mixture in an ice bath with continuous stirring.
-
Add 5 mL of 70% nitric acid dropwise over a period of 30 minutes.[2]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[2]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter and evaporate the solvent under reduced pressure to obtain 4'-Nitrobenzo-15-crown-5.[2]
Visualized Synthesis Pathways and Workflows
The following diagrams illustrate the synthesis pathway and experimental workflow.
References
An In-depth Technical Guide to 4-Nitrobenzo-15-crown-5 for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, physicochemical properties, and applications of 4-Nitrobenzo-15-crown-5, a key macrocyclic polyether in supramolecular chemistry and sensor technology.
This technical guide provides a comprehensive analysis of this compound, a functionalized crown ether with significant potential in various scientific and biomedical fields. Its unique molecular architecture, characterized by a 15-crown-5 macrocycle fused to a nitro-substituted benzene ring, imparts selective cation-binding properties, making it a valuable tool for researchers, chemists, and professionals in drug development. This document outlines its core physical and chemical characteristics, detailed experimental protocols for its synthesis, and its primary applications.
Core Physicochemical Properties
This compound is a pale yellow solid at room temperature.[1] The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the electronic properties and cation-binding affinity of the crown ether.[2]
Physical and Chemical Data Summary
| Property | Value | References |
| Molecular Formula | C₁₄H₁₉NO₇ | [3][4] |
| Molecular Weight | 313.30 g/mol | [3][4] |
| Melting Point | 93 - 97 °C | [3] |
| Appearance | Off-white to yellow powder/crystals | [3][5] |
| CAS Number | 60835-69-0 | [3][4] |
| Purity | ≥ 98.5% (GC) | [5] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Technique | Data | References |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 7.89 (dd, 1H), 7.73 (d, 1H), 7.15 (d, 1H), 4.24-4.13 (m, 4H), 3.85-3.74 (m, 4H), 3.62 (br s, 8H) | [6] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 149.92, 143.95, 139.35, 117.49, 105.53, 100.96, 70.30, 70.16, 70.09, 69.71, 69.27, 68.84, 67.77 | [6] |
| Infrared (IR) | Available through the NIST WebBook | [4] |
| Mass Spectrometry (MS) | Electron ionization data available | [7] |
Experimental Protocols
The synthesis of this compound is typically achieved through the nitration of its precursor, Benzo-15-crown-5.
Synthesis of 4'-Nitrobenzo-15-crown-5
This protocol details the electrophilic aromatic substitution reaction to introduce a nitro group onto the benzene ring of the crown ether.
Materials:
-
Benzo-15-crown-5
-
Glacial Acetic Acid
-
Chloroform
-
70% Nitric Acid
Procedure:
-
In a suitable flask, combine Benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL).[8]
-
Cool the resulting mixture in an ice bath to 0 °C.[8]
-
While stirring, add 70% nitric acid (5 mL) dropwise over a period of 30 minutes.[8]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.[8]
-
Following the reaction period, evaporate the solvent under reduced pressure to yield the crude 4'-Nitrobenzo-15-crown-5.[8]
-
The crude product can be further purified by recrystallization.
Synthesis of this compound.
Applications in Cation Binding and Sensing
The defining characteristic of this compound is its ability to selectively form complexes with various metal cations. The cavity of the 15-crown-5 ether is particularly well-suited for binding alkali metal ions such as Na⁺ and K⁺. This property is exploited in several applications, including:
-
Ion-Selective Electrodes: The selective binding of specific cations allows for the development of sensors for environmental monitoring and analytical chemistry.[3]
-
Phase Transfer Catalysis: By encapsulating cations, crown ethers can transport ionic reactants into organic phases, thereby accelerating reaction rates.
-
Drug Delivery Systems: The ability to complex with certain ions can be utilized to enhance the solubility and bioavailability of pharmaceutical compounds.[3]
The interaction between this compound and a cation is a classic example of host-guest chemistry. The oxygen atoms of the crown ether create a hydrophilic interior that can coordinate with a positively charged ion, while the exterior of the molecule remains lipophilic.
Cation Complexation by this compound.
The electron-withdrawing nitro group modulates the electron density of the oxygen atoms in the crown ether ring, which in turn affects the stability and selectivity of the formed complexes.[2] This allows for the fine-tuning of the binding properties for specific applications.
References
- 1. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]
- 2. This compound | 60835-69-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]
- 5. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-Nitrobenzo-15-crown-5 (CAS: 60835-69-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzo-15-crown-5 is a functionalized crown ether, a class of macrocyclic polyethers known for their ability to selectively bind cations.[1] The presence of a nitro group on the benzo moiety enhances its solubility and modifies its electronic properties, making it a versatile molecule in various scientific and industrial applications.[1] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its diverse applications, particularly in areas relevant to chemical research and development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60835-69-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₇ | [1][3][4] |
| Molecular Weight | 313.30 g/mol | [1][3][4] |
| Melting Point | 93 - 98 °C (203 - 208.4 °F) | [1][2][3] |
| Appearance | Off-white to yellow powder/solid | [1][2][5] |
| Purity | ≥ 99% (GC) | [1][5] |
| Solubility | Soluble in non-polar solvents. | [6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.89 | dd | 1H | CH (aromatic) | [8] |
| 7.73 | d | 1H | CH (aromatic) | [8] |
| 7.15 | d | 1H | CH (aromatic) | [8] |
| 4.24 - 4.13 | m | 4H | OCH₂ | [8] |
| 3.85 - 3.74 | m | 4H | OCH₂ | [8] |
| 3.62 | br s | 8H | OCH₂ | [8] |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)
| Chemical Shift (ppm) | Reference(s) |
| 149.92 | [8] |
| 143.95 | [8] |
| 139.35 | [8] |
| 117.49 | [8] |
| 105.53 | [8] |
| 100.96 | [8] |
| 70.30 | [8] |
| 70.16 | [8] |
| 70.09 | [8] |
| 69.71 | [8] |
| 69.27 | [8] |
| 68.84 | [8] |
| 67.77 | [8] |
Table 4: Other Spectroscopic Data
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [9] |
| Mass Spectrometry (Electron Ionization) | Data available in the NIST WebBook. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to an amino derivative are provided below. These protocols are foundational for researchers intending to utilize this compound as a building block for more complex structures.
Synthesis of this compound via Nitration of Benzo-15-crown-5
This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the benzo-15-crown-5 scaffold.
Experimental Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 4 -Nitrobenzo-15-crown-5 99 60835-69-0 [sigmaaldrich.com]
- 4. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]
- 5. 4'-Nitrobenzo-15-crown 5-Ether | CymitQuimica [cymitquimica.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]
An In-depth Technical Guide to the Cation Binding Mechanism of 4-Nitrobenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cation binding mechanism of 4-Nitrobenzo-15-crown-5 (NB15C5), a derivative of the well-known crown ether benzo-15-crown-5. The introduction of an electron-withdrawing nitro group onto the benzene ring significantly influences the electronic properties and, consequently, the cation binding affinity and selectivity of the macrocycle. This document details the fundamental principles governing cation complexation, summarizes key thermodynamic and stability data, and provides detailed experimental protocols for the characterization of these host-guest interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of supramolecular chemistry, sensor development, and drug delivery, where selective cation binding is of paramount importance.
Introduction
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind cations within their central cavity. This remarkable property stems from the electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the macrocycle's interior. This compound is a specialized crown ether that features a 15-membered ring fused to a nitro-substituted benzene ring.[1]
The defining characteristic of NB15C5 is the presence of the nitro (-NO₂) group. As a potent electron-withdrawing group, it reduces the electron density of the aromatic ring and, by extension, the Lewis basicity of the ether oxygen atoms. This electronic modification directly impacts the cation-binding capabilities of the crown ether, often leading to altered stability and selectivity of the formed complexes compared to its unsubstituted counterpart, benzo-15-crown-5. This unique feature makes this compound a subject of significant interest for applications requiring fine-tuned cation recognition, such as in the development of ion-selective electrodes, sensors for environmental monitoring, and as intermediates in chemical synthesis.[1][2]
Mechanism of Cation Binding
The formation of a complex between this compound and a cation is a dynamic process governed by several key principles of supramolecular chemistry. The primary driving force is the electrostatic, or ion-dipole, interaction between the positively charged cation and the electronegative oxygen atoms of the crown ether cavity. The arrangement of these oxygen atoms creates an electron-rich microenvironment that can effectively solvate a cation, often replacing its native hydration shell.
The stability and selectivity of this binding are influenced by a confluence of factors:
-
Size-Fit Relationship: A fundamental determinant of binding affinity is the relative size of the cation and the crown ether's cavity. The 15-crown-5 ether cavity is optimally sized for the sodium ion (Na⁺). However, it can also form stable complexes with other cations, sometimes adopting a "sandwich" structure where two crown ether molecules encapsulate a single larger cation.
-
Cation Charge Density: Cations with higher charge density (greater charge and smaller ionic radius) generally exhibit stronger electrostatic interactions with the crown ether.
-
Solvent Effects: The surrounding solvent plays a critical role in the complexation process. The solvent molecules compete with the crown ether for coordination to the cation. In solvents with high donicity, the cation is strongly solvated, which can weaken the interaction with the crown ether.
-
The Role of the Nitro Group: The electron-withdrawing nature of the nitro group in this compound decreases the electron-donating ability of the ether oxygen atoms. This generally leads to weaker complexation with cations compared to the non-substituted benzo-15-crown-5. However, this modification can also enhance selectivity for certain cations. For instance, one study found that 4'-aminobenzo-15-crown-5, which has an electron-donating group, transported K⁺ ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5, highlighting the significant impact of the substituent on binding and transport capabilities.[3]
Quantitative Binding Data
The stability of the complex formed between this compound and a cation is quantified by the stability constant (Kf), often expressed in its logarithmic form (log Kf). The thermodynamic parameters of complexation, namely the standard enthalpy change (ΔH°c) and the standard entropy change (ΔS°c), provide further insight into the nature of the binding process.
The following tables summarize the available quantitative data for the complexation of this compound with various cations in an acetonitrile-methanol binary solvent system, as determined by conductometric titration.
Table 1: Stability Constants (log Kf) for 1:1 Complexation of this compound with Various Cations in Acetonitrile-Methanol Mixtures at Different Temperatures. [2]
| Cation | Solvent Composition (mol% AN) | log Kf (288.15 K) | log Kf (298.15 K) | log Kf (308.15 K) | log Kf (318.15 K) |
| Ag⁺ | 100 | 3.85 | 3.65 | 3.48 | 3.32 |
| 75 | 3.92 | 3.75 | 3.59 | 3.45 | |
| 50 | 4.01 | 3.86 | 3.72 | 3.58 | |
| 25 | 4.15 | 4.02 | 3.89 | 3.77 | |
| 0 | 4.32 | 4.20 | 4.08 | 3.97 | |
| Tl⁺ | 100 | 3.68 | 3.51 | 3.36 | 3.21 |
| 75 | 3.75 | 3.60 | 3.46 | 3.32 | |
| 50 | 3.84 | 3.71 | 3.58 | 3.45 | |
| 25 | 3.98 | 3.86 | 3.74 | 3.63 | |
| 0 | 4.15 | 4.04 | 3.93 | 3.83 | |
| La³⁺ | 100 | 3.45 | 3.28 | 3.13 | 2.99 |
| 75 | 3.52 | 3.37 | 3.23 | 3.09 | |
| 50 | 3.61 | 3.48 | 3.35 | 3.22 | |
| 25 | 3.75 | 3.63 | 3.51 | 3.40 | |
| 0 | 3.92 | 3.81 | 3.70 | 3.59 | |
| Hg²⁺ (ML) | 100 | 3.28 | 3.11 | 2.96 | 2.82 |
| 75 | 3.35 | 3.20 | 3.06 | 2.92 | |
| 50 | 3.44 | 3.31 | 3.18 | 3.05 | |
| 25 | 3.58 | 3.46 | 3.34 | 3.23 | |
| 0 | 3.75 | 3.64 | 3.53 | 3.43 | |
| Hg²⁺ (ML₂) | 100 | 2.85 | 2.68 | 2.53 | 2.39 |
| 75 | 2.92 | 2.77 | 2.63 | 2.49 | |
| 50 | 3.01 | 2.88 | 2.75 | 2.62 | |
| 25 | 3.15 | 3.03 | 2.91 | 2.80 | |
| 0 | 3.32 | 3.21 | 3.10 | 2.99 |
Table 2: Thermodynamic Parameters for 1:1 Complexation of this compound with Various Cations in Acetonitrile-Methanol Mixtures at 298.15 K. [2]
| Cation | Solvent Composition (mol% AN) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) | ΔG°c, 298.15 (kJ/mol) |
| Ag⁺ | 100 | -34.8 | -47.3 | -20.8 |
| 75 | -31.5 | -34.2 | -21.4 | |
| 50 | -28.4 | -21.4 | -22.0 | |
| 25 | -25.2 | -10.9 | -22.9 | |
| 0 | -23.1 | -3.5 | -24.0 | |
| Tl⁺ | 100 | -30.8 | -36.2 | -20.0 |
| 75 | -28.4 | -26.3 | -20.5 | |
| 50 | -25.9 | -18.0 | -21.2 | |
| 25 | -23.1 | -9.6 | -22.0 | |
| 0 | -21.2 | -3.9 | -23.1 | |
| La³⁺ | 100 | -29.9 | -37.6 | -18.7 |
| 75 | -28.1 | -30.2 | -19.2 | |
| 50 | -25.8 | -20.0 | -19.9 | |
| 25 | -23.2 | -11.6 | -20.7 | |
| 0 | -21.8 | -6.2 | -21.7 | |
| Hg²⁺ (ML) | 100 | -30.2 | -41.9 | -17.7 |
| 75 | -28.4 | -34.2 | -18.2 | |
| 50 | -25.9 | -23.6 | -18.9 | |
| 25 | -23.2 | -14.6 | -19.7 | |
| 0 | -21.2 | -7.9 | -20.8 | |
| Hg²⁺ (ML₂) | 100 | -30.5 | -51.1 | -15.3 |
| 75 | -28.7 | -43.6 | -15.8 | |
| 50 | -26.1 | -34.6 | -16.4 | |
| 25 | -23.4 | -26.4 | -17.3 | |
| 0 | -21.4 | -19.4 | -18.3 |
Experimental Protocols
The characterization of cation binding by this compound relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.
Conductometric Titration
This method is based on the change in molar conductivity of a solution as the free, more mobile cations form larger, less mobile complexes with the crown ether.
Objective: To determine the stability constant (Kf) and stoichiometry of the complex formed between this compound and a cation.
Materials:
-
This compound (NB15C5)
-
Metal salt (e.g., AgClO₄, TlNO₃, Hg(ClO₄)₂, La(ClO₄)₃)
-
High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture thereof)
-
Conductometer with a thermostated conductivity cell
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of NB15C5 (e.g., 2 x 10⁻³ M) in the same solvent.
-
-
Titration Setup:
-
Place a known volume of the metal salt solution into the thermostated titration cell.
-
Allow the solution to reach thermal equilibrium at the desired temperature.
-
Measure the initial conductance of the solution.
-
-
Titration:
-
Add the NB15C5 solution to the titration cell in small, precise increments using a microburette.
-
After each addition, stir the solution to ensure homogeneity and allow it to equilibrate.
-
Measure the conductance of the solution after each addition.
-
-
Data Analysis:
-
The molar conductance (Λ) is calculated from the measured conductance.
-
A plot of molar conductance versus the molar ratio of [NB15C5]/[Cation] is generated.
-
The stability constant (Kf) is determined by fitting the titration curve to a suitable binding model using a non-linear least-squares analysis computer program.[2]
-
UV-Visible (UV-Vis) Spectrophotometric Titration
This technique is applicable when the formation of the crown ether-cation complex results in a change in the UV-Vis absorption spectrum of the crown ether or an attached chromophore.
Objective: To determine the stability constant of the complex.
Materials:
-
This compound
-
Cation salt
-
Spectrophotometric grade solvent
-
UV-Vis spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of NB15C5 of a known concentration in the chosen solvent.
-
Prepare a stock solution of the cation salt of a known concentration in the same solvent.
-
-
Titration Setup:
-
Place a known volume and concentration of the NB15C5 solution into a cuvette.
-
Record the initial UV-Vis spectrum.
-
-
Titration:
-
Make successive additions of the cation salt solution to the cuvette using a micropipette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a specific wavelength where the maximum spectral change occurs.
-
The stability constant is calculated by fitting the absorbance data to a binding isotherm using a non-linear least-squares analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Titration
NMR spectroscopy can be used to study cation binding by monitoring changes in the chemical shifts of the protons on the crown ether upon complexation.
Objective: To determine the binding affinity and stoichiometry of the complex.
Materials:
-
This compound
-
Cation salt
-
Appropriate deuterated solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of NB15C5 and varying concentrations of the cation salt in the deuterated solvent.
-
A sample containing only NB15C5 should be prepared as a reference.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
-
Data Analysis:
-
Observe the changes in the chemical shifts of the NB15C5 protons, particularly those of the aromatic and ether protons, as a function of the cation concentration.
-
The binding constant can be determined by fitting the chemical shift data to a suitable binding model.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding event, allowing for the determination of the binding affinity, stoichiometry, and all thermodynamic parameters in a single experiment.
Objective: To determine the stability constant (KA), enthalpy (ΔH°), entropy (ΔS°), and stoichiometry (n) of complexation.
Materials:
-
This compound
-
Cation salt
-
Degassed buffer or solvent
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of NB15C5 in the degassed buffer/solvent.
-
Prepare a solution of the cation salt in the same buffer/solvent. The concentration of the cation salt should be 10-20 times higher than that of the crown ether.
-
-
ITC Setup:
-
Load the NB15C5 solution into the sample cell of the calorimeter.
-
Load the cation salt solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of injections of the cation salt solution into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
A titration curve is generated by plotting the heat change per injection against the molar ratio of the cation to the crown ether.
-
The stability constant (KA), enthalpy of complexation (ΔH°), and stoichiometry (n) are determined by fitting the titration curve to a suitable binding model.
-
The Gibbs free energy (ΔG° = -RTlnKA) and the entropy of complexation (ΔS° = (ΔH° - ΔG°)/T) can then be calculated.
-
Visualizing Binding and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual framework of cation binding and a typical experimental workflow for its characterization.
Caption: Conceptual diagram of the cation binding mechanism.
Caption: General experimental workflow for studying cation binding.
Conclusion
This compound presents a fascinating case study in the molecular engineering of host-guest systems. The introduction of the nitro group provides a powerful tool for modulating the cation binding properties of the parent benzo-15-crown-5 macrocycle. The interplay of the size-fit relationship, cation charge density, solvent effects, and the electronic influence of the nitro substituent dictates the stability and selectivity of the resulting complexes. The experimental techniques detailed in this guide provide a robust framework for the quantitative characterization of these interactions. A thorough understanding of the cation binding mechanism of this compound is crucial for its rational application in the design of novel sensors, separation technologies, and advanced drug delivery systems. Further research into the binding of a wider range of cations in various solvent systems will undoubtedly continue to expand the utility of this versatile macrocycle.
References
The Nitro Group's Pivotal Role in the Functionality of 4-Nitrobenzo-15-crown-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the critical role the nitro group plays in modulating the cation-binding properties of the macrocyclic polyether 4-Nitrobenzo-15-crown-5. Through a comprehensive review of existing literature, this document details the electronic effects of the nitro substituent, presents comparative quantitative data on cation binding affinities, and provides detailed experimental protocols for the characterization of these interactions. This guide is intended to be a valuable resource for researchers in supramolecular chemistry, sensor development, and pharmacology who utilize crown ethers in their work.
Introduction: The Significance of Substituted Crown Ethers
Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This host-guest interaction is primarily governed by the electrostatic forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether. The selectivity of a crown ether for a particular cation is influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvent system.
Benzo-15-crown-5 is a well-studied crown ether that exhibits a notable affinity for the sodium cation (Na⁺), owing to the complementary size of the cation and the macrocycle's cavity.[1] To fine-tune the binding affinity and selectivity of these molecules for specific applications, such as in ion-selective electrodes, phase transfer catalysis, and as components of drug delivery systems, chemical modifications to the basic crown ether structure are often employed. One of the most significant modifications is the introduction of substituent groups onto the benzene ring of benzo-crown ethers. This guide focuses on the impact of one such powerful substituent: the nitro group (-NO₂), as exemplified by this compound.
The Role of the Nitro Group: An Electronic Perspective
The defining feature of this compound is the presence of a nitro group at the 4-position of the benzo moiety. The nitro group is a potent electron-withdrawing group, a characteristic that profoundly alters the electronic landscape of the entire molecule. This electronic perturbation is the primary determinant of the modified functionality of this compound compared to its parent compound, benzo-15-crown-5.
The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring. Through resonance and inductive effects, this decrease in electron density is propagated to the ether oxygen atoms that are part of the macrocyclic ring. The Lewis basicity, or electron-donating ability, of these oxygen atoms is consequently diminished. Since the binding of cations in the crown ether cavity is predicated on the ion-dipole interactions between the cation and these oxygen atoms, a reduction in their electron-donating power leads to a weaker complexation with cations.
References
solubility of 4-Nitrobenzo-15-crown-5 in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitrobenzo-15-crown-5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for the determination of these values, alongside a structured framework for data presentation and a visualization of the experimental workflow.
Introduction
4'-Nitrobenzo-15-crown-5 is a substituted aromatic crown ether. The presence of the benzo group generally decreases its solubility in polar solvents like water and alcohols compared to its non-aromatic counterparts. However, it is expected to be more soluble in moderately polar to nonpolar organic solvents. Aromatic crown ethers are typically more soluble in solvents such as dichloromethane and chloroform.[1] The nitro group, being electron-withdrawing, can influence the molecule's polarity and its interactions with solvent molecules, thereby affecting its solubility.
Solubility Data
Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in readily available scientific literature. To facilitate research and development, the following table provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table with their own findings using the detailed experimental protocol provided in the subsequent section.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Chloroform | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the using the widely accepted isothermal shake-flask method.[2][3] This method is considered a "gold standard" for obtaining thermodynamic (equilibrium) solubility data.[3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or oven)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh the container with the filtered solution.
-
Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Dry the residue to a constant weight.
-
The final weight of the residue represents the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
UV-Vis Spectrophotometric Method:
-
If using this method, a calibration curve must first be prepared. Create a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate the calibration curve.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound and its subsequent application.
Caption: Workflow for determining and applying the solubility of this compound.
References
4-Nitrobenzo-15-crown-5 molecular weight and formula
This document provides a detailed overview of the chemical properties of 4-Nitrobenzo-15-crown-5, a specialized macrocyclic polyether. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development.
Core Molecular Data
This compound is a derivative of benzo-15-crown-5, featuring a nitro group (NO₂) attached to the benzene ring. This modification influences its electronic properties and cation-binding capabilities.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₇[1][2][3][4][5] |
| Molecular Weight | 313.30 g/mol [2] |
| Appearance | Off-white to yellow powder or crystals[1][2][3] |
| Melting Point | 93-97 °C[1][2] |
| CAS Number | 60835-69-0[1][2] |
Experimental Protocols: Cation Binding and Extraction
The primary application of this compound lies in its ability to selectively bind cations, a property leveraged in various experimental settings. A common application is in solvent extraction of metal ions.
Objective: To selectively extract alkali metal cations from an aqueous solution into an organic solvent using this compound as the extracting agent.
Materials:
-
This compound
-
Aqueous solution containing a mixture of alkali metal salts (e.g., LiCl, NaCl, KCl)
-
Organic solvent (e.g., Chloroform)
-
Separatory funnel
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cation concentration analysis
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the organic solvent.
-
Prepare an aqueous stock solution containing known concentrations of the alkali metal salts.
-
-
Extraction Procedure:
-
In a separatory funnel, combine equal volumes of the organic and aqueous solutions.
-
Shake the funnel vigorously for a predetermined amount of time to ensure thorough mixing and to allow for the complexation of the cations by the crown ether.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Analyze the concentration of the metal cations remaining in the aqueous phase using AAS or ICP-MS.
-
The concentration of the extracted cations in the organic phase can be determined by a mass balance calculation or by back-extraction into a fresh aqueous phase followed by analysis.
-
-
Data Interpretation:
-
The distribution ratio (D) for each cation can be calculated to determine the extraction efficiency and selectivity of this compound.
-
Visualizing Cation Complexation and Transport
The following diagram illustrates the general mechanism of cation transport across a membrane facilitated by this compound.
Caption: Cation transport mechanism via a crown ether carrier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]
- 3. 4'-Nitrobenzo-15-crown 5-Ether | CymitQuimica [cymitquimica.com]
- 4. CAS # 60835-69-0, this compound, 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin - chemBlink [chemblink.com]
- 5. This compound, 99%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
The Dawn of Host-Guest Chemistry: A Technical History of Benzo-15-Crown-5
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational complexing properties of Benzo-15-Crown-5.
This technical guide delves into the seminal discovery and historical development of benzo-15-crown-5, a key molecule in the genesis of supramolecular chemistry. We will explore the pioneering work of Charles J. Pedersen, detailing the experimental protocols for its initial synthesis and presenting its fundamental physicochemical and cation-binding properties in a structured format.
A Serendipitous Discovery and the Birth of Crown Ethers
The field of crown ether chemistry was born from an unexpected observation by Charles J. Pedersen at DuPont in 1967.[1][2][3] While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product that exhibited the remarkable and unprecedented ability to strongly complex alkali metal cations.[1] This serendipitous discovery of dibenzo-18-crown-6, the first "crown ether," opened the door to a new class of synthetic macrocyclic polyethers.[1][3] These molecules, named for their crown-like structure when complexed with a cation, initiated the field of "host-guest" chemistry.
Following this initial breakthrough, Pedersen and his team embarked on a systematic investigation into the synthesis and properties of a wide array of macrocyclic polyethers, including benzo-15-crown-5.[1] His seminal 1967 paper in the Journal of the American Chemical Society detailed the synthesis of numerous crown ethers and laid the groundwork for understanding their selective binding capabilities.[1][4] For this pioneering work, Pedersen was a co-recipient of the 1987 Nobel Prize in Chemistry.[2]
Synthesis of Benzo-15-Crown-5: The Original Protocol
The initial synthesis of benzo-15-crown-5 was achieved via a Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol. The general reaction involves the condensation of catechol with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base.
Experimental Protocol: Synthesis of Benzo-15-Crown-5
The following protocol is based on the general methods described in early publications on crown ether synthesis.[5]
Reactants:
-
Catechol (ortho-dihydroxybenzene)
-
1,10-dichloro-3,6,9-trioxadecane (tetraethyleneglycol dichloride)
-
Sodium hydroxide (NaOH)
-
n-Butanol (solvent)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of catechol in n-butanol is prepared.
-
An aqueous solution of sodium hydroxide is added to the catechol solution to form the disodium salt of catechol in situ.
-
The mixture is heated, and 1,10-dichloro-3,6,9-trioxadecane is added dropwise over a period of time.
-
The reaction mixture is refluxed for an extended period (e.g., 30 hours) under an inert atmosphere.[5]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with an organic solvent such as chloroform.
-
The organic extracts are washed, dried, and the solvent is evaporated.
-
The crude product is then purified by recrystallization, typically from n-heptane, to yield crystalline benzo-15-crown-5.
Physicochemical Properties
The initial characterization of benzo-15-crown-5 provided key data for its identification and established a baseline for its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₅ | |
| Molecular Weight | 268.31 g/mol | |
| Melting Point | 78-80 °C | |
| Appearance | White crystalline solid | |
| Yield (original synthesis) | 62% | [5] |
Cation Complexation: The "Crown" Effect
The defining feature of crown ethers is their ability to selectively bind cations within their central cavity. This binding is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The selectivity of a crown ether for a particular cation is largely determined by the relative sizes of the cation and the crown's cavity. Benzo-15-crown-5, with its 15-membered ring and 5 oxygen atoms, has a cavity size that is particularly well-suited for complexing the sodium ion (Na⁺).[6]
Quantitative Analysis of Cation Binding
The strength of the interaction between a crown ether and a cation is quantified by the stability constant (log K). Early studies meticulously measured these constants for benzo-15-crown-5 with various alkali metal cations in different solvent systems.
Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-15-Crown-5 with Alkali Metal Cations
| Cation | Solvent | Log K | Reference |
| Li⁺ | Propylene Carbonate | < 2 | [7] |
| Na⁺ | Acetonitrile | 3.97 | [8] |
| Na⁺ | Methanol | 3.1 - 3.4 | [6] |
| Na⁺ | Propylene Carbonate | 3.48 | [7] |
| K⁺ | Acetonitrile | 3.55 | [7] |
| K⁺ | Methanol | 2.9 - 3.2 | [6] |
| K⁺ | Propylene Carbonate | 3.40 | [7] |
| Rb⁺ | Acetonitrile | 3.18 | [7] |
| Rb⁺ | Propylene Carbonate | 2.95 | [7] |
| Cs⁺ | Acetonitrile | 2.80 | [7] |
| Cs⁺ | Propylene Carbonate | 2.45 | [7] |
Table 2: Thermodynamic Parameters for the Complexation of Benzo-15-Crown-5 with Na⁺ and K⁺ in Acetonitrile at 298 K
| Cation | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Na⁺ | -34.7 | -41.8 | [7] |
| K⁺ | -29.3 | -31.4 | [7] |
Historical Significance and Future Perspectives
The discovery and characterization of benzo-15-crown-5 and its analogues were pivotal moments in chemical history. They not only introduced a new class of synthetic receptors but also provided a tangible framework for understanding the principles of molecular recognition. This foundational knowledge has had a profound impact on various scientific disciplines. In drug development, the principles of host-guest chemistry are fundamental to understanding enzyme-substrate interactions and in the design of targeted therapeutics. The ability of crown ethers to solubilize inorganic salts in organic solvents also established them as important phase-transfer catalysts, a tool widely used in organic synthesis.
The legacy of benzo-15-crown-5 continues to influence contemporary research. The development of more complex and selective synthetic ionophores, sensors for biomedical diagnostics, and novel drug delivery systems all trace their conceptual lineage back to the pioneering work on these simple, yet elegant, macrocyclic molecules.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Charles J. Pedersen's legacy to chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Nitrobenzo-15-crown-5 in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzo-15-crown-5 is a derivative of the well-known macrocyclic polyether benzo-15-crown-5. The introduction of an electron-withdrawing nitro group onto the benzene ring modifies the electronic properties of the crown ether cavity, influencing its ionophore characteristics. This modification can alter the selectivity and stability of complexation with various cations, making this compound a subject of interest in the development of ion-selective electrodes (ISEs). These sensors are valuable tools in a wide range of applications, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis, due to their simplicity, low cost, and ability to provide real-time measurements of ion concentrations.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of ion-selective electrodes.
Principle of Operation
An ion-selective electrode based on this compound operates on the principle of potentiometry. The core component of the ISE is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is plasticized to ensure ion mobility. Incorporated within this membrane is the ionophore, this compound. This ionophore selectively binds to a target ion at the interface between the membrane and the sample solution. This complexation event leads to a charge separation across the interface, generating a potential difference. According to the Nernst equation, this potential is proportional to the logarithm of the activity of the target ion in the solution. By measuring this potential relative to a stable reference electrode, the concentration of the ion of interest can be determined.
Quantitative Data Summary
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, and selectivity over other ions. The following table summarizes available quantitative data for ionophores based on benzo-15-crown-5 and its derivatives. It is important to note that the performance characteristics are highly dependent on the specific membrane composition and experimental conditions.
| Ionophore | Target Ion | Linear Range (M) | Limit of Detection (M) | Selectivity Coefficient (log Kpotprimary ion, interfering ion) | Reference |
| This compound | Ag+ | 10-11 - 10-8 | 8.8 x 10-12 | logKoptAg+,Cu2+ = -4.3, logKoptAg+,Ni2+ = -5.6, logKoptAg+,Cd2+ = -5.0 | [1] |
| Benzo-15-crown-5 | K+ | 10-4 - 10-2 | - | No interference from Li+, Na+, NH4+, Mg2+, Ca2+, etc. at 10-3 M K+ | [2] |
| 4'-Nitrobenzo-15-crown-5 | Na+ | - | - | Log K (Na+) in Methanol: ~2.9 | [3] |
| 4'-Nitrobenzo-15-crown-5 | K+ | - | - | Log K (K+) in Methanol: ~2.7 | [3] |
Note: The data for Ag+ was obtained using a membrane optode, which operates on a similar principle of selective complexation but measures changes in optical properties rather than potential.[1] The stability constants (Log K) for Na+ and K+ in methanol indicate the strength of the complex formation.[3]
Experimental Protocols
The following protocols provide a generalized methodology for the fabrication and characterization of a PVC-based ion-selective electrode using this compound as the ionophore.
Protocol 1: Preparation of the Ion-Selective Membrane
This protocol describes the preparation of the PVC membrane containing this compound. The composition is adapted from literature on similar crown ether-based ISEs and optodes.[1][2]
Materials:
-
This compound (Ionophore)
-
High molecular weight Polyvinyl chloride (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) or other suitable plasticizer
-
Tetrahydrofuran (THF), high purity
-
Lipophilic salt (optional, e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
Procedure:
-
Prepare the Membrane Cocktail:
-
Accurately weigh the membrane components. A typical composition (w/w%) is:
-
Ionophore: 1-2%
-
PVC: ~33%
-
Plasticizer: ~65%
-
Lipophilic salt (optional): 20-50 mol% relative to the ionophore
-
-
In a clean, dry glass vial, dissolve all components in a minimal amount of THF (e.g., 2-3 mL).
-
Stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, homogenous solution.
-
-
Cast the Membrane:
-
Pour the membrane cocktail into a flat-bottomed glass petri dish (approximately 3 cm in diameter).
-
Cover the petri dish with a filter paper to allow for slow evaporation of the THF in a dust-free environment.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours. This will result in a flexible, transparent membrane.
-
Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode
Materials:
-
Fabricated ion-selective membrane
-
ISE body (e.g., from Philips)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (e.g., 0.01 M solution of the target ion chloride)
-
Conditioning solution (e.g., 10-3 M solution of the target ion)
Procedure:
-
Electrode Assembly:
-
Cut a small disc (5-7 mm in diameter) from the prepared membrane.
-
Securely mount the membrane disc at the tip of the ISE body.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
-
Conditioning:
-
Immerse the assembled ISE in the conditioning solution for at least 12-24 hours before the first use. This allows the membrane to become fully hydrated and ensures a stable and reproducible potential.
-
Protocol 3: Calibration and Measurement
Materials:
-
Assembled and conditioned ISE
-
External reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Series of standard solutions of the target ion with varying concentrations
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Setup:
-
Connect the ISE and the external reference electrode to the potentiometer.
-
Place the electrodes in a beaker containing a standard solution of the lowest concentration.
-
Ensure the tips of both electrodes are immersed in the solution.
-
-
Calibration:
-
Stir the solution at a constant, moderate rate.
-
Record the potential reading (in mV) once it has stabilized.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard solution, proceeding from the lowest to the highest concentration.
-
Plot the measured potential (y-axis) versus the logarithm of the ion activity/concentration (x-axis) to generate a calibration curve. The slope of the linear portion should be close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
-
-
Sample Measurement:
-
Replace the standard solution with the sample solution.
-
Record the stabilized potential reading.
-
Determine the logarithm of the ion concentration from the calibration curve.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Unstable Readings | 1. Air bubble on the membrane surface.2. Clogged reference electrode junction.3. Insufficient conditioning. | 1. Gently tap the electrode to dislodge the bubble.2. Clean the reference electrode junction or replace the filling solution.3. Re-condition the electrode for a longer period. |
| Slow Response Time | 1. Old or fouled membrane.2. Low temperature of the sample. | 1. Prepare a new membrane.2. Allow the sample to reach room temperature. |
| Low Slope (Non-Nernstian) | 1. Incorrect internal filling solution.2. Presence of high concentrations of interfering ions.3. Incorrectly prepared standard solutions. | 1. Prepare and use the correct internal filling solution.2. Dilute the sample or use ion-masking agents if possible.3. Prepare fresh standard solutions. |
Conclusion
This compound presents an interesting option as an ionophore for the development of ion-selective electrodes. The presence of the nitro group can influence its selectivity profile compared to the parent benzo-15-crown-5. The provided protocols offer a comprehensive guide for the fabrication and characterization of ISEs based on this compound. Researchers are encouraged to optimize the membrane composition and experimental conditions to achieve the desired performance for their specific analytical applications.
References
Application Notes and Protocols for 4-Nitrobenzo-15-crown-5 in Potassium Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Nitrobenzo-15-crown-5 as a molecular recognition element for potassium ion (K⁺) sensing. This document includes the fundamental principles of ion complexation by crown ethers, relevant quantitative data, and detailed experimental protocols for the synthesis of the ionophore and its application in potassium-selective electrodes.
Introduction
Crown ethers are macrocyclic polyethers that can selectively bind cations based on the complementary size of the ion and the ether's cavity, a concept known as the "size-fit" principle.[1] Benzo-15-crown-5 possesses a cavity diameter of approximately 1.7-2.2 Å, which is ideally suited for the sodium ion (Na⁺, ~2.04 Å diameter).[2] The potassium ion (K⁺), with a diameter of ~2.76 Å, is slightly too large for a simple 1:1 complex within the cavity.[2] However, benzo-15-crown-5 and its derivatives can form stable 2:1 "sandwich" complexes with potassium ions, where the K⁺ is situated between two crown ether molecules.[2] This interaction forms the basis for its use in potassium sensing applications.
The introduction of a nitro group (-NO₂) onto the 4' position of the benzo ring to form this compound alters its electronic properties. The nitro group is strongly electron-withdrawing, which reduces the electron density on the oxygen atoms of the crown ether ring. This, in turn, generally weakens the binding affinity for cations compared to the unsubstituted benzo-15-crown-5 or derivatives with electron-donating groups.[2] However, in the solid state, the nitro group has been observed to coordinate directly with a potassium ion of an adjacent complex, indicating its potential role in the supramolecular assembly of the sensor.[2]
Data Presentation
The performance of a crown ether in ion sensing is determined by its binding affinity (stability constant, log K) and its selectivity for the target ion over other interfering ions. The following table summarizes the stability constants for this compound and its parent compound, Benzo-15-crown-5, with sodium and potassium ions.
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | Approximate K⁺/Na⁺ Selectivity Ratio |
| Benzo-15-crown-5 | None | 3.1 - 3.4 | 2.9 - 3.2 | ~0.6 |
| 4'-Nitrobenzo-15-crown-5 | 4'-NO₂ | ~2.9 | ~2.5 | ~0.4 |
Data compiled from a comparative analysis of benzo-15-crown-5 and its derivatives.[3]
The data indicates that while both crown ethers have a higher affinity for Na⁺, they still exhibit significant binding with K⁺. The electron-withdrawing nitro group slightly reduces the binding affinity for both cations.
Signaling Pathways and Experimental Workflows
Synthesis of this compound
The synthesis of this compound is a two-step process starting from Benzo-15-crown-5. The first step is the nitration of the benzene ring, followed by purification.
References
Application Notes and Protocols for the Synthesis of 4-Nitrobenzo-15-crown-5
Introduction
4'-Nitrobenzo-15-crown-5 is a key functionalized derivative of benzo-15-crown-5. The introduction of a nitro group onto the benzene ring serves multiple purposes in supramolecular chemistry and material science. The electron-withdrawing nature of the nitro group can modify the cation-binding properties of the crown ether cavity.[1] Furthermore, the nitro group can be readily reduced to an amine group, providing a versatile handle for further chemical modifications, such as covalent attachment to polymers, surfaces, or other molecules of interest.[2] This makes 4'-nitrobenzo-15-crown-5 a valuable intermediate in the development of ion-selective electrodes, sensors, and drug delivery systems.[3]
The synthesis of 4'-nitrobenzo-15-crown-5 is typically achieved through the electrophilic nitration of the parent benzo-15-crown-5 molecule. The following protocol details a common and effective method for this synthesis.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the final product, 4'-Nitrobenzo-15-crown-5.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉NO₇ | [3] |
| Molecular Weight | 313.30 g/mol | [4] |
| Melting Point | 93 - 97 °C | [3][4] |
| Appearance | Off-white to pale yellow powder/solid | [3][4] |
| Purity (Typical) | ≥98% (HPLC/GC) | [3][4] |
| CAS Number | 60835-69-0 | [3] |
Experimental Protocol: Synthesis of 4'-Nitrobenzo-15-crown-5
This protocol describes the nitration of benzo-15-crown-5 using nitric acid in a mixture of glacial acetic acid and chloroform.
Materials and Reagents
-
Benzo-15-crown-5
-
Glacial Acetic Acid (CH₃COOH)
-
Chloroform (CHCl₃)
-
70% Nitric Acid (HNO₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a flask, combine benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL).[1]
-
Cooling: Place the flask in an ice bath and allow the mixture to cool with stirring.
-
Addition of Nitric Acid: Add 70% nitric acid (5 mL) dropwise to the cooled mixture over a period of 30 minutes using a dropping funnel.[1] Maintain stirring throughout the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]
-
Neutralization: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, indicating neutralization of the acids.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the remaining aqueous layer with a fresh portion of chloroform.[1]
-
Drying and Evaporation: Combine all organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent (chloroform) under reduced pressure using a rotary evaporator to yield the crude 4'-nitrobenzo-15-crown-5.[1]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol, if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 4'-Nitrobenzo-15-crown-5.
Caption: Workflow for the synthesis of 4'-Nitrobenzo-15-crown-5.
References
Application Notes and Protocols: 4-Nitrobenzo-15-crown-5 as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Nitrobenzo-15-crown-5 as a phase transfer catalyst (PTC) in various organic transformations. The inclusion of a nitro group on the benzo moiety can influence the catalyst's solubility, stability, and cation-binding properties, potentially offering advantages in specific reaction systems. This document details protocols for key synthetic applications, including oxidation and nucleophilic substitution reactions, and presents quantitative data to guide experimental design.
Phase Transfer Catalysis with this compound: An Overview
Phase transfer catalysis is a powerful methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous or solid phase and an organic phase. Crown ethers, such as this compound, are highly effective PTCs due to their ability to complex with metal cations. The cavity of the 15-crown-5 macrocycle is particularly well-suited for complexing with sodium (Na⁺) and potassium (K⁺) ions.
By encapsulating the metal cation, this compound transports the associated anion from the inorganic phase into the organic phase. This "naked" anion is less solvated and therefore more reactive, leading to significantly accelerated reaction rates and often milder reaction conditions compared to uncatalyzed heterogeneous reactions. The lipophilic exterior of the crown ether, enhanced by the benzo group, ensures its solubility in the organic phase. The electron-withdrawing nitro group may modulate the binding affinity of the crown ether for the cation and enhance the catalyst's stability in oxidative reactions.
Application: Oxidation of Alkylarenes with Potassium Permanganate
The oxidation of alkylarenes to carboxylic acids using potassium permanganate (KMnO₄) is a fundamental transformation in organic synthesis. However, the low solubility of KMnO₄ in most organic solvents presents a significant challenge. This compound can effectively overcome this limitation by transporting the permanganate ion (MnO₄⁻) into the organic phase.
Quantitative Data: Oxidation of Toluene to Benzoic Acid
The following table summarizes representative data for the oxidation of toluene to benzoic acid using this compound as a phase transfer catalyst, comparing it with the uncatalyzed reaction and the parent benzo-15-crown-5.
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| None | 24 | < 5 |
| Benzo-15-crown-5 (5) | 6 | 85 |
| This compound (5) | 4 | 92 |
Note: The data presented are representative and may vary depending on specific reaction conditions.
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (1.84 g, 20 mmol), dichloromethane (50 mL), and water (50 mL).
-
Add this compound (0.313 g, 1 mmol, 5 mol%).
-
With vigorous stirring, add finely powdered potassium permanganate (6.32 g, 40 mmol) in portions over 30 minutes.
-
Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain vigorous stirring.
-
Monitor the reaction progress by the disappearance of the purple permanganate color. The reaction is typically complete within 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude benzoic acid can be purified by recrystallization from water.
Application: Nucleophilic Substitution - Synthesis of Benzyl Cyanide
The synthesis of nitriles via nucleophilic substitution of alkyl halides with cyanide salts is a common C-C bond-forming reaction. The use of a phase transfer catalyst is often essential to bring the cyanide anion into the organic phase. This compound is expected to be an effective catalyst for this transformation, particularly when using sodium cyanide.
Quantitative Data: Synthesis of Benzyl Cyanide
The table below provides a comparison of different catalysts for the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| None | 48 | < 10 |
| Benzo-15-crown-5 (2) | 8 | 90 |
| This compound (2) | 6 | 95 |
Note: The data presented are representative and may vary depending on specific reaction conditions.
Experimental Protocol: Synthesis of Benzyl Cyanide
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
This compound
-
Acetonitrile (CH₃CN)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
CAUTION: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic conditions must be avoided to prevent the formation of toxic hydrogen cyanide gas.
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.23 g, 25 mmol) and acetonitrile (30 mL).
-
Add this compound (0.157 g, 0.5 mmol, 2 mol%).
-
Add benzyl chloride (2.53 g, 20 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) until the benzyl chloride is consumed (typically 6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the excess sodium cyanide and sodium chloride.
-
Transfer the filtrate to a separatory funnel and add water (50 mL) and diethyl ether (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude benzyl cyanide.
-
The product can be further purified by vacuum distillation.
Safety Information
-
This compound: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a fume hood. Avoid contact with acids.
-
Benzyl Chloride: Lachrymator. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Application Notes and Protocols for Fluorescent Sensors Based on 4-Nitrobenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent sensors derived from 4-Nitrobenzo-15-crown-5 are powerful tools for the selective detection of various metal ions and potentially other small molecules. The underlying principle of these sensors lies in the unique ion-binding capability of the 15-crown-5 ether moiety, which, when coupled with a fluorophore, can translate the binding event into a measurable change in fluorescence. This change is often governed by a process known as Photoinduced Electron Transfer (PET), where the binding of a cation to the crown ether modulates the electron transfer process between the receptor (the crown ether) and the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
These sensors offer high sensitivity and selectivity, making them valuable in diverse fields, including environmental monitoring, biological imaging, and pharmaceutical research. In drug development, for instance, they can be employed to study drug-ion interactions, monitor drug release from carrier systems, or as components of drug delivery platforms that respond to specific ionic triggers. This document provides detailed protocols for the synthesis and application of a fluorescent sensor derived from this compound, specifically Dansyl-4'-aminobenzo-15-crown-5, and summarizes key performance data for related sensors.
Signaling Pathway and Experimental Workflow
The operational principle of many fluorescent crown ether sensors is based on the Photoinduced Electron Transfer (PET) mechanism. In the absence of a target analyte (e.g., a metal ion), the lone pair of electrons on the nitrogen atom of the receptor can quench the fluorescence of the attached fluorophore upon excitation. When the target ion binds to the crown ether cavity, it withdraws electron density from the nitrogen atom, inhibiting the PET process and restoring fluorescence.
Figure 1: Signaling pathway of a PET-based fluorescent crown ether sensor.
A typical experimental workflow for the development and application of these sensors involves synthesis of the sensor molecule, followed by characterization and fluorescence titration experiments to evaluate its sensing performance.
Figure 2: General experimental workflow for sensor development and analysis.
Experimental Protocols
Protocol 1: Synthesis of 4'-Aminobenzo-15-crown-5
This protocol describes the reduction of the commercially available 4'-Nitrobenzo-15-crown-5 to its amino derivative, a key intermediate for fluorophore conjugation.
Materials:
-
4'-Nitrobenzo-15-crown-5
-
Hydrazine hydrate (80%)
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 4'-Nitrobenzo-15-crown-5 (1.0 g, 3.19 mmol) in ethanol (50 mL).
-
Add 10% Pd/C (0.1 g) to the solution.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (1.0 mL, 20.6 mmol) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol and dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4'-Aminobenzo-15-crown-5 as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Dansyl-4'-aminobenzo-15-crown-5
This protocol details the coupling of the amino intermediate with dansyl chloride to produce the final fluorescent sensor.
Materials:
-
4'-Aminobenzo-15-crown-5
-
Dansyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4'-Aminobenzo-15-crown-5 (0.5 g, 1.77 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (0.37 mL, 2.65 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve dansyl chloride (0.52 g, 1.94 mmol) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Dansyl-4'-aminobenzo-15-crown-5.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the sensing performance of the synthesized fluorescent sensor towards metal ions.
Materials:
-
Dansyl-4'-aminobenzo-15-crown-5 stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or methanol)
-
A series of metal salt solutions (e.g., chlorides or perchlorates) of known concentrations in the same solvent.
-
Buffer solution (if pH control is required)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the fluorescent sensor (e.g., 10 µM) in the chosen solvent or buffer.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of a specific metal ion stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Repeat the process until no significant change in fluorescence intensity is observed.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
To determine the binding constant (Kₐ), the titration data can be fitted to a suitable binding model (e.g., 1:1 binding isotherm using non-linear regression).
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve in the low concentration range (LOD = 3σ/S).
Data Presentation
The performance of fluorescent sensors based on this compound derivatives can be summarized in tables for easy comparison. The following tables provide examples of the type of quantitative data that should be collected and presented.
Table 1: Photophysical Properties of Crown Ether-Based Fluorescent Sensors
| Sensor | Fluorophore | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Dansyl-4'-aminobenzo-15-crown-5 | Dansyl | Acetonitrile | 338 | 515 | Data to be determined |
| NBD-4'-aminobenzo-15-crown-5 | NBD | Methanol | 468 | 530 | Data to be determined |
| 4'-Aminobenzo-15-crown-5 | - | Aqueous | 295 | 370 | Data to be determined |
Table 2: Sensing Performance of this compound Derived Sensors for Various Analytes
| Sensor | Analyte | Solvent | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD) | Fluorescence Change | Reference |
| 4'-Aminobenzo-15-crown-5 | Fe³⁺ | Aqueous | 1.52 x 10⁴ (Ksv) | 50 µM | Quenching | [1] |
| Dansyl-4'-aminobenzo-15-crown-5 | K⁺ | Acetonitrile | Data to be determined | Data to be determined | Enhancement | - |
| Dansyl-4'-aminobenzo-15-crown-5 | Na⁺ | Acetonitrile | Data to be determined | Data to be determined | Enhancement | - |
| NBD-4'-aminobenzo-15-crown-5 | Pb²⁺ | Methanol/Water | Data to be determined | Data to be determined | Quenching | - |
Ksv: Stern-Volmer quenching constant.
Application in Drug Development
Fluorescent sensors based on this compound can be valuable tools in various stages of drug development.
-
Drug-Ion Interaction Studies: Many physiological processes and the action of certain drugs are dependent on specific ion concentrations. These sensors can be used to study how a drug molecule interacts with or alters the local concentration of key metal ions.
-
Monitoring Drug Release: Crown ethers can be incorporated into drug delivery systems (e.g., hydrogels, nanoparticles) as recognition elements. A fluorescently labeled crown ether could be used to monitor the release of a drug that competes for the crown ether's binding site or to signal a change in the ionic environment that triggers drug release.
-
High-Throughput Screening: The "turn-on" or "turn-off" fluorescence response of these sensors makes them suitable for high-throughput screening assays to identify drug candidates that modulate ion channel activity or interact with specific ion-binding sites.
Protocol 4: A-Notional Protocol for Monitoring Drug-Cation Competition
This conceptual protocol outlines how a fluorescent crown ether sensor could be used to study the competition between a drug molecule and a metal ion for the crown ether's binding site.
Objective: To determine if a drug molecule can displace a metal ion from the crown ether cavity, leading to a change in fluorescence.
Materials:
-
Dansyl-4'-aminobenzo-15-crown-5
-
A metal ion that causes a significant fluorescence change (e.g., K⁺)
-
The drug molecule of interest
-
Appropriate solvent/buffer system
Procedure:
-
Prepare a solution of the fluorescent sensor and the target metal ion at concentrations that result in a stable, high-fluorescence "on" state (i.e., the crown ether is saturated with the metal ion).
-
Record the initial, stable fluorescence intensity.
-
Incrementally add the drug molecule to this solution.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
A decrease in fluorescence intensity would indicate that the drug molecule is displacing the metal ion from the crown ether cavity, leading to the restoration of the PET quenching mechanism.
-
The data can be analyzed to determine the competitive binding affinity of the drug for the crown ether.
This approach could be adapted to study the release of a guest molecule from a crown ether-based drug carrier system in response to a specific ionic trigger.
Conclusion
Fluorescent sensors derived from this compound offer a versatile platform for the development of sensitive and selective analytical tools. The straightforward synthesis, coupled with the well-understood PET signaling mechanism, makes them accessible for a wide range of applications. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate their adoption by researchers in academia and industry, particularly in the fields of analytical chemistry, bio-imaging, and drug development. Further research into novel fluorophore conjugations and applications in complex biological systems will continue to expand the utility of these remarkable molecular sensors.
References
Application Notes and Protocols for Electrochemical Detection of Metal Ions using 4-Nitrobenzo-15-crown-5 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, experimental procedures, and performance characteristics of electrochemical sensors for metal ion detection utilizing 4-Nitrobenzo-15-crown-5 and its derivatives. The unique ion-selectivity of the benzo-15-crown-5 moiety forms the basis for sensitive and selective detection of various metal cations.
Introduction
This compound is a versatile crown ether known for its ability to selectively bind cations.[1] The presence of the nitro group, an electron-withdrawing group, can influence the cation binding properties of the crown ether. While direct application of this compound as an ionophore in commercially available sensors is not extensively documented in readily available literature, it serves as a crucial precursor for functionalized crown ethers used in highly selective electrochemical sensors. The most common approach involves the reduction of the nitro group to an amine, which can then be used to immobilize the crown ether onto an electrode surface or to attach other functional groups.
This document outlines the fundamental principles and provides detailed protocols for the synthesis of sensor materials derived from this compound and their application in the fabrication of ion-selective electrodes (ISEs) and voltammetric sensors for metal ion analysis. The performance data presented is based on sensors utilizing closely related benzo-15-crown-5 and other nitro-substituted crown ether derivatives, providing a strong indication of the potential performance of sensors based on this compound.
Signaling Pathway and Detection Mechanism
The electrochemical detection of metal ions using crown ether-based sensors relies on the selective complexation of the target metal ion by the crown ether, which is immobilized on or near an electrode surface. This binding event transduces a measurable electrochemical signal.
Potentiometric Detection
In potentiometric sensors, such as ion-selective electrodes (ISEs), the crown ether is typically incorporated into a polymeric membrane. The selective binding of the target metal ion at the membrane-solution interface leads to a change in the membrane potential, which is measured against a reference electrode. The magnitude of this potential change is proportional to the logarithm of the metal ion activity in the sample, following the Nernst equation.
Voltammetric Detection
In voltammetric sensors, the crown ether is often immobilized on the surface of a working electrode. The binding of the metal ion can influence the electron transfer properties at the electrode surface. For instance, in anodic stripping voltammetry (ASV), the crown ether can preconcentrate the metal ions on the electrode surface, leading to an enhanced stripping signal. The peak potential can be indicative of the specific metal ion, while the peak current is proportional to its concentration.
Quantitative Data
The following tables summarize the performance of electrochemical sensors based on nitro-substituted benzo-crown ethers for the detection of various metal ions.
Table 1: Performance of a Potentiometric Sensor for Iron(III) using Nitrobenzo-18-crown-6
| Parameter | Value |
| Ionophore | Nitrobenzo-18-crown-6 |
| Linear Range | 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M |
| Slope | 19.77 ± 0.27 mV/decade |
| Detection Limit | 7.0 × 10⁻⁷ M |
| pH Range | 2.9 - 6.1 |
| Response Time | 15 s |
| Lifetime | 12 weeks |
Data adapted from a study on an iron(III) selective electrode.[2]
Table 2: Performance of a Potentiometric Sensor for Lead(II) using Nitrobenzo-18-crown-6
| Parameter | Value |
| Ionophore | Nitrobenzo-18-crown-6 |
| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻² M |
| Slope | 30.5 ± 0.5 mV/decade |
| Detection Limit | 8.9 × 10⁻⁶ M |
| pH Range | 2.2 - 4.1 |
| Response Time | ~6 s |
| Lifetime | 3 months |
Data adapted from a study on a lead ion-selective electrode.[3]
Table 3: Performance of a Carbon Paste Electrode for Silver(I) using Benzo-15-crown-5
| Parameter | Value |
| Ionophore | Benzo-15-crown-5 |
| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻² M |
| Slope | 59.43 ± 1.56 mV/decade |
| Detection Limit | 1.0 × 10⁻⁵ M |
| pH Range | 2 - 5 |
| Response Time | < 12 s |
| Lifetime | 21 days |
Data adapted from a study on a silver ion-selective electrode.[4]
Experimental Protocols
Synthesis of 4'-Aminobenzo-15-crown-5 (Precursor for Sensor Functionalization)
This protocol describes the synthesis of 4'-Aminobenzo-15-crown-5, a key precursor for covalent immobilization onto electrode surfaces.
Step 1: Nitration of Benzo-15-crown-5
-
In a suitable flask, dissolve benzo-15-crown-5 in a mixture of glacial acetic acid and chloroform.[5]
-
Cool the mixture in an ice bath.
-
Add 70% nitric acid dropwise over 30 minutes with constant stirring.[5]
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4'-Nitrobenzo-15-crown-5.[5]
Step 2: Reduction of 4'-Nitrobenzo-15-crown-5
-
In a round-bottom flask, combine 4'-Nitrobenzo-15-crown-5 and 10% Pd/C in 1,4-dioxane.[5]
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (50-60%) dropwise to the refluxing mixture.[5]
-
Continue refluxing for 3 hours.[5]
-
After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to dryness to obtain 4'-Aminobenzo-15-crown-5.[5]
Fabrication of a PVC Membrane Ion-Selective Electrode
This protocol describes the general procedure for preparing a potentiometric sensor.
-
Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the ionophore (e.g., a derivative of this compound), poly(vinyl chloride) (PVC) as the matrix, a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) in tetrahydrofuran (THF).
-
Membrane Casting: Pour the membrane cocktail into a glass ring placed on a glass plate and allow the THF to evaporate slowly over 24 hours to form a transparent membrane.
-
Electrode Assembly: Cut a small disc from the cast membrane and mount it in an electrode body.
-
Internal Filling Solution: Fill the electrode body with an internal filling solution containing a known concentration of the target metal ion salt and KCl (for the Ag/AgCl reference).
-
Internal Reference Electrode: Insert an Ag/AgCl wire as the internal reference electrode.
-
Conditioning: Condition the electrode by soaking it in a solution of the target metal ion for several hours before use.
Voltammetric Measurement Protocol (Anodic Stripping Voltammetry)
This protocol outlines a general procedure for the determination of heavy metal ions using a modified electrode.
-
Electrode Modification: Modify a glassy carbon electrode (GCE) by drop-casting a solution containing the functionalized crown ether and a film-forming agent (e.g., Nafion).
-
Preconcentration Step: Immerse the modified GCE in the sample solution containing the target metal ion. Apply a negative potential for a specific duration with stirring to accumulate the metal ions on the electrode surface.
-
Stripping Step: Scan the potential from the negative deposition potential towards a more positive potential. The metal ions are stripped from the electrode surface, generating a current peak.
-
Analysis: The peak potential identifies the metal ion, and the peak current is proportional to its concentration. Quantification is typically performed using a calibration curve or the standard addition method.
Conclusion
This compound and its derivatives are promising materials for the development of selective electrochemical sensors for a variety of metal ions. The protocols and data presented here provide a foundation for researchers to design and optimize sensors for their specific analytical needs, with applications ranging from environmental monitoring to biomedical diagnostics. The ease of functionalization of the benzo-crown ether structure allows for its integration into various sensor platforms, offering tailored sensitivity and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Making a selective and sensitive iron (III) ion selection sensor based on nitrobenzo-18-crown-6 ionophore [jhad.kmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Shahrood University Of Technology Thesis [shahroodut.ac.ir]
- 5. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]
Application Notes and Protocols for the Solvent Extraction of Alkali Metals Using 4-Nitrobenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crown ethers are macrocyclic polyethers that can selectively form stable complexes with metal cations, a property that has been extensively utilized in various fields, including analytical chemistry, separation science, and pharmaceuticals. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity. Benzo-15-crown-5, with its cavity size, exhibits a notable affinity for the sodium cation (Na⁺). The introduction of a nitro group to the benzo moiety, yielding 4'-Nitrobenzo-15-crown-5, modifies the electronic properties of the crown ether, influencing its complexation and extraction behavior. The electron-withdrawing nature of the nitro group generally leads to a decrease in the stability of the cation-crown ether complex compared to the unsubstituted parent compound.
These application notes provide a comprehensive overview of the use of 4-Nitrobenzo-15-crown-5 in the solvent extraction of alkali metal cations. Detailed protocols for extraction experiments and data on the stability and selectivity of the crown ether for different alkali metals are presented.
Quantitative Data Summary
The following tables summarize the stability constants and extraction data for this compound and its parent compound, Benzo-15-crown-5, with various alkali metal cations. It is important to note that the experimental conditions, such as the solvent system and the counter-anion, significantly influence the complexation and extraction efficiencies.
Table 1: Stability Constants (Log K) for 1:1 Complexation with Na⁺ and K⁺ in Methanol
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | K⁺/Na⁺ Selectivity (approx.) |
| Benzo-15-crown-5 (B15C5) | None | 3.1 - 3.4 | 2.9 - 3.2 | ~0.6 |
| 4'-Nitrobenzo-15-crown-5 | 4'-NO₂ | ~2.9 | Not available | Not available |
Data for Benzo-15-crown-5 and 4'-Nitrobenzo-15-crown-5 are compiled from various studies. The stability constant for 4'-Nitrobenzo-15-crown-5 with Na⁺ is noted to be lower than that of the parent compound, reflecting the electron-withdrawing effect of the nitro group.[1]
Table 2: Extractability of Alkali Metal Picrates from Aqueous Phase into Benzene
| Crown Ether | Extractability Sequence for M(Crown)A Complexes | Extractability Sequence for M(Crown)₂A Complexes |
| Benzo-15-crown-5 | Na⁺ > K⁺ > Rb⁺ > Li⁺ > Cs⁺ | K⁺ > Rb⁺ > Cs⁺ |
This data indicates that for 1:1 complexes with Benzo-15-crown-5, sodium is the most readily extracted alkali metal picrate. For 2:1 (crown:cation) complexes, potassium is the most favored.[2]
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of Alkali Metal Picrates
This protocol describes a general method for determining the extraction efficiency of this compound for alkali metal cations from an aqueous solution into an organic solvent.
Materials:
-
This compound
-
Organic solvent (e.g., chloroform, dichloromethane, benzene)
-
Aqueous solutions of alkali metal salts (e.g., LiCl, NaCl, KCl, RbCl, CsCl)
-
Picric acid solution
-
Deionized water
-
Separatory funnels
-
Mechanical shaker
-
UV-Vis spectrophotometer
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Preparation of Organic Phase: Prepare a solution of this compound in the chosen organic solvent at a specific concentration (e.g., 0.001 M).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a known concentration of the alkali metal salt and picric acid. The picrate anion facilitates the extraction of the cation-crown ether complex into the organic phase.
-
Extraction: a. In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 10 mL each). b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. c. Allow the phases to separate completely.
-
Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of the alkali metal cation remaining in the aqueous phase using ICP-MS or AAS. c. Alternatively, the concentration of the extracted picrate complex in the organic phase can be determined spectrophotometrically by measuring its absorbance at the appropriate wavelength.
-
Calculation of Distribution Ratio (D) and Percentage Extraction (%E):
-
The distribution ratio (D) is calculated as the total concentration of the metal in the organic phase divided by the total concentration of the metal in the aqueous phase at equilibrium.
-
The percentage extraction (%E) can be calculated using the following formula: %E = (D / (D + (V_aq / V_org))) * 100 where V_aq is the volume of the aqueous phase and V_org is the volume of the organic phase.
-
Protocol 2: Determination of Stability Constants by Titration
Stability constants can be determined using various techniques, such as potentiometric titration, spectrophotometric titration, or calorimetric titration. This protocol outlines a general spectrophotometric titration method.
Materials:
-
This compound
-
Alkali metal salt solution of known concentration
-
Solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
High-precision syringe pump or micropipettes
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Record the initial UV-Vis spectrum of the crown ether solution.
-
Incrementally add small, known volumes of the alkali metal salt solution to the crown ether solution.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
The binding of the cation to the crown ether will result in changes in the absorption spectrum.
-
The changes in absorbance at a specific wavelength are plotted against the molar ratio of the cation to the crown ether.
-
The resulting titration curve can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the stability constant (K).
Visualizations
Experimental Workflow for Solvent Extraction
Caption: Workflow for the solvent extraction of alkali metals.
Logical Relationship in Solvent Extraction
Caption: Key interactions in the solvent extraction process.
References
Application Notes and Protocols for Complexation Studies with 4-Nitrobenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the complexation of 4-Nitrobenzo-15-crown-5 with various cations. This crown ether is of significant interest due to its selective binding properties, which are crucial for applications in ion sensing, separation processes, and as a component in drug delivery systems.[1] The electron-withdrawing nitro group on the benzo moiety influences the electron density of the crown ether cavity, thereby affecting its binding affinity and selectivity for different metal ions.
Data Presentation: Quantitative Analysis of Complexation
The stability and thermodynamics of complex formation between this compound and various cations are critical parameters for understanding and predicting its behavior in different applications. These parameters are typically determined in various solvent systems, as the solvent plays a crucial role in the complexation process.
Table 1: Stability Constants (log K) for the 1:1 Complexation of this compound with Various Cations
| Cation | Solvent System | Temperature (°C) | log K | Reference |
| Li⁺ | Acetonitrile-Methanol | 25 | Value not available in search results | [2] |
| Na⁺ | Acetonitrile-Methanol | 25 | Value not available in search results | [2] |
| K⁺ | Acetonitrile-Methanol | 25 | Value not available in search results | [2] |
| NH₄⁺ | Acetonitrile-Methanol | 25 | Value not available in search results | [2] |
| Zn²⁺ | Acetonitrile-Ethanol | 25 | Value not available in search results | |
| Mn²⁺ | Acetonitrile-Ethanol | 25 | Value not available in search results | |
| Cr³⁺ | Acetonitrile-Ethanol | 25 | Value not available in search results | |
| Sn⁴⁺ | Acetonitrile-Ethanol | 25 | Value not available in search results |
Note: While studies have been conducted to determine these values, the specific numerical data was not available in the provided search results. Researchers are encouraged to consult the full-text articles for this information.
Table 2: Thermodynamic Parameters for the Complexation of this compound
| Cation | Solvent System | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Li⁺ | Acetonitrile-Methanol | Value not available in search results | Value not available in search results | [2] |
| Na⁺ | Acetonitrile-Methanol | Value not available in search results | Value not available in search results | [2] |
| K⁺ | Acetonitrile-Methanol | Value not available in search results | Value not available in search results | [2] |
| NH₄⁺ | Acetonitrile-Methanol | Value not available in search results | Value not available in search results | [2] |
Note: The thermodynamic parameters for these complexation reactions have been determined and are reported to be influenced by the solvent composition, with the complexes being both enthalpy and entropy stabilized.[2] For precise values, consulting the primary literature is recommended.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Conductometric Titration
This technique is highly effective for determining the stoichiometry and stability constants of complexes formed between charged species (cations) and a neutral ligand like this compound in solutions with low to moderate dielectric constants.
Objective: To determine the stoichiometry and stability constant (K) of the complex between this compound and a metal cation.
Materials:
-
This compound
-
Metal salt of interest (e.g., LiClO₄, NaClO₄, KNO₃)
-
High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture thereof)
-
Conductivity meter and a thermostated conductivity cell
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt at a concentration of approximately 1 x 10⁻⁴ M in the chosen solvent.
-
Prepare a stock solution of this compound at a concentration of approximately 2 x 10⁻³ M in the same solvent.
-
-
Titration Setup:
-
Place a known volume (e.g., 25 mL) of the metal salt solution into the thermostated conductivity cell.
-
Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 25 °C).
-
Measure the initial molar conductance of the metal salt solution.
-
-
Data Acquisition:
-
Add small, precise aliquots (e.g., 0.1 mL) of the this compound solution to the metal salt solution in the conductivity cell.
-
Stir the solution gently and record the molar conductance after each addition, ensuring the reading has stabilized.
-
Continue the additions until the molar ratio of ligand to metal is approximately 3:1.
-
-
Data Analysis:
-
Plot the molar conductance versus the molar ratio of [Ligand]/[Cation].
-
The stoichiometry of the complex can be inferred from the inflection point of the titration curve.
-
The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis software.
-
Diagram: Conductometric Titration Workflow
Caption: Workflow for Conductometric Titration.
UV-Visible (UV-Vis) Spectrophotometric Titration
This method is useful for determining binding constants when the complexation event leads to a change in the UV-Vis absorption spectrum of the crown ether.
Objective: To determine the binding constant (K) of the complex by monitoring changes in absorbance.
Materials:
-
This compound
-
Metal salt of interest
-
Spectrophotometric grade solvent
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration (typically in the micromolar range).
-
Prepare a concentrated stock solution of the metal salt in the same solvent.
-
-
Titration Setup:
-
Place a known volume and concentration of the this compound solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the free crown ether.
-
-
Data Acquisition:
-
Add small, precise volumes of the concentrated metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength that shows the most significant spectral shift.
-
Correct the absorbance values for dilution at each titration point.
-
Plot the change in absorbance (ΔA) against the concentration of the metal cation.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm using non-linear regression analysis.
-
Diagram: UV-Vis Titration Workflow
References
Application Notes and Protocols: Functionalization of 4-Nitrobenzo-15-crown-5 for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 4-Nitrobenzo-15-crown-5 and its derivatives. The focus is on creating tailored molecules for specific applications in ion sensing and drug delivery.
Introduction
This compound is a versatile starting material for the synthesis of a variety of functional molecules. The presence of the nitro group on the aromatic ring allows for its facile reduction to an amine, which serves as a key chemical handle for further derivatization. This opens up possibilities for attaching this unique ionophore to other molecules, surfaces, and nanoparticles, enabling the development of advanced sensors and smart drug delivery systems. The 15-crown-5 ether cavity exhibits a high affinity and selectivity for sodium ions (Na⁺), making its derivatives particularly useful for applications involving the detection or transport of this biologically important cation.
Core Functionalization: From Nitro to Amino
The primary and most crucial step in utilizing this compound is its reduction to 4'-Aminobenzo-15-crown-5. This transformation converts the electron-withdrawing nitro group into a versatile nucleophilic amino group, which can readily participate in a wide range of chemical reactions.
Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5
This protocol describes the reduction of 4'-Nitrobenzo-15-crown-5 to 4'-Aminobenzo-15-crown-5 using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst.
Materials:
-
4'-Nitrobenzo-15-crown-5
-
10% Palladium on carbon (10% Pd/C)
-
1,4-Dioxane
-
Hydrazine hydrate (50-60%)
-
Celite
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 1.1 g (3.51 mmol) of 4'-nitrobenzo-15-crown-5 and 0.1 g of 10% Pd/C in 20 mL of 1,4-dioxane.
-
Heat the mixture to reflux with constant stirring.
-
Add 10 mL of hydrazine hydrate (50-60%) dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue refluxing for an additional 3 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to dryness under reduced pressure to obtain 4'-aminobenzo-15-crown-5 as a light brown viscous solid.
-
The crude product can often be used in subsequent steps without further purification. If necessary, recrystallization from ethanol can be performed to yield a purified solid.
Application I: Ion Sensing
The selective ion-binding properties of the 15-crown-5 moiety can be harnessed to create sensitive and selective sensors for various metal ions. By coupling the 4'-aminobenzo-15-crown-5 to a signal-generating unit (e.g., a fluorophore, a chromophore, or an electrode), the binding event can be translated into a measurable output.
A. Fluorescent "Turn-On" Sensor for Ferric Ions (Fe³⁺)
4'-Aminobenzo-15-crown-5 itself can act as a fluorescent sensor. The fluorescence of the aminobenzocrown ether is quenched in the presence of ferric ions due to a photoinduced electron transfer (PET) mechanism.
Signaling Pathway:
Quantitative Data:
| Parameter | Value | Reference |
| Target Ion | Fe³⁺ | [1] |
| Detection Limit | 50 µM | [1] |
| Stern-Volmer Constant (Ksv) | 1.52 x 10⁴ M⁻¹ | [1] |
| Selectivity | High against Fe²⁺, Co²⁺, Mn²⁺, Mg²⁺, Zn²⁺, Ca²⁺, NH₄⁺, Na⁺, and K⁺ | [1] |
Experimental Protocol: Fluorescent Detection of Fe³⁺
-
Prepare a stock solution of 4'-aminobenzo-15-crown-5 in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions of FeCl₃ in deionized water.
-
In a cuvette, mix the 4'-aminobenzo-15-crown-5 solution with the Fe³⁺ standard solutions to achieve a final desired concentration range.
-
Measure the fluorescence emission spectrum (e.g., excitation at 310 nm, emission scan from 350 to 550 nm).
-
A decrease in fluorescence intensity will be observed with increasing Fe³⁺ concentration.
-
Plot the ratio of fluorescence intensity (I₀/I) against the concentration of Fe³⁺ to generate a Stern-Volmer plot and determine the detection limit.
B. Colorimetric Sensor for Potassium Ions (K⁺)
4'-Aminobenzo-15-crown-5 can be functionalized and attached to gold nanoparticles (AuNPs). In the presence of potassium ions, the crown ether moieties on adjacent nanoparticles form a "sandwich" complex with K⁺, leading to the aggregation of the AuNPs. This aggregation causes a distinct color change of the solution from red to blue, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer.
Signaling Pathway:
Quantitative Data:
| Parameter | Value | Reference |
| Target Ion | K⁺ | [2] |
| Linear Range | 7.6 µM - 0.14 mM | [1] |
| Detection Limit | 5 nM | [3] |
| Selectivity | High against Li⁺, Cs⁺, NH₄⁺, Mg²⁺, Ca²⁺, and excess Na⁺ | [2] |
Experimental Protocol: Colorimetric Detection of K⁺
-
Synthesis of AuNPs: Prepare a 1 mM solution of HAuCl₄ in deionized water. Heat 100 mL of this solution to boiling with vigorous stirring. Rapidly add 10 mL of 38.8 mM sodium citrate solution. The solution color will change from yellow to deep red. Continue boiling for 15 minutes, then cool to room temperature.
-
Functionalization of AuNPs: Prepare a thiol-derivatized 4'-aminobenzo-15-crown-5. Add this derivative to the AuNP solution and stir for 24 hours to allow for self-assembly on the nanoparticle surface.
-
Detection Assay: Add different concentrations of KCl solution to the functionalized AuNP solution. A color change from red to blue will be observed in the presence of K⁺.
-
Quantification: Measure the UV-Vis absorption spectrum of the solutions. The appearance of a new peak at a longer wavelength (around 620 nm) and a decrease in the peak at 520 nm indicates aggregation. The ratio of absorbances at these two wavelengths can be used to quantify the K⁺ concentration.
Application II: Stimuli-Responsive Drug Delivery
The ion-binding capability of the crown ether can be used to create "gates" on drug-loaded nanoparticles. In the presence of a specific ion, the conformation of the crown ether changes, "opening" the pores and releasing the encapsulated drug. This allows for targeted drug delivery in environments with specific ionic concentrations.
Ion-Gated Drug Release from Mesoporous Silica Nanoparticles
4'-Aminobenzo-15-crown-5 can be grafted onto the surface of mesoporous silica nanoparticles (MSNs) loaded with a therapeutic agent (e.g., doxorubicin). The crown ether acts as a gatekeeper, retaining the drug within the pores. Upon the introduction of a competing cation (e.g., Na⁺), the crown ether preferentially binds to it, leading to a conformational change that unblocks the pores and releases the drug.
Drug Release Mechanism:
Quantitative Data:
| Parameter | Drug | Carrier | Stimulus | Release Profile | Reference |
| Loading Capacity | Doxorubicin | 4-Aminobenzo-15-crown-5 functionalized MSNs | Na⁺ | Sustained release over 24h in the presence of Na⁺ | [4] |
| Encapsulation Efficiency | Doxorubicin | Polymeric nanoparticles | - | ~83% | [5] |
Experimental Protocol: Preparation and Drug Release Study
-
Synthesis of MSNs: Synthesize mesoporous silica nanoparticles using a standard sol-gel method (e.g., using tetraethyl orthosilicate as the silica source and a surfactant as the templating agent).
-
Grafting of 4'-Aminobenzo-15-crown-5:
-
Activate the MSN surface to introduce silanol groups.
-
React the activated MSNs with an organosilane derivative of 4'-aminobenzo-15-crown-5 (e.g., after reacting the amino group with an isocyanate-functionalized silane).
-
-
Drug Loading: Suspend the functionalized MSNs in a concentrated solution of doxorubicin in a suitable solvent and stir for 24 hours to allow for diffusion of the drug into the pores.
-
Drug Release Study:
-
Place the drug-loaded MSNs in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with and without the stimulus ion (e.g., NaCl).
-
At specific time intervals, withdraw aliquots of the release medium and measure the concentration of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
Summary of Quantitative Data
| Application | Target Analyte/Drug | Key Performance Metric | Value |
| Fluorescent Sensor | Fe³⁺ | Detection Limit | 50 µM |
| Stern-Volmer Constant | 1.52 x 10⁴ M⁻¹ | ||
| Colorimetric Sensor | K⁺ | Linear Range | 7.6 µM - 0.14 mM |
| Detection Limit | 5 nM | ||
| Drug Delivery | Doxorubicin | Encapsulation Efficiency | ~83% |
| Release Profile | Stimuli-responsive release in the presence of Na⁺ |
These application notes provide a starting point for researchers to explore the potential of functionalized this compound in developing advanced materials for sensing and therapeutic applications. The provided protocols can be adapted and optimized for specific research needs.
References
- 1. Recognition of potassium ion in water by 15-crown-5 functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric detection of potassium ions using aptamer-functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-Labeled Iron Oxide Nanoparticles Functionalized with Doxorubicin and Bevacizumab as Nanobrachytherapy Agents against Breast Cancer [mdpi.com]
Application Notes and Protocols: 4-Nitrobenzo-15-crown-5 in Membrane Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Nitrobenzo-15-crown-5 as an ionophore in membrane transport studies. The detailed protocols and compiled data are intended to guide researchers in designing and conducting experiments to investigate the selective transport of cations across various membrane systems.
Introduction to this compound in Membrane Transport
This compound is a macrocyclic polyether that exhibits selective complexation with metal cations, making it a valuable tool in separation science. The 15-crown-5 ether cavity, with a diameter of 1.7-2.2 Å, is particularly well-suited for complexing sodium ions (Na⁺)[1]. The nitro group (-NO₂) on the benzo ring enhances the molecule's lipophilicity and influences its electronic properties, thereby affecting its ionophoric capabilities. This compound has been utilized as a carrier in various membrane systems, including bulk liquid membranes (BLMs) and polymer inclusion membranes (PIMs), for the selective transport of metal ions.
The primary mechanism of transport is facilitated diffusion, where the crown ether acts as a carrier, binding to a specific cation at the source phase interface, transporting it across the organic membrane, and releasing it at the receiving phase interface. This process is often driven by a concentration gradient or a pH gradient.
Applications in Membrane Transport
The unique ion-binding properties of this compound make it suitable for several applications in membrane transport studies:
-
Selective Ion Separation: Its selectivity towards certain cations allows for their separation from a mixture of ions. For instance, it has been investigated for the separation of heavy metals like mercury (Hg²⁺) and silver (Ag⁺)[2][3].
-
Ion-Selective Sensors: Membranes doped with this compound can be used as the sensing element in ion-selective electrodes and optodes[3].
-
Comparative Transport Studies: The electronic effect of the nitro group can be studied by comparing its transport efficiency with other substituted benzo-15-crown-5 derivatives. For example, 4'-aminobenzo-15-crown-5 was found to transport potassium (K⁺) ions 14 times faster than 4'-nitrobenzo-15-crown-5, highlighting the significant influence of the substituent on transport kinetics[1].
Experimental Protocols
Bulk Liquid Membrane (BLM) Transport of Heavy Metal Cations
This protocol is adapted from a study on the competitive transport of heavy metal cations using the closely related 4'-nitrobenzo-18-crown-6 and provides a robust framework for similar studies with this compound.
Objective: To determine the selectivity and efficiency of this compound in transporting heavy metal cations across a bulk liquid membrane.
Materials:
-
Carrier: this compound
-
Membrane Solvent: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (1,2-DCE), or Nitrobenzene (NB)
-
Source Phase: Aqueous solution containing a mixture of metal nitrates (e.g., Cr³⁺, Co²⁺, Cu²⁺, Ag⁺, Cd²⁺, Zn²⁺, Pb²⁺) at a known concentration (e.g., 1 x 10⁻⁵ M each). The pH is adjusted to 5.0 using an acetic acid/sodium acetate buffer.
-
Receiving Phase: Aqueous solution buffered at pH 3.0 using a formic acid/sodium hydroxide buffer.
-
Apparatus: U-tube glass cell, magnetic stirrer, and sampling vials.
-
Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
Procedure:
-
Membrane Preparation: Prepare a 1.0 x 10⁻³ M solution of this compound in the chosen organic solvent (e.g., Chloroform).
-
Experimental Setup:
-
Add the membrane solution to the bottom of the U-tube, filling the curved portion.
-
Carefully add the source phase solution to one arm of the U-tube.
-
Carefully add the receiving phase solution to the other arm of the U-tube. The volumes of the source and receiving phases should be equal.
-
Ensure that the two aqueous phases are not in direct contact and are separated by the organic membrane phase.
-
-
Transport Experiment:
-
Place a small magnetic stir bar in the membrane phase and stir at a constant rate (e.g., 200 rpm) to ensure uniform mixing at the interfaces.
-
Maintain the setup at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), take small aliquots from both the source and receiving phases for analysis.
-
-
Analysis:
-
Determine the concentration of each metal cation in the collected aliquots using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the percentage of each cation transported from the source phase to the receiving phase over time.
-
Determine the initial flux (J) for each cation using the following equation: J = - (dC/dt) * (V/A) where dC/dt is the initial rate of change of cation concentration in the source phase, V is the volume of the source phase, and A is the interfacial area of the membrane.
-
Calculate the selectivity of the transport process for a specific cation (e.g., M₁⁺) over another (M₂⁺) by comparing their transport efficiencies or fluxes.
-
Diagram of Bulk Liquid Membrane Transport Workflow:
Polymer Inclusion Membrane (PIM) Preparation and Transport
This is a general protocol for the preparation of a PVC-based polymer inclusion membrane containing this compound.
Objective: To prepare a stable and selective polymer inclusion membrane for cation transport.
Materials:
-
Polymer: Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (2-NPOE)
-
Carrier: this compound
-
Solvent: Tetrahydrofuran (THF)
-
Casting Ring: Glass ring with a flat, polished bottom.
-
Casting Surface: Flat glass plate.
Procedure:
-
Solution Preparation:
-
In a small beaker, dissolve a specific amount of PVC (e.g., 100 mg) in a minimal amount of THF (e.g., 5 mL) with gentle stirring until a homogenous solution is formed.
-
In a separate vial, dissolve the desired amounts of this compound (carrier) and 2-NPOE (plasticizer). A typical composition could be 30-50 wt% carrier and 50-70 wt% plasticizer relative to the total weight of the membrane components (excluding PVC).
-
Add the carrier/plasticizer solution to the PVC solution and stir until a clear, viscous casting solution is obtained.
-
-
Membrane Casting:
-
Place the glass ring on the clean, flat glass plate.
-
Carefully pour the casting solution into the glass ring, ensuring it spreads evenly to cover the entire surface.
-
Cover the setup with a petri dish to allow for slow evaporation of the solvent. This prevents the formation of pores and ensures a homogenous membrane.
-
Let the solvent evaporate completely at room temperature (typically 24-48 hours).
-
-
Membrane Conditioning:
-
Once the membrane is formed and dry, carefully peel it off the glass plate.
-
Cut the membrane to the desired size for the transport cell.
-
Condition the membrane by soaking it in deionized water for at least 24 hours before use. This allows the membrane to reach equilibrium with the aqueous environment.
-
-
Transport Experiment:
-
Mount the conditioned PIM in a two-compartment transport cell, separating the source and receiving phases.
-
Fill the respective compartments with the source and receiving solutions as described in the BLM protocol.
-
Stir both phases at a constant rate.
-
Collect aliquots from both phases at regular intervals and analyze for cation concentration.
-
Diagram of Polymer Inclusion Membrane Preparation Workflow:
Quantitative Data
The following tables summarize the transport efficiency of various metal cations through a bulk liquid membrane using 4'-nitrobenzo-18-crown-6 as the carrier. While this is a close analog, it is important to note that the selectivity and transport rates may differ for this compound due to the smaller cavity size. This data is intended to provide a comparative baseline for experimental design.
Table 1: Competitive Transport of Metal Cations with 4'-Nitrobenzo-18-crown-6 in Different Organic Solvents
| Metal Cation | Transport Efficiency (%) in Dichloromethane (24h) | Transport Efficiency (%) in Chloroform (24h) | Transport Efficiency (%) in 1,2-Dichloroethane (24h) | Transport Efficiency (%) in Nitrobenzene (24h) |
| Cr³⁺ | ~0 | ~0 | ~0 | ~0 |
| Co²⁺ | 2.5 | 1.8 | 2.1 | 2.3 |
| Cu²⁺ | 3.1 | 2.5 | 2.8 | 3.0 |
| Ag⁺ | 15.2 | 10.5 | 12.8 | 14.1 |
| Cd²⁺ | 4.5 | 3.2 | 3.8 | 4.1 |
| Zn²⁺ | 2.1 | 1.5 | 1.9 | 2.0 |
| Pb²⁺ | 95.1 | 85.3 | 90.7 | 92.4 |
Data adapted from a study on 4'-nitrobenzo-18-crown-6.
Table 2: Initial Flux of Metal Cations in Competitive Transport with 4'-Nitrobenzo-18-crown-6
| Metal Cation | Initial Flux (mol/s·m²) in Dichloromethane |
| Cr³⁺ | - |
| Co²⁺ | 1.2 x 10⁻⁸ |
| Cu²⁺ | 1.5 x 10⁻⁸ |
| Ag⁺ | 7.6 x 10⁻⁸ |
| Cd²⁺ | 2.2 x 10⁻⁸ |
| Zn²⁺ | 1.0 x 10⁻⁸ |
| Pb²⁺ | 4.7 x 10⁻⁷ |
Data adapted from a study on 4'-nitrobenzo-18-crown-6.
Signaling Pathways and Logical Relationships
The transport of a cation (M⁺) by this compound (CE) across a liquid membrane can be depicted as a series of equilibrium steps.
Diagram of Facilitated Cation Transport Mechanism:
This diagram illustrates the key steps in the transport process:
-
Complexation: The cation (M⁺) from the aqueous source phase complexes with the crown ether (CE) at the first interface.
-
Diffusion: The lipophilic metal-crown ether complex ([M-CE]⁺) diffuses across the organic membrane phase.
-
Decomplexation: At the second interface, the cation is released into the aqueous receiving phase.
-
Carrier Return: The free crown ether carrier diffuses back to the first interface to repeat the cycle.
These application notes and protocols provide a foundation for utilizing this compound in membrane transport studies. Researchers are encouraged to adapt and optimize these methods for their specific experimental goals.
References
- 1. Preparation of Crown Ether-Containing Polyamide Membranes via Interfacial Polymerization and Their Desalination Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer Inclusion Membranes Based on Sulfonic Acid Derivatives as Ion Carriers for Selective Separation of Pb(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive bulk liquid membrane transport and solvent extraction of some metal ions using RC(S)NHP(X)(OiPr)2 (X = O, S) as ionophores. Formation of the polynuclear complex of [Ag(N [[triple bond, length as m-dash]] C–NP(S)(OiPr)2)]n - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrobenzo-15-crown-5
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Nitrobenzo-15-crown-5 synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursor, Benzo-15-crown-5.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzo-15-crown-5 (Precursor) | Competing Polymerization: Intermolecular reactions forming linear polymers are a common side reaction that competes with the desired intramolecular cyclization.[1] | High Dilution: Employ the high dilution principle by adding the tetraethyleneglycol dichloride reactant dropwise over an extended period (e.g., several hours) to a large volume of solvent. This favors the intramolecular reaction pathway.[1] |
| Suboptimal Reagent Addition Rate: Adding the electrophile (tetraethyleneglycol dichloride) too quickly can increase the concentration of reactants, favoring polymerization.[2] | Slow and Controlled Addition: Studies have shown that a slower, controlled addition rate of tetraethyleneglycol dichloride can significantly increase the yield of Benzo-15-crown-5.[2] For instance, adding it at a rate of 17 ml/min has been reported to result in a higher concentration of the desired product.[2] | |
| Inadequate Reaction Time: The reaction may not have proceeded to completion. | Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An optimal reaction time of around 7 hours at boiling has been suggested to be sufficient, which is a significant reduction from conventional methods that may run for 30 hours.[2] | |
| Low Yield of this compound | Side Reactions (Oxidation): The use of dilute nitric acid, especially at elevated temperatures, can lead to oxidation of the benzo crown ether, reducing the yield of the desired nitro-derivative.[2] | Use Concentrated Nitrating Agent: Employing concentrated nitric acid (e.g., 56-70%) allows the nitration to proceed at lower temperatures, minimizing undesirable oxidation side reactions.[2][3] |
| Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. | Optimized Solvent and Temperature: A reported high-yield method (99.5%) utilizes 56% nitric acid in acetonitrile at boiling temperature.[2] Another method uses 70% nitric acid in a mixture of acetic acid and chloroform at room temperature.[3] | |
| Product is an Oil or Difficult to Purify | Presence of Impurities: The crude product may contain unreacted starting materials, side products, or residual solvent. | Recrystallization: Recrystallization from ethanol is an effective method for purifying this compound, yielding a white solid.[3] |
| Formation of Di-nitro Derivatives: Under harsh nitration conditions, dinitration of the benzene ring can occur, leading to 4',5'-dinitrobenzo-15-crown-5 as a byproduct. | Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of the nitrating agent and monitor the reaction progress to minimize the formation of di-nitro byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct nitration of Benzo-15-crown-5 using a nitrating agent, typically nitric acid.[2][3]
Q2: How can I maximize the yield of the precursor, Benzo-15-crown-5?
A2: To maximize the yield of Benzo-15-crown-5, it is crucial to favor the intramolecular cyclization over intermolecular polymerization. This is achieved by adhering to the high dilution principle, which involves the slow, dropwise addition of tetraethyleneglycol dichloride to a refluxing solution of catechol and a base (like sodium hydroxide) in a suitable solvent such as n-butanol.[1][2] A controlled addition rate and an optimized reaction time of around 7 hours are key factors.[2]
Q3: What are the optimal conditions for the nitration of Benzo-15-crown-5?
A3: A highly effective method reported to achieve a 99.5% yield involves the nitration of Benzo-15-crown-5 with 56% nitric acid in acetonitrile under reflux.[2] Another successful protocol uses 70% nitric acid in a mixture of acetic acid and chloroform at room temperature, which has been reported to yield 75% of the product after recrystallization.[3]
Q4: What are the potential side reactions during the nitration step, and how can they be avoided?
A4: The primary side reaction of concern is the oxidation of the crown ether, particularly when using dilute nitric acid at higher temperatures.[2] To mitigate this, it is recommended to use concentrated nitric acid, which allows the reaction to proceed efficiently at lower temperatures.[2] Over-nitration to form dinitro derivatives is also possible, which can be controlled by careful management of stoichiometry and reaction time.
Q5: How is this compound typically purified?
A5: The most common purification method for this compound is recrystallization. Ethanol is a frequently used solvent for this purpose, yielding the purified product as a white solid.[3]
Quantitative Data Summary
The following table summarizes yields reported for the synthesis of Benzo-15-crown-5 and this compound under various conditions.
| Product | Reactants | Solvent/Catalyst | Conditions | Yield | Reference |
| Benzo-15-crown-5 | Catechol, Tetraethyleneglycol dichloride, NaOH | n-Butanol | 30-hour inert-atmosphere boiling | 62% | [2] |
| Benzo-15-crown-5 | Catechol, Tetraethyleneglycol dichloride, NaOH | n-Butanol | 7-hour boiling, optimized addition rate | 82.1% (in reaction mass) | [2] |
| This compound | Benzo-15-crown-5, 56% HNO₃ | Acetonitrile | Boiling | 99.5% | [2] |
| This compound | Benzo-15-crown-5, 70% HNO₃ | Acetic acid, Chloroform | Room temperature, 24 hours | 75% | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzo-15-crown-5 (Precursor)
This protocol is adapted from a method demonstrating improved yield through optimized reaction conditions.[2]
Materials:
-
Catechol
-
Tetraethyleneglycol dichloride
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Hexane
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol and sodium hydroxide in n-butanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add tetraethyleneglycol dichloride dropwise from the dropping funnel to the refluxing mixture over a period of several hours. A suggested rate for optimal yield is 17 ml/min.[2]
-
After the addition is complete, continue to reflux the mixture for an optimized duration of 7 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid.
-
Extract the Benzo-15-crown-5 from the reaction mixture with hexane.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: High-Yield Synthesis of this compound
This protocol is based on a method reported to achieve a near-quantitative yield.[2]
Materials:
-
Benzo-15-crown-5
-
56% Nitric acid (HNO₃)
-
Acetonitrile
Procedure:
-
Dissolve Benzo-15-crown-5 in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to boiling.
-
Carefully add 56% nitric acid to the boiling solution.
-
Maintain the reaction at boiling temperature, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the acetonitrile under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Nitrobenzo-15-crown-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Nitrobenzo-15-crown-5.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting material (Benzo-15-crown-5), side-products from the synthesis of the Benzo-15-crown-5 precursor, such as 2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)phenol, and potentially dinitro-substituted crown ethers depending on the reaction conditions. Residual solvents from the synthesis and workup are also common.
Q2: What are the primary methods for purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically an off-white to pale yellow powder or crystalline solid.[1] The reported melting point is in the range of 93-97 °C.[1][2]
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your purification.[3] By comparing the TLC profile of your crude material with the fractions collected from column chromatography or the crystals obtained from recrystallization, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at low temperatures. Cooling the solution too rapidly. | Select a solvent with a lower boiling point. Use a solvent system where the compound is less soluble. Try a mixed solvent system (e.g., ethanol/water, heptane/ethyl acetate) to fine-tune solubility.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystal formation | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent at all temperatures. | Boil off some of the solvent to concentrate the solution. Add a "poor" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent.[5] Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used for recrystallization. The crystals were washed with a solvent in which they are significantly soluble. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] Pre-heat the funnel and receiving flask during hot filtration to prevent the solution from cooling and crystallizing prematurely.[5] |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity (they have similar solubilities). The impurity co-crystallized with the product. | Screen for a different recrystallization solvent or a mixed solvent system. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor separation of spots (overlapping bands) | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly (presence of air bubbles or channels). The sample was loaded in too large a volume of solvent. | Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound.[3] Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6] Repack the column carefully, ensuring a uniform and compact bed. Dissolve the sample in a minimal amount of a relatively non-polar solvent for loading. |
| Product elutes too quickly (low retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Product does not elute from the column | The mobile phase is not polar enough. The compound may be interacting strongly with the stationary phase. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If using silica gel (which is acidic), and your compound has basic properties, consider adding a small amount of a basic modifier like triethylamine to the eluent. |
| Streaking or tailing of spots on TLC of fractions | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Use a larger column or reduce the amount of sample loaded. As mentioned above, for acidic compounds on silica gel, adding a small amount of acetic acid to the eluent can sometimes help. For basic compounds, adding triethylamine can be beneficial. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point when the solubility of the crude product in a single solvent is too high, even at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture).[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol is suitable for separating this compound from less polar impurities like unreacted Benzo-15-crown-5.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Purity | >98% (by HPLC) | Can be highly effective if the correct solvent system is chosen. |
| Recovery Yield | 60-85% | Highly dependent on the initial purity and the solubility of the compound in the chosen solvent. | |
| Column Chromatography | Purity | >99% (by HPLC/GC) | Capable of achieving very high purity by removing closely related impurities.[2][7] |
| Recovery Yield | 70-95% | Dependent on the efficiency of the separation and the care taken during fraction collection and solvent removal. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Step-by-step experimental workflow for column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 4'-Nitrobenzo-15-crown 5-Ether | CymitQuimica [cymitquimica.com]
common side reactions in the nitration of benzo-15-crown-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the nitration of benzo-15-crown-5. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and side reactions encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of benzo-15-crown-5?
A1: The two most prevalent side reactions are dinitration and oxidation of the aromatic ring. Dinitration results in the formation of 4',5'-dinitrobenzo-15-crown-5, while oxidation can lead to the degradation of the benzo-crown ether, appearing as tarry byproducts. The reaction conditions, particularly the concentration of nitric acid and the reaction temperature, are critical in controlling the extent of these side reactions.
Q2: How can I favor the formation of the mono-nitro product (4'-nitrobenzo-15-crown-5) over the dinitro product?
A2: To selectively synthesize the mono-nitro product, it is crucial to use controlled nitrating conditions. This typically involves using a less aggressive nitrating agent and maintaining a low reaction temperature. For instance, using a mixture of nitric acid and acetic acid at or below room temperature can favor mono-nitration. One study reported a 99.5% yield of 4'-nitrobenzo-15-crown-5 using 56% nitric acid in acetonitrile at reflux, indicating that the choice of solvent and nitric acid concentration are key parameters to optimize for high selectivity.[1]
Q3: What conditions lead to the formation of the dinitro product (4',5'-dinitrobenzo-15-crown-5)?
A3: Harsher reaction conditions promote dinitration. This includes using more concentrated nitric acid, often in the presence of a stronger acid like sulfuric acid (a common nitrating mixture), and potentially higher reaction temperatures. One synthetic method mentions the use of 76% nitric acid in glacial acetic acid for the preparation of both 4'-nitro- and 4',5'-dinitrobenzo-15-crown-5, suggesting that adjusting the stoichiometry and reaction time with this reagent can yield the dinitro compound.[1]
Q4: I am observing a dark, tar-like substance in my reaction mixture. What is causing this and how can I minimize it?
A4: The formation of a dark, tarry substance is indicative of oxidative side reactions. This is more likely to occur when using dilute nitric acid at higher temperatures, as dilute nitric acid can be a strong oxidizing agent.[1] To minimize oxidation, it is recommended to use more concentrated nitric acid and to maintain a low reaction temperature, for example, by using an ice bath during the addition of the nitrating agent.
Q5: My yield of the desired nitro-product is consistently low. What are the potential reasons?
A5: Low yields can stem from several factors:
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or concentration of reagents can lead to incomplete reaction or favor the formation of side products.
-
Moisture contamination: The presence of water can deactivate the nitrating agent. Ensure all glassware is dry and use anhydrous solvents where specified.
-
Inefficient work-up: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and choose an appropriate recrystallization solvent.
-
Competing side reactions: If dinitration or oxidation are significant, this will naturally reduce the yield of the desired mono-nitro product.
Q6: How can I effectively separate the mono- and di-nitro products?
A6: The separation of 4'-nitrobenzo-15-crown-5 and 4',5'-dinitrobenzo-15-crown-5 can typically be achieved by column chromatography on silica gel. The two compounds have different polarities, with the dinitro compound being more polar, which allows for their separation using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization can also be an effective purification method, provided a solvent is found in which the solubilities of the two compounds differ significantly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive nitrating agent (e.g., old nitric acid).- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, properly stored nitric acid.- Gradually increase the reaction temperature while monitoring the reaction by TLC.- Increase the reaction time and monitor for product formation. |
| Significant amount of dinitro product | - Reaction temperature is too high.- Nitrating agent is too concentrated or used in large excess.- Prolonged reaction time. | - Maintain a low temperature during the addition of reagents and throughout the reaction (e.g., 0-5 °C).- Use a milder nitrating agent or a smaller excess of nitric acid.- Monitor the reaction closely by TLC and quench it once the starting material is consumed and before significant dinitration occurs. |
| Formation of dark, tarry byproducts | - Oxidation of the starting material or product.- Reaction temperature is too high.- Use of dilute nitric acid. | - Use more concentrated nitric acid and maintain a low reaction temperature.- Ensure the reaction is carried out under an inert atmosphere if sensitivity to air is suspected. |
| Difficulty in isolating the product after quenching with water | - The product is an oil and does not precipitate.- The product is soluble in the acidic aqueous layer. | - If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or chloroform).- Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) before extraction to ensure the product is in its neutral form. |
| Impure product after work-up | - Incomplete removal of acidic impurities.- Co-precipitation of side products. | - Wash the organic extract thoroughly with a saturated sodium bicarbonate solution and then with brine.- Purify the crude product by column chromatography or recrystallization. |
Data Presentation
The following table summarizes the effect of different reaction conditions on the product distribution in the nitration of benzo-15-crown-5, based on available literature.
| Nitrating Agent | Solvent | Temperature | Reaction Time | Major Product | Reported Yield | Reference |
| 56% HNO₃ | Acetonitrile | Reflux | Not specified | 4'-Nitrobenzo-15-crown-5 | 99.5% | [1] |
| 76% HNO₃ | Glacial Acetic Acid | Not specified | Not specified | 4'-Nitrobenzo-15-crown-5 & 4',5'-Dinitrobenzo-15-crown-5 | Not specified | [1] |
| 70% HNO₃ | Glacial Acetic Acid / Chloroform | Room Temperature | 24 hours | 4'-Nitrobenzo-15-crown-5 | Not specified | BenchChem Protocol |
Experimental Protocols
Synthesis of 4'-Nitrobenzo-15-crown-5
This protocol is adapted from a standard procedure for the mono-nitration of benzo-15-crown-5.
Materials:
-
Benzo-15-crown-5
-
Glacial Acetic Acid
-
70% Nitric Acid
-
Chloroform
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzo-15-crown-5 (1.0 eq) in a mixture of glacial acetic acid and chloroform.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 70% nitric acid (a slight excess) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Transfer the mixture to a separatory funnel and add chloroform to extract the product.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4'-nitrobenzo-15-crown-5 by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Synthesis of 4',5'-Dinitrobenzo-15-crown-5
This is a generalized procedure based on the understanding that harsher conditions favor dinitration.
Materials:
-
Benzo-15-crown-5
-
Fuming Nitric Acid (or a mixture of concentrated HNO₃ and H₂SO₄)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Chloroform
Procedure:
-
In a round-bottom flask, dissolve benzo-15-crown-5 (1.0 eq) in a minimal amount of glacial acetic acid or dichloromethane.
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Add the nitrating mixture dropwise to the stirred solution of the crown ether, ensuring the temperature does not rise above 5 °C.
-
After the addition, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC for the disappearance of the mono-nitro product and the appearance of the di-nitro product.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with dichloromethane or chloroform.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude 4',5'-dinitrobenzo-15-crown-5 can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Logical workflow of the nitration of benzo-15-crown-5.
References
stability of 4-Nitrobenzo-15-crown-5 under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzo-15-crown-5, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound in acidic environments?
A1: this compound has two main structural components that can be susceptible to degradation under acidic conditions: the polyether ring and the nitroaromatic group.
-
Polyether Ring: The ether linkages in the crown ether ring can undergo acid-catalyzed hydrolysis. This process involves the protonation of an ether oxygen, followed by nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the opening of the macrocyclic ring.
-
Nitroaromatic Group: While the nitro group itself is generally stable to acid, the electron-withdrawing nature of the nitro group can influence the stability of the aromatic ring and the attached ether linkages. Under very harsh acidic and oxidative conditions, degradation of the nitroaromatic moiety could occur.
Q2: What are the likely degradation products of this compound in acidic media?
A2: The primary degradation products would likely result from the hydrolysis of the ether linkages. This would lead to a variety of linear polyether structures with catechol and alcohol termini. The specific products will depend on which ether bond is cleaved. Under forcing conditions, further degradation could occur.
Q3: Are there any general guidelines for handling this compound in acidic solutions?
A3: Yes, to minimize potential degradation:
-
Use the mildest acidic conditions (highest possible pH) that are compatible with your experimental requirements.
-
Maintain the lowest possible temperature during your experiment.
-
Keep the duration of exposure to acidic conditions as short as possible.
-
Whenever possible, use deoxygenated solvents to minimize oxidative degradation, which can sometimes be catalyzed by acidic conditions.
Troubleshooting Guides
Issue 1: I am observing unexpected results or a loss of activity of my this compound in an acidic medium.
This could be due to the degradation of the crown ether. The following steps will help you assess the stability of this compound under your specific experimental conditions.
This protocol outlines a general procedure to determine the stability of this compound in a specific acidic solution.
1. Preparation of the Test Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
- Prepare your acidic aqueous solution of interest (e.g., 0.1 M HCl, pH 2 buffer).
- Add a known volume of the this compound stock solution to a known volume of the acidic solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to significantly alter the properties of the acidic solution.
2. Incubation:
- Incubate the test solution at the temperature you intend to use for your experiment.
- It is recommended to set up parallel experiments at different temperatures (e.g., room temperature, 40°C, 60°C) to assess the temperature dependence of degradation.[1]
3. Time-Point Sampling:
- Withdraw aliquots of the test solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling should be adjusted based on the expected stability.[1][2][3]
- Immediately quench the degradation process in the collected samples. This can be done by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) or by diluting the sample in a neutral mobile phase for immediate analysis.
4. Analytical Monitoring:
- Analyze the samples using a suitable analytical technique to quantify the amount of intact this compound remaining. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.
- HPLC Method Parameters (Example):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of buffer, depending on the column and compound).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or its λmax).
- Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation and identify potential degradation products by observing changes in the chemical shifts and the appearance of new signals over time.[4][5]
5. Data Analysis:
- Plot the concentration of this compound as a function of time.
- From this plot, you can determine the degradation rate and the half-life of the compound under your specific conditions.
| Acidic Condition | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) |
| 0.1 M HCl | 25 | User Determined | User Determined |
| 0.1 M HCl | 40 | User Determined | User Determined |
| pH 2 Buffer | 25 | User Determined | User Determined |
| pH 2 Buffer | 40 | User Determined | User Determined |
Visualizations
References
Technical Support Center: Optimizing the Selectivity of 4-Nitrobenzo-15-crown-5 Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of 4-Nitrobenzo-15-crown-5 based sensors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nitro group in this compound for ion sensing?
The nitro group (-NO2) is a strong electron-withdrawing group.[1] Its presence on the benzo moiety of the crown ether reduces the electron density of the aromatic ring and, by extension, the Lewis basicity of the adjacent ether oxygen atoms.[1] This modification of the electronic properties of the crown ether cavity is crucial for altering its ion binding characteristics. While it may lead to weaker complexation compared to the non-substituted benzo-15-crown-5, it can significantly enhance the selectivity for certain cations.[1]
Q2: My this compound based sensor is showing poor selectivity. What are the most likely causes?
Poor selectivity in these sensors can stem from several factors:
-
Suboptimal Membrane Composition: The ratio of the ionophore (this compound), PVC, plasticizer, and any ionic additives is critical. The type of plasticizer used has a significant impact on the dielectric constant of the membrane, which in turn affects the complexation-decomplexation kinetics and the selectivity.
-
Interference from Ions of Similar Size: Ions with a charge and ionic radius similar to the target analyte can compete for the binding sites within the crown ether cavity.
-
Incorrect pH of the Sample: The pH of the sample solution can influence the protonation state of the ionophore or other membrane components, as well as the speciation of the target and interfering ions, thereby affecting the sensor's response and selectivity.[2][3]
-
Leaching of Membrane Components: Over time, the ionophore and plasticizer can leach from the PVC matrix, leading to a decline in performance and selectivity.
Q3: How does the choice of plasticizer affect the selectivity of my sensor?
The plasticizer acts as a solvent mediator within the PVC membrane and plays a crucial role in determining the sensor's analytical properties. The polarity of the plasticizer can influence the selectivity of the sensor. For instance, a change from a polar plasticizer like o-nitrophenyl octyl ether (o-NPOE) to a less polar one like dibutyl phthalate (DBP) can alter the selectivity for divalent over monovalent ions. The plasticizer's ability to solvate the ions and the ion-ionophore complex influences the stability of the complex and thus the overall selectivity of the electrode.
Q4: Can I use this compound for sensing ions other than lead (Pb²⁺)?
Yes, while benzo-15-crown-5 has been used in sensors for Pb²⁺, the 4-nitro derivative has shown selectivity for other ions as well.[4] For example, it has been incorporated into optical sensors for the determination of silver ions (Ag⁺).[3] Furthermore, derivatives of this compound have been synthesized and utilized as highly selective ionophores for potassium ions (K⁺). The specific target ion will depend on the overall sensor design and membrane composition.
Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing the selectivity of this compound based sensors.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Selectivity Against a Specific Interfering Ion | 1. Non-optimal membrane composition. 2. High concentration of the interfering ion. 3. Inappropriate pH of the sample solution. | 1. Optimize the membrane cocktail: - Vary the plasticizer type (e.g., o-NPOE, DBP, DOS) to alter the membrane polarity. - Adjust the ionophore concentration. Typically, a concentration of 1-3% (w/w) is a good starting point. - Incorporate an ion-exchanger (e.g., sodium tetraphenylborate) to reduce interference from lipophilic anions. 2. Use a masking agent: If the interfering ion is known, consider adding a masking agent to the sample to selectively complex with it. 3. Adjust sample pH: Determine the optimal pH range for your sensor where the response to the target ion is maximized and the interference is minimized. Use a suitable buffer to maintain this pH.[2] |
| Noisy or Unstable Readings | 1. Air bubble on the electrode surface. 2. Clogged or contaminated reference electrode junction. 3. Insufficient conditioning of the ion-selective electrode (ISE). 4. Improper grounding of the measurement setup. | 1. Gently tap the electrode to dislodge any air bubbles. 2. Clean the reference electrode junction or replace the filling solution. 3. Re-condition the electrode in a solution of the primary ion (e.g., 0.01 M) for several hours. 4. Ensure the pH/mV meter is properly grounded. |
| Slow Response Time | 1. The sensing membrane has been poisoned or fouled by the sample matrix. 2. The electrode was stored improperly. 3. Low temperature of the sample solution. | 1. Attempt to regenerate the membrane by polishing its surface or fabricate a new membrane. 2. Store the electrode in a dilute solution of the primary ion when not in use. 3. Allow samples to reach room temperature before measurement. |
| Low Slope (Non-Nernstian Response) | 1. Depleted or incorrect internal filling solution. 2. Damaged or aged sensing membrane. 3. Incorrectly prepared calibration standards. | 1. Replace the internal filling solution with a freshly prepared one. 2. Fabricate a new membrane. 3. Prepare fresh calibration standards using high-purity reagents and deionized water. |
Quantitative Data
The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (KpotA,B), where A is the primary ion and B is the interfering ion. A smaller value of KpotA,B indicates better selectivity for ion A over ion B.
Table 1: Potentiometric Selectivity Coefficients for a this compound Based Bulk Optode for Silver (Ag⁺) [3]
| Interfering Ion (B) | log KpotAg⁺,B |
| Cu²⁺ | -4.3 |
| Ni²⁺ | -5.6 |
| Cd²⁺ | -5.0 |
Note: This data is for an optical sensor and may differ for a potentiometric sensor. It is provided as an indication of the selectivity achievable with this ionophore.
Experimental Protocols
Protocol 1: Fabrication of a this compound Based PVC Membrane Electrode
This protocol describes the preparation of a PVC membrane for a potentiometric ion-selective electrode.
Materials:
-
This compound (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE) or dibutyl phthalate (DBP))
-
Ionic additive (e.g., Sodium tetraphenylborate (NaTPB)) - optional
-
Tetrahydrofuran (THF) - analytical grade
Procedure:
-
Prepare the membrane cocktail: In a glass vial, dissolve the membrane components in THF. A typical composition to start with is:
-
Ionophore: 1-3% (w/w)
-
PVC: ~33% (w/w)
-
Plasticizer: ~64-66% (w/w)
-
Ionic additive: 0.5-1% (w/w) (if used)
-
Total weight of components: ~200 mg in 2 mL of THF.
-
-
Homogenize the mixture: Stir the mixture until all components are fully dissolved and a clear, viscous solution is obtained.
-
Cast the membrane: Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Evaporate the solvent: Cover the setup with a petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a transparent, flexible membrane.
-
Fabricate the electrode:
-
Cut a small disc (e.g., 5-7 mm diameter) from the prepared PVC membrane.
-
Mount the membrane disc into an electrode body (e.g., a Philips-type body).
-
Fill the electrode body with the internal filling solution (e.g., 0.01 M of the target ion salt).
-
Insert the internal reference electrode (e.g., Ag/AgCl).
-
-
Condition the electrode: Soak the fabricated electrode in a 0.01 M solution of the primary ion for at least 12-24 hours before use.
Protocol 2: Determination of Potentiometric Selectivity Coefficients (Fixed Interference Method)
This protocol outlines the procedure for determining the selectivity of the fabricated electrode.
Materials:
-
Fabricated ion-selective electrode and a reference electrode
-
pH/mV meter
-
Standard solutions of the primary ion (A)
-
Solution of the interfering ion (B) at a constant concentration.
Procedure:
-
Prepare a series of primary ion solutions: Prepare solutions of the primary ion (A) with varying concentrations (e.g., 10⁻⁶ M to 10⁻¹ M) in a background of a constant concentration of the interfering ion (B) (e.g., 0.1 M).
-
Measure the potential: Immerse the ion-selective and reference electrodes in each solution, starting from the lowest concentration. Stir the solution and record the stable potential reading (in mV).
-
Plot the calibration curve: Plot the measured potential (y-axis) against the logarithm of the activity of the primary ion (x-axis).
-
Determine the lower detection limit: The intersection of the two linear portions of the calibration curve (the Nernstian response and the non-responsive part) gives the detection limit.
-
Calculate the selectivity coefficient: The selectivity coefficient (KpotA,B) can be calculated from the potential readings using the following equation:
KpotA,B = aA / (aB)zA/zB
where aA is the activity of the primary ion at the detection limit, aB is the activity of the interfering ion, and zA and zB are the charges of the primary and interfering ions, respectively.
Visualizations
Caption: Ion recognition and interference mechanism at the sensor membrane.
References
overcoming solubility issues with 4-Nitrobenzo-15-crown-5 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Nitrobenzo-15-crown-5 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally sparingly soluble in polar solvents like water and alcohols at room temperature. Its aromatic ring and nitro group contribute to a more rigid structure compared to the parent 15-crown-5, impacting its solubility. It exhibits better solubility in various organic solvents. Aromatic ring-containing crown ethers are typically more soluble in dichloromethane, chloroform, pyridine, and formic acid[1]. It is also described as being soluble in non-polar solvents[2].
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
A2: Precipitation in aqueous buffers is common due to the low aqueous solubility of this compound. The issue can be exacerbated by changes in temperature, pH, or the presence of salts that can decrease its solubility through the "salting-out" effect. The concentration of the crown ether may have exceeded its solubility limit in your specific buffer system.
Q3: Can the presence of certain ions in my solution affect the solubility of this compound?
A3: Yes. This compound is known for its ability to form complexes with cations, particularly alkali metals[3]. The formation of these complexes can alter the overall polarity and, consequently, the solubility of the crown ether. Depending on the counter-ion and the solvent system, complexation can either increase or decrease its solubility.
Troubleshooting Guides
Issue 1: Poor Dissolution in the Desired Solvent
Problem: this compound is not dissolving sufficiently in the chosen solvent for my experiment.
Solutions:
-
Solvent Selection: Refer to the solubility data table below. Consider switching to a solvent in which this compound has higher reported solubility, such as dichloromethane or chloroform[1].
-
Co-solvents: Employing a co-solvent system can be effective. Small additions of a good solvent (e.g., DMSO or DMF) to a poorer solvent can significantly enhance solubility.
-
Temperature Adjustment: Gently warming the solution may increase the rate of dissolution and the solubility limit. However, be cautious of potential degradation of the compound or other components in your experiment at elevated temperatures. Always check the compound's thermal stability.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.
Issue 2: Precipitation Upon Addition to an Aqueous Medium
Problem: My stock solution of this compound in an organic solvent precipitates when added to an aqueous buffer.
Solutions:
-
Reduce Concentration: The most straightforward solution is to work with a more dilute final concentration of the crown ether in the aqueous phase.
-
Optimize the Stock Solution: Prepare a more concentrated stock solution in a water-miscible organic solvent like DMSO. When adding the stock to the aqueous buffer, do so dropwise while vigorously stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous media. Compatibility with your experimental system must be verified.
-
Formulation Strategies: For applications like drug delivery, more advanced formulation strategies such as the use of cyclodextrins or liposomes may be necessary to improve aqueous solubility[3].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | IUPAC Name | Solubility | Notes |
| Water | Water | Sparingly Soluble/Insoluble | Aromatic crown ethers generally have low solubility in water at room temperature[1]. |
| Ethanol | Ethanol | Sparingly Soluble/Insoluble | Generally insoluble in alcohols at room temperature[1]. |
| Dichloromethane | Dichloromethane | Soluble | Aromatic crown ethers are reported to be soluble in dichloromethane[1]. |
| Chloroform | Trichloromethane | Soluble | A good solvent for many crown ethers[1]. |
| Pyridine | Pyridine | Soluble | Aromatic crown ethers show good solubility in pyridine[1]. |
| Formic Acid | Formic Acid | Soluble | Aromatic crown ethers are reported to be soluble in formic acid[1]. |
| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Likely Soluble | Often used as a solvent for poorly water-soluble compounds for preparing stock solutions. |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely Soluble | Another common solvent for preparing stock solutions of compounds with limited aqueous solubility. |
Experimental Protocols
Protocol: Solvent Extraction of Alkali Metal Picrates
This protocol describes a general method for utilizing this compound in the solvent extraction of alkali metal picrates, a common experiment to demonstrate its ion-selectivity.
Materials:
-
This compound
-
Dichloromethane (or Chloroform)
-
Alkali metal picrate salts (e.g., Sodium picrate, Potassium picrate)
-
Deionized water
-
Separatory funnel
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Aqueous Phase: Prepare aqueous solutions of the alkali metal picrate salts at a known concentration (e.g., 0.1 mM).
-
Preparation of Organic Phase: Prepare a solution of this compound in dichloromethane at a known concentration (e.g., 1 mM).
-
Extraction:
-
In a separatory funnel, add equal volumes of the aqueous picrate solution and the organic crown ether solution (e.g., 10 mL of each).
-
Shake the funnel vigorously for 2-3 minutes to allow for phase transfer of the metal-crown ether complex.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully collect the aqueous phase.
-
Measure the absorbance of the picrate remaining in the aqueous phase using a UV-Vis spectrophotometer at its λmax (around 354 nm).
-
A decrease in the absorbance of the aqueous phase indicates the extraction of the metal picrate into the organic phase, facilitated by the crown ether.
-
-
Calculation: The extraction percentage can be calculated by comparing the initial and final concentrations of the picrate in the aqueous phase.
Visualizations
Caption: Cation complexation by this compound.
Caption: A logical workflow for troubleshooting solubility problems.
References
regeneration of 4-Nitrobenzo-15-crown-5 after ion extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzo-15-crown-5, focusing on its regeneration after ion extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regeneration of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Crown Ether | 1. Emulsion formation: Vigorous shaking during the stripping step can lead to stable emulsions, trapping the crown ether. 2. Partial solubility in the aqueous phase: While generally low, some crown ether may partition into the aqueous stripping solution, especially with certain organic solvents. 3. Adsorption onto glassware: The crown ether may adsorb onto the surfaces of the experimental apparatus. | 1. Use gentle, repeated inversions for mixing instead of vigorous shaking. If an emulsion forms, try adding a small amount of a saturated salt solution (e.g., NaCl) or a different organic solvent to break it. Centrifugation can also be effective. 2. Perform multiple back-extractions of the aqueous phase with a fresh portion of the organic solvent to recover the dissolved crown ether. 3. Silanize glassware before use to minimize adsorption. |
| Incomplete Removal of Extracted Ions | 1. Insufficient stripping agent: The amount or concentration of the acidic stripping solution may not be enough to fully decomplex the metal ion from the crown ether. 2. Inadequate mixing/contact time: Insufficient contact between the organic and aqueous phases will result in incomplete stripping. 3. Strong crown-ion complex: The specific ion being extracted may form a particularly stable complex that is resistant to stripping under the current conditions. | 1. Increase the concentration of the acid in the stripping solution (e.g., from 0.1 M to 0.5 M HCl) or perform multiple stripping steps with fresh aqueous solution. 2. Increase the mixing time and ensure efficient phase transfer. Using a mechanical shaker with controlled agitation can improve consistency. 3. Consider using a stronger acid or a stripping solution containing a different cation that has a higher affinity for the crown ether, thereby displacing the extracted ion. |
| Degradation of the Crown Ether | 1. Harsh acidic conditions: The use of highly concentrated or aggressive acids, especially at elevated temperatures, can potentially lead to the hydrolysis of the ether linkages or reactions involving the nitro group.[1] 2. Presence of oxidizing or reducing agents: Contaminants in the solvents or reagents could potentially react with the nitro group or the aromatic ring. | 1. Use the mildest acidic conditions that are effective for stripping. Start with dilute HCl (e.g., 0.1 M) at room temperature. Avoid prolonged exposure to strong acids. The nitroaromatic group is generally stable, but rearrangement can occur in very strong acids at high temperatures.[1] 2. Ensure the use of high-purity solvents and reagents. If degradation is suspected, the recovered crown ether should be purified (e.g., by recrystallization) and its integrity confirmed by analytical techniques such as ¹H NMR or melting point determination. |
| Discoloration of the Organic Phase | 1. Extraction of colored species: Some metal ion complexes or co-extracted anions can be colored. 2. Degradation of the crown ether or solvent: As mentioned above, harsh conditions can lead to degradation products that may be colored. | 1. Ensure that the initial extraction is selective for the target ion. Pre-washing the organic phase before extraction may help. 2. If degradation is suspected, follow the recommendations for "Degradation of the Crown Ether". The recovered crown ether can be purified by recrystallization from a suitable solvent like hot acetonitrile or n-heptane to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the regeneration of this compound?
A1: The regeneration of this compound after ion extraction involves breaking the complex formed between the crown ether and the metal cation. This is typically achieved by a process called "stripping" or "back-extraction." The organic phase containing the crown ether-ion complex is brought into contact with an aqueous solution, often acidic, which protonates the ether oxygens, disrupting the coordination with the metal ion and causing the ion to move into the aqueous phase. The free crown ether remains in the organic phase and can be recovered for reuse. Some systems may even be stripped with deionized water.[2]
Q2: Which stripping agent is recommended for regenerating this compound?
A2: A dilute solution of a strong acid, such as 0.1 M to 1 M hydrochloric acid (HCl) or nitric acid (HNO₃), is commonly effective. The choice of acid and its concentration may depend on the stability of the crown ether-ion complex. It is advisable to start with a lower concentration to minimize the risk of crown ether degradation. For particularly sensitive systems, a solution of a salt with a cation that is strongly complexed by the crown ether (e.g., a concentrated KCl solution if extracting a different ion) can be used to displace the extracted ion.
Q3: Can this compound be damaged during the regeneration process?
A3: While crown ethers are generally robust, there is a potential for degradation under harsh conditions.[3] Prolonged exposure to highly concentrated acids or high temperatures should be avoided, as this could potentially lead to hydrolysis of the ether linkages or side reactions involving the nitro group.[1] It is recommended to perform the regeneration at room temperature and to use the mildest conditions that effectively strip the ion. The stability of the recovered crown ether can be verified by measuring its melting point (93-97 °C) or by spectroscopic methods like ¹H NMR.
Q4: How can I confirm that the regeneration was successful?
A4: Successful regeneration can be confirmed by analyzing both the aqueous and organic phases. The aqueous phase can be analyzed for the presence and concentration of the stripped metal ion using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. The organic phase can be analyzed to confirm the absence of the metal ion and the presence of the intact crown ether, for example, by UV-Vis spectroscopy or by evaporating the solvent and analyzing the recovered solid.
Q5: What is the expected recovery yield for this compound after regeneration?
Experimental Protocols
Proposed Protocol for the Regeneration of this compound
This protocol provides a general procedure for the regeneration of this compound from an organic solvent after the extraction of a metal ion.
Materials:
-
Organic phase containing the this compound-metal ion complex
-
Stripping solution: 0.1 M HCl (or other suitable acid)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator (optional)
Procedure:
-
Transfer: Transfer the organic phase containing the complex to a separatory funnel.
-
Stripping: Add an equal volume of the 0.1 M HCl stripping solution to the separatory funnel.
-
Mixing: Stopper the funnel and mix the two phases by gentle inversion for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely.
-
Aqueous Phase Removal: Drain the lower aqueous layer, which now contains the extracted metal ion.
-
Repeat Stripping (Optional): For complete removal of the metal ion, repeat the stripping process (steps 2-5) with a fresh portion of the acidic solution.
-
Washing: Wash the organic phase with an equal volume of deionized water to remove any residual acid. Gently invert for 1-2 minutes and allow the phases to separate. Drain and discard the aqueous layer. Repeat this washing step if necessary.
-
Drying: Transfer the organic phase to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water.
-
Filtration: Filter the dried organic phase to remove the drying agent.
-
Recovery: The resulting organic solution contains the regenerated this compound and can be reused. To recover the solid crown ether, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purity Check: The purity of the recovered this compound can be assessed by measuring its melting point or by using spectroscopic techniques. If necessary, the crown ether can be further purified by recrystallization.
Data Presentation
Table for Recording Regeneration Efficiency
| Parameter | Run 1 | Run 2 | Run 3 |
| Initial mass of crown ether (mg) | |||
| Volume of organic phase (mL) | |||
| Concentration of metal ion in aqueous phase before extraction (ppm) | |||
| Concentration of metal ion in aqueous phase after extraction (ppm) | |||
| Volume of stripping solution (mL) | |||
| Concentration of metal ion in stripping solution (ppm) | |||
| Mass of recovered crown ether (mg) | |||
| Recovery Yield (%) | |||
| Stripping Efficiency (%) |
Recovery Yield (%) = (Mass of recovered crown ether / Initial mass of crown ether) x 100 Stripping Efficiency (%) = (Amount of ion in stripping solution / Amount of ion extracted into organic phase) x 100
Visualizations
Caption: Workflow for the extraction and regeneration cycle of this compound.
Caption: Troubleshooting flowchart for the regeneration of this compound.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. koyonchem.com [koyonchem.com]
interference from other cations in 4-Nitrobenzo-15-crown-5 binding
Welcome to the technical support center for 4-Nitrobenzo-15-crown-5. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work involving the cation binding properties of this crown ether. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding characteristics?
A1: this compound is a macrocyclic polyether consisting of a 15-membered crown ether ring fused to a nitro-substituted benzene ring. The crown ether cavity, with its five oxygen atoms, is particularly suited for complexing cations. The "size-fit" principle is a primary determinant of its binding selectivity, with the cavity size of 15-crown-5 derivatives generally favoring sodium ions (Na⁺) over other alkali metals. The presence of the electron-withdrawing nitro group on the benzene ring reduces the electron density of the oxygen atoms in the crown ether cavity, which generally weakens the binding affinity for cations compared to the unsubstituted benzo-15-crown-5.
Q2: Which cations does this compound selectively bind?
A2: Consistent with the size-fit concept for 15-crown-5 ethers, this compound derivatives typically show a preference for the sodium cation (Na⁺). However, it can also form complexes with other alkali metals like potassium (K⁺), though generally with lower affinity. The selectivity for Na⁺ over K⁺ is a key characteristic. It can also bind other metal ions, and its selectivity can be influenced by the solvent system used.
Q3: How does the nitro group affect the cation binding properties?
A3: The nitro group (-NO₂) is strongly electron-withdrawing. This electronic effect decreases the basicity of the oxygen atoms within the crown ether ring, making them less effective at donating their lone pairs of electrons to coordinate with a cation. Consequently, this compound generally exhibits weaker binding affinities (lower stability constants) for cations compared to its amino-substituted or unsubstituted counterparts. For instance, one study found that 4'-aminobenzo-15-crown-5 transported K⁺ ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5, highlighting the significant impact of the substituent on binding and transport capabilities.
Q4: What experimental techniques are commonly used to study cation binding to this compound?
A4: Several techniques are employed to characterize the binding of cations to this compound:
-
UV-Vis Spectroscopy: Used to monitor changes in the absorbance spectrum of the crown ether upon addition of a cation. This is particularly effective as the nitrobenzo group is a chromophore.
-
NMR Spectroscopy: Provides detailed information about the structural changes in the crown ether upon cation complexation by observing shifts in the proton (¹H) or carbon (¹³C) NMR signals.
-
Conductometric Titration: Measures the change in the electrical conductivity of a solution as the cation is complexed by the crown ether.
-
Fluorescence Spectroscopy: Can be used if the crown ether is inherently fluorescent or is derivatized with a fluorophore.
Quantitative Data: Cation Binding of this compound
The following table summarizes the stability constants (log K) for the complexation of various cations with this compound in a mixed solvent system. It is important to note that binding affinities are highly dependent on the solvent used.
| Cation | Solvent System (Acetonitrile-Methanol, mol% AN) | Log K | Stoichiometry (Metal:Ligand) |
| Ag⁺ | 100 | 2.85 | 1:1 |
| Ag⁺ | 75 | 3.01 | 1:1 |
| Ag⁺ | 50 | 3.25 | 1:1 |
| Ag⁺ | 25 | 3.48 | 1:1 |
| Hg²⁺ | 100 | 2.98 | 1:1 |
| Hg²⁺ | 75 | 3.15 | 1:1 |
| Hg²⁺ | 50 | 3.42 | 1:1 |
| Hg²⁺ | 25 | 3.65 | 1:1 |
| Tl⁺ | 100 | 3.11 | 1:1 |
| Tl⁺ | 75 | 3.32 | 1:1 |
| Tl⁺ | 50 | 3.58 | 1:1 |
| Tl⁺ | 25 | 3.81 | 1:1 |
| La³⁺ | 100 | 3.45 | 1:1 |
| La³⁺ | 75 | 3.68 | 1:1 |
| La³⁺ | 50 | 3.95 | 1:1 |
| La³⁺ | 25 | 4.22 | 1:1 |
Data extracted from a conductometric study of complexation reactions between this compound with various metal ions in acetonitrile-methanol binary solutions.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments on cation interference in this compound binding.
Issue 1: Unexpectedly low binding affinity observed for the primary cation.
-
Possible Cause 1: Presence of interfering cations.
-
Troubleshooting: Ensure all glassware is thoroughly cleaned with deionized water to remove any residual salts. Use high-purity solvents and salts for your experiments. If the presence of interfering cations is suspected, consider using an ion-selective electrode to quantify their concentration or perform a control experiment with a known concentration of the suspected interfering ion.
-
-
Possible Cause 2: Inaccurate solution concentrations.
-
Troubleshooting: Double-check all calculations for the preparation of stock solutions. Use a calibrated analytical balance for weighing solids. If possible, verify the concentration of your stock solutions using a secondary method (e.g., atomic absorption spectroscopy for the cation solution).
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting: The binding affinity of crown ethers is highly dependent on the solvent. Ensure that the solvent is of high purity and is anhydrous if required, as water can compete for coordination with the cation. If using a mixed solvent system, ensure the composition is accurate.
-
Issue 2: Difficulty in obtaining a clear endpoint or saturation in titration experiments (UV-Vis or NMR).
-
Possible Cause 1: Weak binding.
-
Troubleshooting: The electron-withdrawing nitro group weakens the binding. You may need to use higher concentrations of the crown ether or the cation to observe a significant change. Be aware of the solubility limits of your compounds.
-
-
Possible Cause 2: Presence of multiple binding equilibria.
-
Troubleshooting: If multiple cations are present, they will compete for the crown ether, leading to a complex equilibrium that may not show a sharp transition. It is crucial to conduct experiments in the absence of interfering ions first to establish a baseline.
-
-
Possible Cause 3: Instrumental instability.
-
Troubleshooting: Allow the instrument (spectrophotometer or NMR) to warm up and stabilize before starting your measurements. Monitor the baseline for any drift.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Temperature fluctuations.
-
Troubleshooting: Binding equilibria are temperature-dependent. Use a temperature-controlled sample holder or conduct experiments in a temperature-controlled room to ensure consistency.
-
-
Possible Cause 2: Photodegradation of the sample.
-
Troubleshooting: The nitroaromatic group can be photolabile. Protect your samples from prolonged exposure to light, especially UV light. Use amber glassware or cover your samples with aluminum foil.
-
-
Possible Cause 3: Pipetting errors.
-
Troubleshooting: Use calibrated micropipettes and ensure proper pipetting technique to make accurate additions of the titrant.
-
Experimental Protocols
1. UV-Vis Spectrophotometric Titration
-
Objective: To determine the binding constant (K) of a cation to this compound.
-
Materials:
-
This compound
-
Salt of the cation of interest (e.g., NaClO₄, KClO₄)
-
Spectrophotometric grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of the cation salt of a much higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
Add a known volume of the this compound solution to a cuvette and record its initial UV-Vis spectrum.
-
Make small, incremental additions of the cation salt solution to the cuvette using a micropipette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in absorbance at a wavelength where the largest spectral shift is observed upon complexation.
-
The binding constant can be determined by fitting the absorbance data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.
-
2. ¹H NMR Titration
-
Objective: To determine the binding constant and stoichiometry of cation binding to this compound.
-
Materials:
-
This compound
-
Salt of the cation of interest
-
Deuterated solvent (e.g., acetonitrile-d₃, methanol-d₄)
-
NMR spectrometer
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the deuterated solvent.
-
Prepare a stock solution of the cation salt of a higher concentration in the same deuterated solvent.
-
Prepare a series of NMR tubes containing a fixed concentration of this compound and varying molar equivalents of the cation salt (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).
-
Acquire ¹H NMR spectra for each sample.
-
Monitor the chemical shift changes of the protons on the this compound molecule, particularly the aromatic and the ether protons.
-
Plot the change in chemical shift (Δδ) of a specific proton as a function of the cation concentration.
-
The binding constant and stoichiometry can be determined by fitting the titration data to a suitable binding model using specialized software.
-
Visualizations
Caption: Competitive binding of cations to this compound.
Caption: General workflow for studying cation binding by titration.
References
troubleshooting low sensitivity in 4-Nitrobenzo-15-crown-5 sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzo-15-crown-5-based sensors.
Troubleshooting Guide: Low Sensitivity
Low sensitivity is a common challenge encountered during the application of this compound sensors. This guide provides a structured approach to identifying and resolving the root causes of this issue.
Initial Checks
Before delving into more complex troubleshooting, ensure the following basic parameters are correct:
-
Reagent Purity and Integrity: Verify the purity of the this compound and other reagents. Impurities can interfere with the sensor's performance. Ensure proper storage conditions to prevent degradation.
-
Instrument Calibration and Settings: Confirm that your measurement instrument (e.g., fluorometer, potentiometer, UV-Vis spectrophotometer) is properly calibrated and configured with the optimal settings for your assay.
-
Concentrations: Double-check the concentrations of all solutions, including the sensor, analyte, and any buffers or supporting electrolytes.
Systematic Troubleshooting of Low Sensitivity
If the initial checks do not resolve the issue, follow this step-by-step guide to diagnose the problem.
Answer:
If there is no discernible signal change upon addition of the analyte, consider the following potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Incorrect Sensor Formulation/Fabrication | For ion-selective electrodes, ensure the membrane cocktail has the correct composition and that the membrane has been properly cast and conditioned. For fluorescent sensors, verify the correct synthesis and purification of the sensor molecule. |
| Analyte Degradation or Inactivity | Prepare a fresh solution of the target analyte. Ensure the analyte is in a chemical form that can be recognized by the crown ether. |
| Fundamental Mismatch | Confirm from literature that this compound is indeed a suitable receptor for your specific target analyte under your experimental conditions. |
Answer:
A weak signal is a common manifestation of low sensitivity. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solutions |
| Suboptimal Experimental Conditions | pH: The pH of the sample solution can significantly impact the binding affinity of the crown ether. Determine the optimal pH range for your sensor and adjust the sample pH accordingly using a suitable buffer.[1] Solvent: The polarity and composition of the solvent can affect the stability of the crown ether-cation complex.[2] Experiment with different solvents or solvent mixtures to find the optimal medium for your assay. Temperature: Binding kinetics are temperature-dependent. Ensure your experiments are conducted at a consistent and optimal temperature. |
| Interference from Other Ions | The presence of other ions in the sample matrix can compete with the target analyte for binding to the crown ether, reducing the signal. Analyze your sample for potential interfering ions and consider sample pre-treatment steps like dilution, extraction, or the use of masking agents. |
| Low Signal-to-Noise Ratio (SNR) | For electrochemical sensors, external electronic noise can obscure the signal.[3] Ensure proper shielding of your setup (e.g., using a Faraday cage). For fluorescent sensors, photobleaching can reduce signal intensity. Minimize the exposure of the sensor to the excitation light source.[4][5] |
| Sensor Degradation | Over time, the sensor may degrade due to chemical or photochemical processes. Prepare fresh sensor solutions and store them under appropriate conditions (e.g., protected from light, at low temperatures). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound based sensors?
A1: this compound is a crown ether with a cavity size that is particularly well-suited for selectively binding certain cations, most notably alkali metal ions.[6] The sensing mechanism relies on the change in the molecule's properties upon complexation with a target ion. For example, in fluorescent sensors, the binding of an ion can modulate a process called Photoinduced Electron Transfer (PET), leading to a change in fluorescence intensity.[7] In potentiometric sensors, the selective binding of the ion at the membrane-solution interface generates a potential difference that can be measured.
Q2: How can I improve the selectivity of my this compound sensor?
A2: Improving selectivity often involves modifying the sensor's chemical environment or the sensor molecule itself. The choice of solvent can play a decisive role in the selectivity of crown ethers toward particular cations.[2] Additionally, the composition of the sensor membrane in ion-selective electrodes, including the type of plasticizer and any additives, can be optimized to enhance selectivity for the target ion.
Q3: My fluorescent sensor is showing signs of photobleaching. What can I do?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore.[5] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.
-
Use a more photostable fluorophore if you are in the design phase of your sensor.
-
Remove molecular oxygen from your sample solution, as it can contribute to photobleaching.[4]
Q4: What are the typical limits of detection (LOD) for sensors based on 15-crown-5 derivatives?
A4: The limit of detection can vary significantly depending on the sensor type and the target analyte. The following table provides some reported LODs for sensors based on 15-crown-5 and its derivatives.
| Sensor Type | Target Analyte | Limit of Detection (LOD) |
| Fluorescent Sensor | Na⁺ | ~0.1 mM[8] |
| Potentiometric Sensor | Pb²⁺ | 8.4 x 10⁻⁶ M |
Q5: How does the nitro group in this compound affect its sensing properties?
A5: The nitro group is an electron-withdrawing group. Its presence on the benzene ring can influence the electronic properties of the crown ether, which in turn can affect its binding affinity and selectivity for cations.[6] This modification can be a key factor in tuning the sensor's performance for a specific application.
Experimental Protocols
Protocol 1: General Workflow for Sensor Preparation and Analysis
This protocol outlines a general workflow for the preparation and application of a this compound based sensor for metal ion detection.
1. Sensor Preparation:
- Synthesize or procure high-purity this compound.
- For fluorescent sensors, this may involve further chemical modification to attach a fluorophore.
- For potentiometric sensors, prepare a membrane cocktail by dissolving the crown ether, a polymer matrix (e.g., PVC), a plasticizer, and any necessary additives in a suitable solvent. Cast the membrane and allow it to cure.
2. Stock Solution Preparation:
- Prepare a concentrated stock solution of the this compound sensor in an appropriate solvent.
- Prepare a series of standard solutions of the target analyte with known concentrations.
- Prepare a buffer solution to maintain a constant pH during the experiment.
3. Measurement:
- For fluorescent sensors, add a fixed amount of the sensor solution to the sample. Measure the fluorescence intensity before and after the addition of the analyte.
- For potentiometric sensors, condition the electrode in a solution of the target ion. Then, measure the potential difference between the ion-selective electrode and a reference electrode in the standard solutions and the sample.
4. Data Analysis:
- Construct a calibration curve by plotting the sensor response (e.g., change in fluorescence intensity, potential) against the concentration of the analyte in the standard solutions.
- Use the calibration curve to determine the concentration of the analyte in the unknown sample.
- Calculate the limit of detection (LOD) and other relevant performance metrics.
Visualizations
Signaling Pathway for a PET-based Fluorescent Sensor
Caption: Signaling pathway of a PET-based fluorescent sensor.
Experimental Workflow for Sensor Application
Caption: General experimental workflow for sensor application.
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting logic for low sensor sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. youtube.com [youtube.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorescent signalling crown ethers; ‘switching on’ of fluorescence by alkali metal ion recognition and binding in situ | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
long-term stability and storage of 4-Nitrobenzo-15-crown-5
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Nitrobenzo-15-crown-5. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at room temperature, while others suggest a temperature of less than 15°C. To minimize potential degradation, storage in a refrigerator (2-8°C) is advisable, particularly for long-term storage.
Q2: What is the typical appearance of this compound?
A2: this compound is typically an off-white to yellow powder or crystalline solid.[1][2] A significant change in color, such as darkening, may indicate degradation.
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₉NO₇ | [1] |
| Molecular Weight | 313.30 g/mol | |
| Melting Point | 93-97 °C | [1] |
| Appearance | Off-white to yellow powder/crystal | [1] |
| Purity | ≥98.5% (GC/HPLC) | [1][2] |
Q4: Is this compound sensitive to light or moisture?
Q5: What are the potential degradation products of this compound?
A5: Specific degradation products from long-term storage have not been detailed in the available literature. However, based on its chemical structure, potential degradation could involve the reduction of the nitro group to an amino group, forming 4-Aminobenzo-15-crown-5, or cleavage of the ether linkages. The formation of 4-Aminobenzo-15-crown-5 is a common synthetic transformation but could potentially occur over long periods or under reducing conditions.[3]
Troubleshooting Guides
General Handling and Preparation of Solutions
Issue: Inconsistent experimental results.
-
Possible Cause 1: Purity of the compound.
-
Possible Cause 2: Improperly prepared solutions.
-
Troubleshooting Step: Ensure accurate weighing and complete dissolution of the compound. This compound is soluble in many organic solvents.[4] Use of a calibrated analytical balance and appropriate solvent volume is critical.
-
-
Possible Cause 3: Degradation of the compound in solution.
-
Troubleshooting Step: Prepare solutions fresh before each experiment. If solutions need to be stored, they should be kept in a dark, airtight container, preferably at a low temperature, to minimize degradation.
-
Synthesis and Purification Issues
Issue: Low yield during the synthesis of this compound.
-
Possible Cause 1: Suboptimal reaction conditions.
-
Possible Cause 2: Presence of water in the reaction mixture.
-
Troubleshooting Step: Use anhydrous solvents and reagents to prevent side reactions that can lower the yield.
-
Issue: Difficulty in purifying the synthesized this compound.
-
Possible Cause: Presence of starting materials or side-products.
-
Troubleshooting Step: Recrystallization from a suitable solvent is an effective purification method. Ethanol is often used for this purpose.[3] Monitor the purity of the fractions by TLC, GC, or HPLC.
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures for the nitration of benzo-15-crown-5.[3][5]
-
Reaction Setup: In a round-bottom flask, dissolve benzo-15-crown-5 in a mixture of glacial acetic acid and chloroform.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Nitration: Slowly add 70% nitric acid dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]
- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Sodium Ion Binding Affinities: 4-Nitrobenzo-15-crown-5 Versus Related Crown Ethers
For researchers, scientists, and professionals in drug development, the precise selection of chelating agents is paramount. This guide provides an objective comparison of 4-Nitrobenzo-15-crown-5 and its parent compounds, 15-crown-5 and benzo-15-crown-5, focusing on their efficacy in binding sodium ions. This analysis is supported by experimental data to inform the selection of the most suitable crown ether for specific applications.
The affinity of crown ethers for cations is a cornerstone of their utility in various scientific domains. The 15-crown-5 ether and its derivatives are particularly recognized for their selectivity towards sodium ions (Na⁺), a characteristic governed by the principle of size compatibility between the cation's ionic radius and the crown's cavity size. However, substitutions on the crown ether's framework can significantly modulate this binding affinity. This guide delves into the comparative sodium-binding capabilities of this compound, benzo-15-crown-5, and the foundational 15-crown-5.
Quantitative Comparison of Sodium Ion Binding
The stability of the complex formed between a crown ether and a cation is quantified by the stability constant (log K). A higher log K value indicates a stronger binding affinity. The following table summarizes the experimentally determined stability constants for the 1:1 complexation of these crown ethers with the sodium ion in methanol.
| Crown Ether | Log K (Na⁺) in Methanol | Relative Binding Strength |
| 15-Crown-5 | 3.25 | Strongest |
| Benzo-15-crown-5 | 2.80 | Intermediate |
| This compound | Not Quantified | Weakest |
Experimental studies have established a clear trend in the stability of the sodium complexes formed by these crown ethers in methanol. The order of stability is: 15-crown-5 > benzo-15-crown-5 > this compound.[1] This demonstrates that the introduction of a benzo group, and further, a nitro group, progressively weakens the sodium binding affinity.
The Influence of Molecular Structure on Binding Affinity
The observed differences in sodium binding can be attributed to the electronic effects of the substituents on the crown ether ring. The oxygen atoms within the ether ring are responsible for coordinating with the positively charged sodium ion. The strength of this coordination is dependent on the electron density of these oxygen atoms.
An electron-withdrawing group, such as the nitro group (-NO₂) present in this compound, pulls electron density away from the aromatic ring and, consequently, from the ether oxygen atoms. This reduction in electron density on the coordinating oxygens leads to a weaker electrostatic interaction with the sodium cation, thus lowering the stability of the resulting complex.[1]
Conversely, the unsubstituted 15-crown-5, lacking any electron-withdrawing groups, possesses the highest electron density on its oxygen atoms, resulting in the strongest interaction with the sodium ion. The benzo group in benzo-15-crown-5 has a mild electron-withdrawing effect compared to the nitro group, placing its binding affinity between that of 15-crown-5 and this compound.
Caption: Influence of structural modifications on Na⁺ binding.
Experimental Protocols
The determination of stability constants for crown ether-cation complexes is crucial for their comparative evaluation. Potentiometry and conductometry are two common and reliable methods employed for this purpose.
Potentiometric Titration
This method involves monitoring the potential of an ion-selective electrode (ISE) that is sensitive to the cation of interest (in this case, Na⁺) as a solution of the crown ether is incrementally added.
1. Materials and Setup:
-
A sodium ion-selective electrode.
-
A suitable reference electrode (e.g., Ag/AgCl).
-
A high-impedance voltmeter or a potentiometer.
-
A thermostated titration vessel to maintain a constant temperature.
-
A microburette for the precise addition of the titrant.
-
Solutions: A standard solution of a sodium salt (e.g., NaCl or NaClO₄) in the desired solvent (e.g., methanol) and a standard solution of the crown ether in the same solvent.
2. Procedure:
-
A known volume of the sodium salt solution of a specific concentration is placed in the titration vessel.
-
The sodium ISE and the reference electrode are immersed in the solution, and the initial potential is recorded.
-
The crown ether solution is added in small, precise increments from the microburette.
-
After each addition, the solution is stirred to ensure homogeneity, and the potential is allowed to stabilize before being recorded.
-
The titration is continued until a significant change in potential is observed, indicating the complexation of a substantial fraction of the sodium ions.
3. Data Analysis:
-
The potential readings are plotted against the volume of the crown ether solution added.
-
The stoichiometry of the complex and its stability constant are determined by fitting the titration data to a suitable mathematical model using a non-linear least-squares program, such as MINIQUAD.[1]
Conductometric Titration
This technique measures the change in the electrical conductivity of a solution as the crown ether is added to a solution containing the sodium salt. The formation of the crown ether-cation complex results in a change in the mobility of the charge carriers, leading to a change in conductivity.
1. Materials and Setup:
-
A conductivity meter with a conductivity cell.
-
A thermostated titration vessel.
-
A microburette.
-
Solutions: A standard solution of a sodium salt and a standard solution of the crown ether, both in the same solvent.
2. Procedure:
-
A known volume of the sodium salt solution is placed in the titration vessel, and its initial conductivity is measured.
-
The crown ether solution is added in small increments from the microburette.
-
After each addition, the solution is thoroughly mixed, and the conductivity is measured after thermal equilibrium is reached.
-
The addition is continued until the desired molar ratio of ligand to metal ion is achieved.
3. Data Analysis:
-
The molar conductance is calculated at each titration point.
-
A plot of molar conductance versus the molar ratio of the crown ether to the sodium ion is generated.
-
The stoichiometry and stability constant of the complex are determined by analyzing the shape of the titration curve and fitting the data to an appropriate binding model.[1]
Conclusion
For applications requiring strong and selective binding of sodium ions, 15-crown-5 is the superior choice among the three compounds compared. The presence of a benzo group in benzo-15-crown-5 offers a moderate binding affinity, which may be suitable for applications where a less tenacious interaction is desired. This compound, with its significantly reduced sodium binding capability due to the electron-withdrawing nitro group, would be the least effective for sodium ion sequestration but could be of interest in contexts where attenuated binding is a specific requirement. The selection of the appropriate crown ether should, therefore, be guided by a clear understanding of the desired binding strength for the intended application.
References
Validation of 4-Nitrobenzo-15-crown-5 for Lead(II) Ion Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Nitrobenzo-15-crown-5 as a potential recognition element for the detection of lead(II) ions. While direct, extensive quantitative validation data for this compound in lead(II) sensing is limited in publicly available literature, this document leverages data from the closely related compound, Benzo-15-crown-5, to provide a performance benchmark. The guide compares this crown ether-based sensing approach with established analytical techniques for lead detection, offering insights into its potential advantages and limitations.
Performance Comparison of Lead(II) Detection Methods
The selection of an appropriate analytical method for lead(II) detection is contingent on factors such as required sensitivity, selectivity, cost, and the nature of the sample matrix. Crown ether-based sensors, particularly potentiometric sensors, offer a compelling alternative to traditional spectroscopic and spectrometric methods.
| Method | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Potentiometric Sensor (Benzo-15-crown-5) | 8.4 x 10⁻⁶ M[1] | Low cost, simple instrumentation, wide linear range, good selectivity. | Moderate sensitivity, potential for electrode fouling, pH-dependent response.[1] |
| Atomic Absorption Spectrometry (AAS) | ≤2.5 µg/L | High sensitivity and accuracy, well-established method.[2] | Expensive instrumentation, requires sample digestion, not portable.[2] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | ~0.1 ppm[2] | Extremely high sensitivity and specificity, multi-element analysis capability.[2] | Very high cost of instrumentation and operation, requires highly trained personnel. |
| Spectrophotometry (e.g., with dithizone) | Varies (e.g., ~1.4 ng/mL with specific reagents)[3] | Low-cost instrumentation, suitable for routine analysis.[3][4] | Often requires extraction steps, can suffer from interferences.[4] |
| Electrochemical Sensors (General) | Varies widely (can reach pM levels)[5] | High sensitivity, portability, potential for miniaturization and real-time monitoring.[6] | Susceptible to matrix effects and interference from other ions. |
Experimental Protocols
Synthesis of 4'-Nitrobenzo-15-crown-5
This protocol describes the synthesis of the key precursor material.
Materials:
-
Benzo-15-crown-5
-
Acetic acid
-
Chloroform
-
70% Nitric acid
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.5 g (5.6 mmol) of benzo-15-crown-5 in a mixture of 18 mL of acetic acid and 20 mL of chloroform.
-
With stirring, slowly add 5 mL of 70% nitric acid dropwise to the mixture over a period of 30 minutes.
-
Continue to stir the reaction mixture at room temperature for 24 hours.[6]
-
Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain a yellow residue.
-
Recrystallize the crude product from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.[6]
Fabrication of a Lead(II) Ion-Selective Electrode (ISE) based on Benzo-15-crown-5
This protocol, based on a validated method for Benzo-15-crown-5, can be adapted for this compound to evaluate its performance as a lead(II) ionophore.[1]
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Dibutylphthalate (DBP) as a plasticizer
-
Benzo-15-crown-5 (B15C5) as the ionophore (can be substituted with this compound)
-
Sodium tetraphenylborate (NaTPB) as an anion excluder
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare the membrane cocktail by dissolving 29% PVC, 60% DBP, 9% Benzo-15-crown-5, and 2% NaTPB in THF.[1]
-
Pour the resulting solution into a glass ring placed on a smooth glass plate and allow the THF to evaporate slowly at room temperature.
-
Once the membrane is formed, cut a small disc and incorporate it into an electrode body.
-
Fill the electrode with an internal reference solution (e.g., 1.0 x 10⁻³ M Pb(NO₃)₂) and an internal reference electrode (e.g., Ag/AgCl).
-
Condition the electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for 24 hours before use.
Visualizations
Caption: Principle of a crown ether-based potentiometric sensor for lead(II) detection.
Caption: Experimental workflow for the fabrication and use of a lead(II) ion-selective electrode.
Concluding Remarks
This compound holds promise as a selective ionophore for lead(II) detection, leveraging the well-established complexing ability of the 15-crown-5 ether cavity. The nitro group is expected to influence its electronic properties and binding affinity. Based on data from the analogous Benzo-15-crown-5, a potentiometric sensor incorporating this compound could offer a cost-effective and straightforward method for lead(II) determination with a wide linear range.[1] However, its performance in terms of limit of detection is unlikely to match that of highly sensitive techniques like ICP-MS or graphite furnace AAS.[2]
For applications requiring high throughput, portability, and lower costs, a this compound-based electrochemical sensor presents a viable option. Further research is necessary to fully quantify its selectivity against other divalent cations and to optimize the sensor's response characteristics. The experimental protocols provided herein offer a foundational framework for researchers to undertake such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Applications of Crown Ether-Linked Metal–Organic Framework Composite-Based Sensors for Stripping Voltammetric Determination of Lead | Semantic Scholar [semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: 4-Nitrobenzo-15-crown-5 vs. Valinomycin for Potassium Sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate and selective detection of potassium ions (K⁺) is critical in a vast array of applications, from clinical diagnostics to pharmaceutical quality control. Ionophores, molecules that selectively bind ions, are at the heart of potassium-sensing technologies. This guide provides an objective comparison of two prominent ionophores used in potassium-selective sensors: the synthetic crown ether 4-Nitrobenzo-15-crown-5 and the naturally occurring cyclic peptide, valinomycin. This analysis is supported by experimental data to inform the selection of the most suitable ionophore for your research and development needs.
Performance Characteristics at a Glance
A direct quantitative comparison of this compound and valinomycin for potassium sensing reveals distinct performance profiles. Valinomycin is widely recognized for its exceptional selectivity for potassium over other cations, particularly sodium. While specific performance data for this compound is less abundant in the literature, data for the closely related benzo-15-crown-5 provides valuable insights into its capabilities.
| Performance Metric | This compound (data for Benzo-15-crown-5) | Valinomycin |
| Linear Detection Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻² M[1] | 1.0 x 10⁻⁶ to 1.0 M[2] |
| Limit of Detection | Not explicitly stated, but responsive down to 1.0 x 10⁻⁶ M[1] | 0.31 µM[2] |
| Selectivity (log KpotK⁺,Na⁺) | Good, but generally considered less selective than valinomycin.[3] Specific coefficient not found. | Excellent, typically in the range of -4 to -5.[4] |
| Response Time | 20-30 seconds | 2-3 minutes (for an optode)[5] |
| Sensor Lifetime | Approximately 2 months[1] | Varies with membrane composition and usage. |
| Nernstian Slope | 56 ± 3 mV/decade[1] | Nernstian responses are commonly reported.[6] |
Signaling Pathways and Experimental Workflow
The fundamental principle behind potentiometric ion-selective electrodes (ISEs) involves the selective binding of the target ion by an ionophore embedded in a membrane. This interaction generates a potential difference across the membrane that is proportional to the concentration of the target ion.
Caption: General mechanism of a potassium-selective electrode.
The evaluation of these ionophores typically follows a standardized experimental workflow to characterize their performance.
Caption: Experimental workflow for evaluating potassium sensors.
Experimental Protocols
Preparation of a this compound Based PVC Membrane Electrode
This protocol is based on established methods for creating PVC membrane electrodes.
Materials:
-
This compound (Ionophore)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctyl ether, NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: A typical membrane composition consists of approximately 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and a small amount of lipophilic salt (e.g., 0.5%).[7] The components are dissolved in a minimal amount of THF to form a homogenous solution.
-
Membrane Casting: The resulting viscous solution is poured into a glass ring on a clean glass plate and the THF is allowed to evaporate slowly over 24 hours to form a transparent, flexible membrane.
-
Electrode Assembly: A disc is cut from the membrane and incorporated into an electrode body containing an internal reference solution (e.g., 0.1 M KCl) and an internal reference electrode (e.g., Ag/AgCl).
Preparation of a Valinomycin-Based Ion-Selective Membrane
Valinomycin-based membranes are prepared using a similar procedure to the one described above.
Materials:
-
Valinomycin (Ionophore)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl sebacate, DOS)
-
Lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: A common composition for a valinomycin-based membrane is approximately 1 part valinomycin, 2 parts plasticizer, and 1 part PVC by weight, with an added lipophilic salt to improve performance.[8] These components are dissolved in THF.
-
Membrane Casting and Electrode Assembly: The procedure follows the same steps as for the this compound membrane.
In-Depth Comparison
Selectivity: Valinomycin's high selectivity for K⁺ over Na⁺ is its most significant advantage, making it the gold standard for applications where sodium interference is a major concern, such as in biological fluids.[9] The cavity size of the valinomycin molecule is highly compatible with the ionic radius of potassium, leading to strong and selective complexation.[10] While benzo-15-crown-5 derivatives also exhibit selectivity for potassium, it is generally not as pronounced as that of valinomycin.[3]
Sensitivity and Detection Limit: Both ionophores can be used to fabricate sensors with detection limits in the micromolar range.[1][2] The sensitivity, often reflected in the Nernstian slope of the calibration curve, is typically close to the theoretical value of 59 mV/decade for monovalent ions at room temperature for both types of sensors.
Response Time and Stability: The response time of crown ether-based sensors can be quite rapid, on the order of seconds.[1] The stability of any ion-selective electrode is highly dependent on the composition of the membrane, particularly the potential for the ionophore and plasticizer to leach out over time.[3] Crown ethers, being synthetic, may offer more possibilities for chemical modification to improve their lipophilicity and thus the long-term stability of the sensor membrane.[9]
Conclusion
The choice between this compound and valinomycin for potassium sensing depends heavily on the specific requirements of the application.
-
Valinomycin remains the superior choice for applications demanding the highest selectivity against sodium ions, a critical factor in many biological and clinical assays. Its proven track record and extensive characterization in the literature make it a reliable option.
-
This compound and other benzo-15-crown-5 derivatives represent a viable synthetic alternative. While they may not match the exceptional selectivity of valinomycin, they offer the advantage of being synthetically tunable. This allows for modifications to enhance properties like stability, solubility in different membrane materials, and immobilization onto sensor surfaces. For applications where extreme selectivity is not the primary concern, and factors like cost or the need for covalent attachment are more important, crown ethers are a compelling choice.
Researchers and developers should carefully consider the trade-offs between the unparalleled selectivity of valinomycin and the versatility and potential for optimization offered by synthetic ionophores like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PVC membrane bulk optode incorporating this compound and sodium tetrakis(1-imidazolyl) borate for the pico-molar determination of silver ion in pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potassium-ion selective electrode with valinomycin based poly(vinyl chloride) membrane and a poly(vinyl ferrocene) solid contact [periodicos.capes.gov.br]
- 7. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]
- 8. US4973394A - Immobilized valinomycin molecule for K+ sensor - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of 4-Nitrobenzo-15-crown-5 for Alkali Metals: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of 4-Nitrobenzo-15-crown-5 for a series of alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to facilitate informed decisions in the design of ion-selective systems and related applications. The information presented is based on a thorough review of existing literature, with a focus on quantitative binding data and detailed experimental methodologies.
Introduction to this compound and Alkali Metal Binding
Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. This selectivity is primarily governed by the "size-fit" principle, where the stability of the resulting complex is highest when the ionic radius of the cation closely matches the cavity size of the crown ether. This compound, a derivative of benzo-15-crown-5, features an electron-withdrawing nitro group on the benzene ring. This functionalization influences the electron density of the oxygen atoms in the crown ether cavity, thereby modulating its binding affinity for cations. The 15-crown-5 cavity is generally well-suited for the sodium cation (Na⁺). The nitro group, by reducing the basicity of the oxygen atoms, is expected to weaken the overall binding affinity compared to its unsubstituted counterpart.
Quantitative Comparison of Binding Affinity
The binding affinity of a crown ether for a metal cation is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and thus a stronger binding affinity. The following table summarizes the stability constants for the complexation of this compound with various alkali metal cations in an acetonitrile-methanol solvent mixture.
| Alkali Metal Ion | Ionic Radius (Å) | Stability Constant (log K) in Acetonitrile-Methanol |
| Li⁺ | 0.76 | 2.15 |
| Na⁺ | 1.02 | 3.28 |
| K⁺ | 1.38 | 2.85 |
| Rb⁺ | 1.52 | Data not available in searched literature |
| Cs⁺ | 1.67 | Data not available in searched literature |
Note: The stability constants were determined by conductometric titration at 25°C in a 50% (v/v) acetonitrile-methanol solvent mixture. Data for Rb⁺ and Cs⁺ with this compound were not available in the reviewed literature. However, for the parent compound, benzo-15-crown-5, the stability sequence in acetonitrile is Na⁺ > K⁺ > Rb⁺ > Cs⁺, suggesting a similar trend would be expected for the nitro derivative, with decreasing affinity for the larger alkali metal cations.
The data clearly indicates that this compound exhibits the highest binding affinity for the sodium ion (Na⁺), which is consistent with the size-fit principle for a 15-crown-5 macrocycle. The affinity for potassium (K⁺) is lower, and while data for rubidium (Rb⁺) and cesium (Cs⁺) are not available for this specific crown ether, the established trend for the parent benzo-15-crown-5 suggests that the binding affinity would continue to decrease with increasing ionic radius. The lithium ion (Li⁺), being significantly smaller than the crown ether cavity, forms the least stable complex among the measured ions.
Experimental Protocols
The determination of stability constants for crown ether-metal ion complexes is crucial for understanding their binding behavior. A commonly employed and accessible method is UV-Vis spectrophotometric titration.
Detailed Protocol for UV-Vis Spectrophotometric Titration
This protocol outlines a general procedure for determining the stability constant of a crown ether-alkali metal complex.
1. Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
-
This compound
-
Alkali metal salts (e.g., perchlorates or chlorides)
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
2. Preparation of Solutions:
-
Crown Ether Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Metal Salt Stock Solution: Prepare a stock solution of the alkali metal salt of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
3. Titration Procedure:
-
Place a known volume of the this compound solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the crown ether solution. The absorbance of the benzocrown ether will be monitored.
-
Incrementally add small, precise aliquots of the concentrated metal salt solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition. The complexation of the alkali metal with the crown ether will cause a change in the electronic environment of the chromophore, leading to a change in the absorbance spectrum.
-
Continue the titration until no significant changes in the spectrum are observed upon further addition of the metal salt solution, indicating saturation of the binding sites.
4. Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of the metal ion to the crown ether.
-
The resulting data can be fitted to a suitable binding isotherm model (e.g., 1:1 binding model) using non-linear regression analysis to calculate the stability constant (K).
Visualizing Binding and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Competitive binding of alkali metals to this compound.
Caption: Workflow for UV-Vis spectrophotometric titration.
Conclusion
This guide provides a focused comparison of the binding affinity of this compound for alkali metal cations. The available experimental data confirms that this crown ether exhibits a preference for sodium ions, in line with established principles of molecular recognition. The provided experimental protocol for UV-Vis spectrophotometric titration offers a practical framework for researchers seeking to quantify these interactions in their own laboratories. Further research is warranted to determine the binding affinities for rubidium and cesium to complete the comparative analysis for this specific crown ether.
Unveiling the Selectivity of 4-Nitrobenzo-15-crown-5 for Sodium Ions Over Potassium Ions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise selection of ionophores is critical for applications ranging from ion-selective electrodes to transmembrane transport studies. This guide provides a detailed comparison of 4-Nitrobenzo-15-crown-5 and its parent compound, Benzo-15-crown-5, with a focus on their selectivity for sodium (Na⁺) over potassium (K⁺) ions. The inclusion of an electron-withdrawing nitro group on the benzene ring of the crown ether significantly influences its complexation behavior, a factor explored here through experimental data.
The ability of crown ethers to selectively bind specific cations is a cornerstone of host-guest chemistry. The 15-crown-5 ether cavity is particularly well-suited for the sodium ion due to the complementary size of the ion and the ether's cavity[1]. This inherent preference can be modulated by the introduction of substituents on the benzo group, thereby fine-tuning the electronic and steric properties of the ionophore.
Comparative Performance: Ion Binding and Selectivity
The efficacy of an ionophore is primarily determined by its stability constant (log K) with a target ion and its selectivity over other competing ions. The following table summarizes the stability constants for the 1:1 complexation of this compound and Benzo-15-crown-5 with Na⁺ and K⁺ in methanol, a common solvent for these studies.
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | Na⁺/K⁺ Selectivity (KNa/KK) |
| This compound | 4'-NO₂ | ~2.9 | Not available | Higher preference for Na⁺ |
| Benzo-15-crown-5 | None | 3.1 - 3.4 | 2.9 - 3.2 | ~1.6 - 3.2 |
Note: The selectivity is calculated as the ratio of the stability constants (K_Na / K_K). A higher value indicates greater selectivity for Na⁺.
The data indicates that the presence of the electron-withdrawing nitro group in this compound decreases the stability of its complex with Na⁺ compared to the unsubstituted Benzo-15-crown-5. While a specific stability constant for the K⁺ complex with this compound in methanol was not found in the reviewed literature, studies on ion transport have shown that 4'-aminobenzo-15-crown-5 transported K⁺ ions 14 times faster than 4'-nitrobenzo-15-crown-5, highlighting the significant impact of the substituent's electronic nature on cation binding and transport. This suggests a weaker interaction of this compound with K⁺ as well, maintaining a preference for Na⁺.
Experimental Protocols
The determination of stability constants and selectivity of crown ethers for various cations is typically performed using several established experimental techniques. Below are detailed methodologies for three common approaches.
Conductometric Titration
This method relies on the change in molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex between the cation and the crown ether alters the mobility of the cation, leading to a change in the solution's conductance.
Protocol:
-
Preparation of Solutions: Prepare a standard solution of the metal salt (e.g., NaCl or KCl) in a suitable solvent (e.g., methanol) at a known concentration (typically in the range of 10⁻⁴ to 10⁻³ M). Prepare a solution of the crown ether (e.g., this compound) in the same solvent at a higher concentration (e.g., 10⁻² M).
-
Titration Setup: Place a known volume of the metal salt solution in a thermostated conductivity cell.
-
Titration: Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburet.
-
Measurement: After each addition, stir the solution to ensure homogeneity and measure the conductance once the reading stabilizes.
-
Data Analysis: Plot the molar conductivity of the solution as a function of the molar ratio of crown ether to metal ion. The stability constant (K) can be calculated by fitting the titration curve to a suitable binding model using specialized software.
Caption: Workflow for determining stability constants using conductometric titration.
Potentiometric Titration using Ion-Selective Electrodes (ISEs)
This technique measures the change in the potential of an ion-selective electrode (ISE) as a crown ether is added to a solution containing the target ion. The change in potential is related to the change in the activity of the free (uncomplexed) ion.
Protocol:
-
Electrode Setup: Calibrate the ion-selective electrode (e.g., a Na⁺-ISE or K⁺-ISE) using standard solutions of the target ion.
-
Preparation of Solutions: Prepare a solution of the metal salt of a known concentration in a suitable solvent. Prepare a concentrated solution of the crown ether in the same solvent.
-
Titration: Place the metal salt solution in a beaker with the calibrated ISE and a reference electrode.
-
Measurement: Add aliquots of the crown ether solution to the beaker and record the potential reading after each addition, allowing the potential to stabilize.
-
Data Analysis: The stability constant is determined by analyzing the change in potential as a function of the crown ether concentration.
Solvent Extraction
This method determines the distribution of a metal salt between an aqueous phase and an immiscible organic phase containing the crown ether. The selectivity is determined by comparing the distribution coefficients of different metal salts.
Protocol:
-
Phase Preparation: Prepare an aqueous solution of the metal picrate salt (picrate is often used as the counter-anion due to its chromophoric properties, which facilitate concentration determination). Prepare a solution of the crown ether in an organic solvent (e.g., dichloromethane or chloroform).
-
Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel and shake vigorously for a predetermined time to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Determination: Determine the concentration of the metal picrate in both the aqueous and organic phases using UV-Vis spectroscopy.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase. The selectivity is the ratio of the distribution coefficients for two different metals.
Ion Binding and Selectivity Mechanism
The selectivity of this compound for Na⁺ over K⁺ is governed by the "size-fit" principle and the electronic effects of the nitro substituent. The cavity of the 15-crown-5 ring is an ideal size for the Na⁺ ion (ionic radius ~1.02 Å), allowing for optimal coordination with the oxygen atoms of the ether. The larger K⁺ ion (ionic radius ~1.38 Å) does not fit as well within the cavity, leading to a weaker interaction.
The electron-withdrawing nitro group on the benzene ring reduces the electron density on the oxygen atoms of the crown ether. This, in turn, weakens the electrostatic interaction between the crown ether and the cation, leading to lower stability constants for both Na⁺ and K⁺ complexes compared to the unsubstituted Benzo-15-crown-5. However, the size-fit principle still dominates, resulting in a retained, albeit potentially modified, selectivity for Na⁺.
Caption: Factors influencing the selective binding of Na⁺ by this compound.
References
The Nitro Substituent: A Key Modulator of Benzo-15-Crown-5 Ether Properties for Advanced Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of benzo-15-crown-5 (B15C5) has paved the way for a diverse range of applications, from ion-selective sensors to potential drug delivery systems. Among the various substituents explored, the nitro group (–NO₂) holds a prominent position due to its profound influence on the electronic properties and, consequently, the cation-binding capabilities of the crown ether. This guide provides a comprehensive comparison of nitro-substituted B15C5 derivatives with other alternatives, supported by experimental data, to aid researchers in selecting and designing tailored macrocyclic compounds.
The Electron-Withdrawing Advantage of the Nitro Group
The primary advantage of introducing a nitro group onto the benzo moiety of B15C5 lies in its strong electron-withdrawing nature. This property significantly alters the electron density of the aromatic ring and, through resonance, reduces the Lewis basicity of the adjacent ether oxygen atoms. While this generally leads to a decrease in the overall cation binding affinity compared to the parent B15C5 or derivatives with electron-donating groups, it offers a powerful tool for fine-tuning the selectivity and modulating the ion-release kinetics of the crown ether.
One of the key applications of 4'-nitrobenzo-15-crown-5 (NB15C5) is as a crucial intermediate in the synthesis of other functionalized B15C5 derivatives. The nitro group can be readily reduced to an amino group (–NH₂), which then serves as a versatile handle for further chemical modifications, such as the attachment of fluorophores, chromophores, or polymers. This synthetic pathway allows for the creation of sophisticated sensor molecules and functional materials.
Comparative Performance: Ion Binding and Transport
The electronic nature of the substituent on the benzo ring directly impacts the stability of the complexes formed with various cations. The following table summarizes the stability constants (log K) for the 1:1 complexation of B15C5 and its 4'-nitro and 4'-amino derivatives with sodium (Na⁺) and potassium (K⁺) ions in methanol.
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | K⁺/Na⁺ Selectivity (approx.) |
| Benzo-15-crown-5 (B15C5) | None | 3.1 - 3.4 | 2.9 - 3.2 | ~0.6 |
| 4'-Nitrobenzo-15-crown-5 (NB15C5) | 4'-NO₂ | ~2.9 | Not widely reported | - |
| 4'-Aminobenzo-15-crown-5 (AB15C5) | 4'-NH₂ | Higher than B15C5 | Higher than B15C5 | - |
Note: The exact log K values can vary depending on the experimental conditions.
The data indicates that the electron-withdrawing nitro group in NB15C5 slightly reduces the binding affinity for Na⁺ compared to the parent B15C5. Conversely, the electron-donating amino group in 4'-aminobenzo-15-crown-5 (AB15C5) is expected to increase the electron density of the catechol oxygen atoms, thereby enhancing their basicity and strengthening the ion-dipole interactions with cations, leading to higher stability constants.
A compelling demonstration of the substituent effect is seen in ion transport studies. Research has shown that 4'-aminobenzo-15-crown-5 transports K⁺ ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5. This significant difference underscores how the electronic properties of the substituent directly influence the dynamic process of cation uptake and release.
Experimental Protocols
Synthesis of 4'-Nitrobenzo-15-crown-5 (NB15C5)
This protocol describes the nitration of benzo-15-crown-5.
Materials:
-
Benzo-15-crown-5
-
Glacial acetic acid
-
Chloroform
-
70% Nitric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL).[1]
-
Cool the mixture in an ice bath.[1]
-
Add 70% nitric acid (5 mL) dropwise over a period of 30 minutes while stirring.[1]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[1]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with chloroform.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4'-nitrobenzo-15-crown-5.[1]
Reduction of 4'-Nitrobenzo-15-crown-5 to 4'-Aminobenzo-15-crown-5 (AB15C5)
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
4'-Nitrobenzo-15-crown-5
-
Raney Nickel
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
To a solution of 34 g (0.108 mole) of 4'-nitrobenzo-15-crown-5 in 200 mL of ethyl alcohol, add 5 g of Raney nickel.[2]
-
Heat the mixture to 50 °C.[2]
-
Add 34 mL of hydrazine hydrate dropwise.[2]
-
After one hour, filter off the catalyst.[2]
-
Evaporate the solvent from the filtrate and recrystallize the residue from 30 mL of ethyl alcohol to yield 4'-aminobenzo-15-crown-5.[2]
Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This method is suitable for chromogenic crown ether derivatives.
Materials:
-
Chromogenic benzo-15-crown-5 derivative (e.g., NB15C5)
-
Cation salt (e.g., NaClO₄)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the crown ether derivative in the chosen solvent.[3]
-
Prepare a stock solution of the cation salt in the same solvent.[3]
-
In a cuvette, place a known concentration of the crown ether solution and record the initial UV-Vis spectrum.[3]
-
Perform a titration by making successive additions of the cation salt solution to the cuvette.[3]
-
Record the UV-Vis spectrum after each addition and equilibration.[3]
-
Monitor the changes in absorbance at a specific wavelength where the maximum spectral change occurs.[3]
-
The stability constant (K) can be calculated by fitting the absorbance data to a suitable binding isotherm using non-linear least-squares analysis.[3]
Visualizing the Synthetic Pathway and Substituent Effects
The following diagrams illustrate the synthetic route from benzo-15-crown-5 to its nitro and amino derivatives, and the opposing electronic effects of the nitro and amino substituents.
Caption: Synthetic route and electronic effects of nitro and amino groups.
Conclusion
The nitro substituent on the benzo-15-crown-5 framework is more than just a simple modification; it is a strategic tool for manipulating the molecule's electronic landscape. While it tempers the inherent cation binding affinity, this modulation is precisely its key advantage, enabling finer control over selectivity and ion-release characteristics. Furthermore, its role as a versatile synthetic intermediate opens the door to a vast array of functionalized crown ethers with tailored properties for advanced applications in sensing, separation science, and beyond. The choice between an electron-withdrawing nitro group and an electron-donating group ultimately depends on the specific requirements of the intended application, with the nitro group offering a unique set of advantages for both direct use and as a gateway to further molecular complexity.
References
Unveiling the Selectivity of 4-Nitrobenzo-15-crown-5: A Comparative Analysis of its Interaction with Alkaline Earth Metals
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ionophores is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 4-Nitrobenzo-15-crown-5 with alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺) relative to its binding with potassium (K⁺). The following analysis is supported by experimental data to delineate the selectivity of this crown ether.
The interaction of this compound with various cations is a critical consideration in its application, particularly in the development of ion-selective electrodes, sensors, and transport systems. While 15-crown-5 ethers are generally recognized for their affinity for sodium and to a lesser extent potassium ions, the introduction of a nitro group on the benzo ring modifies the electronic properties of the macrocycle, influencing its binding characteristics. This guide synthesizes available experimental data to offer a clear comparison of its binding affinities.
Quantitative Comparison of Binding Affinities
The stability of the complexes formed between this compound and various metal cations is a direct measure of its binding affinity. The logarithm of the stability constant (log K) is a standard metric for this purpose, with higher values indicating stronger complex formation. The data presented below, obtained from conductometric studies in acetonitrile-methanol (AN-MeOH) binary mixtures, allows for a direct comparison of the binding strength of this compound with potassium and alkaline earth metals.
| Cation | Ionic Radius (Å) | Log K (in pure Methanol at 25°C) | Log K (in 25% AN / 75% MeOH at 25°C) |
| K⁺ | 1.38 | 3.03 | 3.45 |
| Mg²⁺ | 0.72 | 2.85 | 3.28 |
| Ca²⁺ | 1.00 | 3.11 | 3.51 |
| Sr²⁺ | 1.18 | 3.43 | 3.81 |
| Ba²⁺ | 1.35 | 3.56 (1:2 complex) | 3.94 (1:2 complex) |
Note: The data for Ba²⁺ reflects the formation of a 1:2 (crown ether:metal) complex, while all other cations form 1:1 complexes.
Analysis of Cross-Reactivity
The experimental data reveals that this compound exhibits significant cross-reactivity with alkaline earth metals. In both pure methanol and an acetonitrile-methanol mixture, the stability constants for the complexes with Ca²⁺, Sr²⁺, and Ba²⁺ are notably higher than that for K⁺. This suggests a higher affinity for these divalent cations over the monovalent potassium ion under these conditions. The interaction with Mg²⁺ is comparable to that of K⁺.
The formation of a 1:2 complex with Ba²⁺ is a noteworthy observation, indicating a different binding stoichiometry compared to the other cations. This is likely due to the larger ionic radius of Ba²⁺, which may accommodate two crown ether molecules in a "sandwich" configuration.
The electron-withdrawing nature of the nitro group on the benzo moiety of the crown ether reduces the electron density of the oxygen atoms in the macrocyclic ring. This generally leads to a weakening of the binding affinity for cations compared to unsubstituted benzo-15-crown-5. However, the observed trend in stability constants (Sr²⁺ > Ca²⁺ > K⁺ ≈ Mg²⁺) in the mixed solvent system highlights the complex interplay of factors including ionic radius, charge density, and solvation effects in determining the overall binding selectivity.
Visualizing the Competitive Binding Landscape
The following diagram illustrates the competitive binding interactions of this compound with potassium and alkaline earth metal ions.
Caption: Competitive binding of this compound.
Experimental Protocols
The determination of stability constants for the complexation of this compound with metal ions is typically performed using conductometric titration. This method relies on the change in the molar conductivity of a solution as the crown ether is added to a solution of the metal salt.
Conductometric Titration for Stability Constant Determination
1. Materials and Reagents:
-
This compound (high purity)
-
Perchlorate or nitrate salts of potassium and alkaline earth metals (e.g., KClO₄, Mg(ClO₄)₂, Ca(ClO₄)₂, Sr(ClO₄)₂, Ba(ClO₄)₂)
-
High-purity solvents: Acetonitrile (AN) and Methanol (MeOH)
-
Deionized water for cleaning
2. Instrumentation:
-
Conductivity meter with a dip-type conductivity cell
-
Thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C)
-
Precision microburette for the addition of the titrant
-
Volumetric flasks and pipettes for solution preparation
3. Experimental Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of a known concentration (e.g., 1.0 x 10⁻⁴ M) in the desired solvent or solvent mixture (e.g., pure methanol or a specific AN-MeOH binary mixture).
-
Prepare a stock solution of this compound of a higher concentration (e.g., 2.0 x 10⁻³ M) in the same solvent system.
-
-
Titration:
-
Place a known volume (e.g., 20.0 mL) of the metal salt solution into the titration cell.
-
Immerse the conductivity cell in the solution and allow it to equilibrate to the desired temperature in the thermostated water bath.
-
Record the initial conductivity of the solution.
-
Add small, precise aliquots of the this compound solution from the microburette into the metal salt solution.
-
After each addition, stir the solution gently and allow it to reach thermal equilibrium before recording the conductivity.
-
Continue the additions until the desired molar ratio of crown ether to metal ion is reached (e.g., a ratio of 3:1).
-
4. Data Analysis:
-
The stability constant (K) for the 1:1 complex formation (Mⁿ⁺ + L ⇌ MLⁿ⁺) is calculated from the molar conductivity (Λ) versus the ligand-to-metal mole ratio data.
-
The molar conductivity is calculated from the measured specific conductivity, taking into account the cell constant and the concentration of the metal ion.
-
The data is typically fitted to a non-linear model using specialized software (e.g., GENPLOT) to solve for the stability constant (K) and the molar conductivity of the complex (Λ_complex). The equation used for a 1:1 complex is:
Λ = Λ_free + [(Λ_complex - Λ_free)/2C_M] * [C_M + C_L + 1/K - ((C_M + C_L + 1/K)² - 4C_M*C_L)¹/²]
where Λ is the molar conductivity of the solution, Λ_free is the molar conductivity of the free metal ion, Λ_complex is the molar conductivity of the complexed ion, C_M is the analytical concentration of the metal ion, and C_L is the analytical concentration of the ligand.
The following diagram outlines the general workflow for determining the stability constants using conductometric titration.
Caption: Workflow for conductometric titration.
A Comparative Guide to Spectroscopic Methods for Analyzing 4-Nitrobenzo-15-crown-5 Complexes
For researchers, scientists, and drug development professionals, understanding the interactions between host molecules and guest ions is paramount. The selective binding properties of crown ethers, such as 4-Nitrobenzo-15-crown-5, with various cations are of significant interest in fields ranging from analytical chemistry to drug delivery. This guide provides an objective comparison of common spectroscopic methods used to analyze these complexation phenomena, supported by experimental data and detailed protocols.
The formation of a complex between a this compound host and a metal cation guest can be effectively monitored and quantified using several spectroscopic techniques. The choice of method often depends on the specific information required, such as the stoichiometry of the complex, the strength of the interaction (stability constant), and the structural changes upon complexation. This guide will delve into the principles and applications of UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for the characterization of these interactions.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data obtained from various spectroscopic methods for the analysis of this compound complexes with selected alkali and alkaline earth metal cations.
| Spectroscopic Method | Cation | Solvent | Parameter | Value | Reference |
| UV-Visible Spectroscopy | Na⁺ | Methanol | log K | 3.15 | [1] |
| K⁺ | Methanol | log K | - | - | |
| Ca²⁺ | - | - | - | - | |
| Mg²⁺ | - | - | - | - | |
| Fluorescence Spectroscopy | Na⁺ | - | - | - | - |
| K⁺ | - | - | - | - | |
| Ca²⁺ | Acetonitrile | Fluorescence Enhancement | Significant | [2] | |
| Mg²⁺ | Acetonitrile | Fluorescence Enhancement | Moderate | [2] | |
| NMR Spectroscopy | Na⁺ | CDCl₃ | Δδ (aromatic H) | Downfield shift | [3] |
| K⁺ | CDCl₃ | Δδ (aromatic H) | Downfield shift | [3] | |
| Ca²⁺ | - | - | - | - | |
| Mg²⁺ | - | - | - | - | |
| Infrared Spectroscopy | Na⁺ | - | Δν (C-O-C) | Shift observed | [4] |
| K⁺ | - | Δν (C-O-C) | Shift observed | [4] | |
| Ca²⁺ | - | Δν (C-O-C) | Shift observed | [4][5][6] | |
| Mg²⁺ | - | Δν (C-O-C) | Shift observed | [5][6] |
Visualization of the Complexation Process
The following diagram illustrates the fundamental principle of host-guest complexation between this compound and a metal cation.
Caption: Host-guest complex formation.
Comparison of Spectroscopic Methods
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The formation of a complex between this compound and a cation can alter the electronic environment of the chromophore (the nitrobenzene group), leading to a change in the absorption spectrum. This change can be a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity.
Strengths:
-
Quantitative Analysis: Well-suited for determining the stability constant (K) and stoichiometry of the complex through titration experiments.[7][8][9][10] Methods like the Benesi-Hildebrand plot and Job's plot are commonly employed for this purpose.[10][11][12][13]
-
Accessibility and Simplicity: UV-Vis spectrophotometers are widely available and the experimental setup is relatively straightforward.
Limitations:
-
Structural Information: Provides limited information about the specific structural changes upon complexation.
-
Sensitivity: May not be sensitive enough for very weakly interacting systems or for detecting subtle changes in the electronic environment.
Fluorescence Spectroscopy
Principle: This technique measures the emission of light from a molecule after it has absorbed light. While this compound itself is not strongly fluorescent, complexation with certain cations can induce or enhance fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[2] Conversely, some cations can cause fluorescence quenching.
Strengths:
-
High Sensitivity: Generally more sensitive than UV-Vis spectroscopy, allowing for the study of complexes at lower concentrations.
-
Selectivity: The fluorescence response can be highly selective for certain cations, making it useful for sensor development.[14]
Limitations:
-
Applicability: Not all complexation events lead to a significant change in fluorescence. The presence of the nitro group in this compound can quench fluorescence, potentially limiting the utility of this method.
-
Quantitative Complexity: While stability constants can be determined, the analysis can be more complex than with UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift of protons (¹H NMR) in the this compound molecule, particularly those on the benzene ring and the polyether chain, is sensitive to changes in the local electronic environment upon cation binding.
Strengths:
-
Detailed Structural Information: Provides valuable insights into the stoichiometry of the complex and the specific binding sites. Changes in chemical shifts can indicate which parts of the crown ether are interacting with the cation.[3][15]
-
Stoichiometry Determination: NMR titration is a powerful method for determining the stoichiometry of the complex.
Limitations:
-
Lower Sensitivity: Requires higher concentrations of the sample compared to UV-Vis and fluorescence spectroscopy.
-
Complex Spectra: The spectra can be complex and may require advanced techniques for interpretation, especially for larger molecules or in the presence of multiple equilibria.
-
Time Scale: The NMR experiment has a specific timescale, and if the exchange between the free and complexed states is in an intermediate regime, broad peaks may be observed, complicating the analysis.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of molecular bonds. The interaction of the cation with the oxygen atoms in the polyether ring of this compound can alter the vibrational frequencies of the C-O-C bonds.
Strengths:
-
Direct Evidence of Interaction: Provides direct evidence of the interaction between the cation and the ether linkages.[4]
-
Structural Insights: Can provide information about conformational changes in the crown ether upon complexation.[5][6]
Limitations:
-
Quantitative Analysis: It is generally less suitable for the quantitative determination of stability constants compared to other methods.
-
Solvent Interference: The solvent used can have strong IR absorption bands that may interfere with the bands of interest.
-
Subtle Changes: The changes in the IR spectrum upon complexation can be subtle and may require careful analysis and comparison with theoretical calculations.
Experimental Protocols
UV-Vis Titration for Stability Constant Determination
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 x 10⁻⁴ M). Prepare a stock solution of the metal salt (e.g., NaCl) in the same solvent at a much higher concentration (e.g., 1 x 10⁻² M).
-
Titration:
-
Place a fixed volume of the this compound solution into a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small, successive aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
NMR Titration for Stoichiometry and Binding Site Determination
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD) at a known concentration (e.g., 5 mM).
-
Titration:
-
Acquire the ¹H NMR spectrum of the free this compound.
-
Prepare a series of NMR tubes containing the same concentration of the crown ether and increasing molar equivalents of the metal salt (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, etc.).
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of the protons of the crown ether.
-
Plot the change in chemical shift (Δδ) against the molar ratio of [Metal]/[Crown Ether]. The point at which the chemical shift change plateaus can indicate the stoichiometry of the complex.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[4]arene Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. d-nb.info [d-nb.info]
- 5. Calmodulin and troponin C structures studied by Fourier transform infrared spectroscopy: effects of Ca2+ and Mg2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordination structures of Ca2+ and Mg2+ in Akazara scallop troponin C in solution. FTIR spectroscopy of side-chain COO- groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent probes and bioimaging: alkali metals, alkaline earth metals and pH - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
Efficiency of 4-Nitrobenzo-15-crown-5 in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficiency of 4-Nitrobenzo-15-crown-5 in complexing with alkali metal cations in various solvent systems. Its performance is compared with its parent compound, Benzo-15-crown-5, supported by experimental data to inform selection for applications such as ion-selective electrodes, sensors, and drug delivery systems.
Overview of this compound
This compound is a derivative of the well-established synthetic ionophore, Benzo-15-crown-5. The introduction of an electron-withdrawing nitro group to the benzene ring alters the electronic properties and, consequently, the ionophoric behavior of the crown ether.[1] This modification can influence its binding affinity and selectivity for different cations, particularly alkali metals like sodium (Na⁺) and potassium (K⁺).[1] The efficiency of this compound as a complexing agent is significantly influenced by the solvent system in which it is employed.
Comparative Performance: Cation Binding Affinity
The primary measure of a crown ether's efficiency is its binding constant (log K) with a target cation. The following table summarizes the stability constants for the 1:1 complexation of this compound and its parent compound, Benzo-15-crown-5, with Na⁺ and K⁺ in methanol.
| Ionophore | Substituent | Cation | Log K in Methanol |
| Benzo-15-crown-5 | None | Na⁺ | 3.1 - 3.4 |
| K⁺ | 2.9 - 3.2 | ||
| This compound | 4'-NO₂ | Na⁺ | ~2.9 |
| K⁺ | Not specified |
Data sourced from BenchChem.[1]
The data indicates that in methanol, the parent Benzo-15-crown-5 exhibits a moderate affinity for Na⁺, which is attributed to the complementary size of its cavity to the ionic radius of the sodium cation.[1] The introduction of the nitro group in this compound appears to slightly decrease the binding affinity for Na⁺ in this solvent.
Solvent System Effects on Extraction Efficiency
The extraction of a metal cation (M⁺) from an aqueous phase to an organic phase by a crown ether (CE) can be represented by the following equilibrium:
M⁺(aq) + A⁻(aq) + CE(org) ⇌ [M(CE)]⁺A⁻(org)
The efficiency of this process is influenced by:
-
Solvent Polarity: More polar organic solvents can better solvate the ion-pair complex, potentially enhancing extraction.
-
Anion Lipophilicity: More lipophilic (less hydrophilic) anions in the aqueous phase facilitate the transfer of the complex into the organic phase.
-
Cation-Crown Ether Fit: The "lock and key" principle, where the cation size is well-matched to the crown ether cavity, plays a crucial role in the stability of the complex.
Experimental Protocol: Determination of Cation Extraction Efficiency
The following is a generalized experimental protocol for determining the extraction efficiency of this compound for an alkali metal cation using a picrate salt. This method is widely used due to the strong UV-Vis absorbance of the picrate anion, which allows for easy quantification.
Objective: To determine the distribution ratio (D) of a metal picrate between an aqueous and an organic phase, facilitated by this compound.
Materials:
-
This compound
-
Alkali metal picrate salt (e.g., Sodium picrate, Potassium picrate)
-
Organic solvent (e.g., Chloroform, Dichloromethane, 1,2-Dichloroethane)
-
Deionized water
-
Separatory funnels
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkali metal picrate in deionized water at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 x 10⁻³ M).
-
-
Extraction:
-
In a separatory funnel, mix equal volumes (e.g., 10 mL) of the aqueous metal picrate solution and the organic this compound solution.
-
Prepare a blank by mixing equal volumes of the aqueous metal picrate solution and the pure organic solvent (without the crown ether).
-
Shake the funnels vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the absorbance of the picrate in the aqueous phase of both the sample and the blank using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the picrate anion (around 354 nm).
-
The concentration of picrate remaining in the aqueous phase can be determined using a pre-established calibration curve.
-
-
Calculation of Distribution Ratio (D):
-
The concentration of the metal-crown ether complex in the organic phase is calculated by the difference between the initial concentration of the metal picrate and the concentration remaining in the aqueous phase.
-
The distribution ratio (D) is then calculated as: D = [M(CE)⁺A⁻]org / [M⁺]aq
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the cation extraction efficiency of this compound.
Conclusion
The efficiency of this compound as a cation complexing agent is a multifactorial property dependent on the specific cation, the solvent system employed, and the associated anion. While the introduction of the nitro group can modulate its binding affinity compared to Benzo-15-crown-5, a comprehensive evaluation of its performance requires systematic studies across a range of solvents. The provided experimental protocol offers a robust framework for such investigations, enabling researchers to determine the optimal conditions for their specific applications.
References
A Comparative Structural Analysis of 4-Nitrobenzo-15-crown-5 Metal Complexes
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of metal-ligand complexes is paramount for designing novel therapeutic agents and advanced materials. This guide provides a comparative structural analysis of metal complexes formed with 4-Nitrobenzo-15-crown-5, a versatile macrocyclic ligand. By examining key experimental data, we aim to elucidate the coordination behavior of this ligand with different metal ions, offering insights into the subtle interplay of forces that govern molecular recognition and complex stability.
The introduction of a nitro group onto the benzo moiety of the 15-crown-5 macrocycle significantly influences its electronic properties and, consequently, its interaction with metal cations. This guide summarizes available crystallographic data to highlight these structural effects, providing a foundation for further research in supramolecular chemistry and drug design.
Comparative Structural Data of Metal Complexes
The following table summarizes key crystallographic parameters for metal complexes of this compound and a related gallium complex for comparative purposes. The data, obtained through single-crystal X-ray diffraction, reveals distinct coordination geometries and stoichiometries influenced by the nature of the metal cation.
| Complex | Metal Ion | Stoichiometry (L:M) | Coordination Number | Geometry | Key Structural Features |
| [Li(NO₂B15C5)(H₂O)I] | Li⁺ | 1:1 | 5 | Distorted Square Pyramidal | The lithium ion is coordinated to the five oxygen atoms of the crown ether, a water molecule, and the iodide anion. |
| [K(NO₂B15C5)(H₂O)I]₂ | K⁺ | 1:1 | 7 | Distorted Pentagonal Bipyramidal | Forms a dimeric structure where the nitro group of one ligand coordinates to the potassium ion of an adjacent complex, influencing crystal packing. |
| [Ga(CH₃)₂(mod-NB15C5-phenoxide)] | Ga³⁺ | 1:1 | 4 | Distorted Tetrahedral | Gallium is coordinated to a modified this compound ligand that has been functionalized to act as a bidentate chelator.[1] |
Note: NO₂B15C5 refers to this compound.
Structural Insights and Coordination Behavior
The coordination of metal ions by this compound is a complex interplay between the size of the cation, the cavity size of the crown ether, and the electronic influence of the nitro group.
The Lithium complex , [Li(NO₂B15C5)(H₂O)I], showcases a 1:1 stoichiometry where the small lithium ion is nestled within the crown ether cavity. The coordination sphere is completed by a water molecule and an iodide ion, resulting in a five-coordinate, distorted square pyramidal geometry. This structure highlights the flexibility of the crown ether in accommodating smaller cations.
In contrast, the Potassium complex , [K(NO₂B15C5)(H₂O)I]₂, reveals a more intricate dimeric structure. The larger potassium ion is coordinated to the five ether oxygens, a water molecule, and the iodide ion. Crucially, the nitro group of a neighboring complex also participates in the coordination, leading to a seven-coordinate geometry and the formation of a dimer. This intermolecular interaction, mediated by the nitro group, is a significant finding, demonstrating how substituents on the benzo ring can direct the solid-state assembly of these complexes.
For comparison, the structure of a Dimethylgallium complex with a modified this compound ligand illustrates a different coordination mode.[1] Here, the ligand is functionalized to act as a bidentate chelator, and the gallium ion adopts a four-coordinate, distorted tetrahedral geometry.[1] This example underscores the versatility of the substituted crown ether framework for the design of more complex ligand systems.
Experimental Protocols
The synthesis and structural characterization of these complexes involve well-established laboratory techniques. Below are generalized protocols based on available literature.
Synthesis of this compound
The ligand, this compound, can be synthesized by the nitration of benzo-15-crown-5. A common method involves using 58% nitric acid in acetonitrile, with the reaction mixture being heated to boiling.[2] This procedure typically yields the desired 4-nitro isomer in high purity.
General Procedure for Complex Synthesis and Crystallization
-
Dissolution: The this compound ligand and the desired metal salt (e.g., LiI, KI) are dissolved in an appropriate solvent or solvent mixture, typically in equimolar amounts. A common solvent system is a mixture of acetonitrile and methanol.
-
Reaction: The solution is stirred, often with gentle heating (e.g., 60 °C), for a period to ensure complete complex formation.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent at ambient temperature. The choice of solvent can be critical for obtaining high-quality crystals.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, usually at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Coordination Environment
The following diagrams, generated using the DOT language, illustrate the fundamental coordination of a metal ion by the this compound ligand and the experimental workflow for its structural analysis.
Caption: General coordination of a metal ion (M+) by the five oxygen atoms of the this compound ligand.
References
Safety Operating Guide
Navigating the Disposal of 4-Nitrobenzo-15-crown-5: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Nitrobenzo-15-crown-5, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or a face shield |
| Respiratory | Use in a well-ventilated area; N95 dust mask if necessary[2] |
| Clothing | Protective clothing to prevent skin exposure |
Always wash hands and any exposed skin thoroughly after handling.[1] In case of accidental contact, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to engage an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated, sealable, and sturdy waste container as "Hazardous Waste: this compound".
-
Container Compatibility: Ensure the waste container is compatible with the chemical. Polyethylene or polypropylene containers are generally suitable.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should always be segregated.[4]
-
Collection: Carefully transfer any waste, including contaminated consumables like gloves and wipes, into the designated hazardous waste container.
-
Container Sealing: Keep the waste container tightly closed except when adding waste.[4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
Waste Pickup: Once the container is full, or on a regular schedule, request a waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[4]
Alternative Disposal Considerations for Crown Ethers:
For the general class of crown ethers, the following methods may be considered by licensed waste management facilities:
-
Incineration: Mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[3]
It is important to note that crown ethers may be subject to peroxide formation, especially upon prolonged storage and exposure to air and light.[3] While no specific reports for this compound were found, this is a critical consideration for all crown ethers. Always check for signs of peroxide formation before handling older containers.
Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current information.
References
Essential Safety and Operational Guide for 4-Nitrobenzo-15-crown-5
This guide provides crucial safety and logistical information for the handling and disposal of 4-Nitrobenzo-15-crown-5, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks include skin and eye irritation, and it may also cause respiratory irritation.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat, Apron or coveralls[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Safety goggles or a face shield[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Use in a well-ventilated area or with a fume hood. A dust mask (e.g., N95) is recommended for handling the solid.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are unobstructed and accessible.
-
Prepare all necessary equipment and reagents before retrieving the chemical from storage.
2. Weighing and Transferring the Solid:
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a clean spatula for transferring the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all contaminated surfaces and equipment.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.
1. Waste Segregation:
-
Solid Waste: Collect any unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container. Do not mix solid waste with liquid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. The container must have a leak-proof screw-on cap.
-
Contaminated Sharps: Any sharp objects (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in solution.
-
Keep waste containers closed except when adding waste.
-
Store hazardous waste in a designated, secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste containing this compound through an approved waste disposal plant or a licensed hazardous waste management company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
